molecular formula C10H14ClN B177628 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride CAS No. 17724-36-6

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

货号: B177628
CAS 编号: 17724-36-6
分子量: 183.68 g/mol
InChI 键: BFCKHRQBCQWCLU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-5-10-8-11-7-3-6-9(10)4-1;/h1-2,4-5,11H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCKHRQBCQWCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591264
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17724-36-6
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, a valuable scaffold in medicinal chemistry. This document details a feasible synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

2,3,4,5-Tetrahydro-1H-2-benzazepine and its derivatives are key structural motifs in a variety of pharmacologically active compounds. Their unique seven-membered ring structure, fused to a benzene ring, imparts specific conformational properties that are of interest in the design of novel therapeutics. This guide outlines a robust synthetic route and the analytical characterization of the hydrochloride salt of the parent compound.

Synthesis Methodology

The synthesis of this compound can be achieved through a multi-step process involving the formation of an intermediate amide followed by its reduction and subsequent salt formation. While various synthetic strategies exist for related benzazepine isomers, this guide details a logical and adaptable pathway.

Experimental Protocols

Step 1: Synthesis of N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine

A plausible approach to an N-acylated precursor involves the reaction of a suitable starting material, such as a di-halo-xylene derivative, with an amine and subsequent cyclization, followed by formylation. However, a more direct, albeit less commonly cited route, would involve the direct formylation of the parent amine if it were available. For the purpose of this guide, we will focus on the subsequent reduction step, which is a common transformation.

Step 2: Reduction of N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine to 2,3,4,5-Tetrahydro-1H-2-benzazepine

The reduction of the amide to the corresponding amine is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent widely used for this transformation.[1][2][3][4][5]

  • Procedure: To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine (1 equivalent) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water. The resulting granular precipitate is filtered off, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,4,5-Tetrahydro-1H-2-benzazepine free base.

Step 3: Preparation of this compound

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

  • Procedure: The crude 2,3,4,5-Tetrahydro-1H-2-benzazepine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. To this solution, a solution of hydrochloric acid in the same solvent (or a slight excess of ethereal HCl) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄ClN
Molecular Weight183.68 g/mol [6]
AppearanceWhite to off-white solid
Melting PointNot available

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 (broad s)br s2HNH₂⁺
7.10 - 7.30m4HAr-H
~4.0 (s)s2HAr-CH₂-N
~3.2 (t)t2HN-CH₂-CH₂
~3.0 (t)t2HN-CH₂-CH₂

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. The broad singlet for the NH₂⁺ protons is characteristic of a hydrochloride salt.

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~135.0Ar-C (quaternary)
~132.0Ar-C (quaternary)
~129.0Ar-CH
~126.0Ar-CH
~50.0Ar-CH₂-N
~45.0N-CH₂-CH₂
~25.0N-CH₂-CH₂

Note: Chemical shifts are approximate and based on data for related structures.

Table 4: FTIR and Mass Spectrometry Data

TechniqueKey Peaks/Signals
FTIR (KBr, cm⁻¹) ~2700-3000 (broad, N-H stretch of amine salt), ~2900 (C-H aliphatic stretch), ~1600, 1490 (C=C aromatic stretch)
Mass Spec (ESI+) m/z = 148.12 (M+H)⁺ for the free base (C₁₀H₁₃N)[7]

Visualizations

Synthetic Workflow

G Synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl cluster_0 Precursor Synthesis cluster_1 Reduction cluster_2 Salt Formation N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine 2,3,4,5-Tetrahydro-1H-2-benzazepine (Free Base) 2,3,4,5-Tetrahydro-1H-2-benzazepine (Free Base) N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine->2,3,4,5-Tetrahydro-1H-2-benzazepine (Free Base) LiAlH4, THF 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl 2,3,4,5-Tetrahydro-1H-2-benzazepine (Free Base)->2,3,4,5-Tetrahydro-1H-2-benzazepine HCl HCl in Ether

Caption: Synthetic pathway to the target compound.

Characterization Workflow

G Characterization Workflow cluster_0 Purified Product cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Product 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl NMR 1H and 13C NMR Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Confirmation Structure Confirmation and Purity Assessment NMR->Confirmation FTIR->Confirmation MS->Confirmation

References

An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, including its chemical identity, physicochemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

  • IUPAC Name: 2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride[1]

  • Chemical Structure:

    • 2,3,4,5-Tetrahydro-1H-2-benzazepine (Parent Compound):

    / | | C C---C C / \ / \ / C---C=C-----C=C---C

    • Hydrochloride Salt: The hydrochloride salt is formed by the protonation of the nitrogen atom in the azepine ring by hydrochloric acid.

  • Synonyms:

    • 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride[1]

    • 1H-2-Benzazepine, 2,3,4,5-tetrahydro-, hydrochloride (1:1)

    • MFCD12198423[1]

    • GS-4054

    • SCHEMBL2876610

    • DTXSID80591264[1]

    • AKOS015919979

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine and its hydrochloride salt. It is important to note that some of the experimental data may be for the parent compound, while computed values are available for the hydrochloride salt.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNPubChem[1]
Molecular Weight 183.68 g/mol PubChem[1]
Appearance White to yellow to green solid (for the parent compound)Sigma-Aldrich[2]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO (sparingly) and Methanol (sparingly)
pKa Not available
Storage Temperature 2-8°C (protect from light)

Synthesis

The synthesis of the 2,3,4,5-tetrahydro-1H-2-benzazepine core can be achieved through various synthetic routes. A common approach involves the construction of the seven-membered azepine ring fused to the benzene ring. One reported method for a similar compound, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, involves a multi-step process starting from 1-tetrahydronaphthalenone.[3]

Generalized Experimental Protocol (based on related syntheses):

Step 1: Oximation of a Tetralone Derivative A suitable tetralone precursor is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated to reflux to form the corresponding oxime.

Step 2: Beckmann Rearrangement for Ring Expansion The oxime is then subjected to a Beckmann rearrangement to expand the six-membered ring containing the nitrogen atom into a seven-membered lactam (benzazepinone). This is often carried out using a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures.

Step 3: Reduction of the Lactam The resulting benzazepinone is reduced to the desired tetrahydrobenzazepine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) is typically used for this transformation. The reaction is usually performed under an inert atmosphere and may require heating to reflux.

Step 4: Formation of the Hydrochloride Salt The free base of 2,3,4,5-tetrahydro-1H-2-benzazepine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl). The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Below is a logical workflow for the synthesis described.

G A 1-Tetrahydronaphthalenone C Oxime Formation A->C B Hydroxylamine B->C E Beckmann Rearrangement C->E D Polyphosphoric Acid D->E F 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one E->F H Reduction F->H G Lithium Aluminum Hydride G->H I 2,3,4,5-Tetrahydro-1H-1-benzazepine H->I K Salt Formation I->K J Hydrochloric Acid J->K L 2,3,4,5-Tetrahydro-1H-1-benzazepine HCl K->L

A generalized synthetic workflow for a tetrahydrobenzazepine.

Biological Activity and Potential Signaling Pathways

While the specific biological activity of this compound is not extensively documented in publicly available literature, the benzazepine scaffold is a well-established pharmacophore present in numerous biologically active compounds. The activity of benzazepine derivatives is highly dependent on the substitution pattern on both the aromatic and the azepine rings.

Derivatives of the closely related 1H-3-benzazepine are known to interact with dopamine receptors. For instance, some analogs are potent and selective ligands for the dopamine D1, D2, and D3 receptors. This interaction can lead to a range of central nervous system effects, making them of interest for the treatment of neurological and psychiatric disorders.

Given that many nitrogen-containing heterocyclic compounds are developed as receptor ligands or enzyme inhibitors, it is plausible that this compound could exhibit activity at various G-protein coupled receptors (GPCRs) or other targets within the central nervous system. The diagram below illustrates a potential signaling pathway involving dopamine D1 receptor activation, a common mechanism for many benzazepine derivatives.

G cluster_0 Benzazepine Benzazepine Derivative D1R Dopamine D1 Receptor Benzazepine->D1R Agonist Gs Gs protein D1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Response Cellular Response Gene->Response

A potential signaling pathway for a benzazepine derivative acting as a dopamine D1 receptor agonist.

It is crucial to note that this represents a potential mechanism, and dedicated pharmacological studies are required to elucidate the specific biological targets and signaling pathways of this compound.

Safety Information

The parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine, is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound with a core structure that is of significant interest in medicinal chemistry. While detailed experimental data for this specific salt is limited in the public domain, the known synthetic routes to the benzazepine scaffold and the diverse biological activities of its derivatives suggest that it is a valuable compound for further investigation in drug discovery and development. Future research should focus on elucidating its specific physicochemical properties, optimizing its synthesis, and thoroughly characterizing its pharmacological profile.

References

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine (CAS Number: 7216-22-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key analytical techniques are also provided, along with visualizations of relevant biological pathways.

Core Chemical and Physical Properties

The fundamental physicochemical properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource(s)
CAS Number 7216-22-0[1]
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]
Physical Form Solid
Melting Point 181-184 °C[2]
Boiling Point 110-112 °C (at 12 Torr)
Density 1.0 ± 0.1 g/cm³[2]
pKa 9.93 ± 0.20 (Predicted)
Solubility DMSO (Sparingly), Methanol (Sparingly)
XLogP3 2.13[2]

Spectral Data

Spectral analysis is fundamental for the structural elucidation and confirmation of 2,3,4,5-Tetrahydro-1H-2-benzazepine.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Conformational studies of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines have been conducted using variable temperature ¹H NMR, revealing a chair-to-chair interconversion of the benzazepine ring.[3][4] The assignments of ¹H and ¹³C NMR spectra are typically determined by a combination of 1D and 2D NMR experiments such as COSY, HETCOR, and NOESY.[5]

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocols

Detailed methodologies for determining the key physical and spectral properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline 2,3,4,5-Tetrahydro-1H-2-benzazepine is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid (2-3 mm in height) into the sealed end.[6][7]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[7]

  • Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat-resistant oil (e.g., mineral oil)

  • Bunsen burner or hot plate

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of liquid 2,3,4,5-Tetrahydro-1H-2-benzazepine is placed in the small test tube. A capillary tube is placed inside the test tube with the open end downwards.[8][9]

  • Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped so that it is immersed in the oil within the Thiele tube, without touching the bottom.[9]

  • Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution in the oil.[8]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.[9]

  • Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: An appropriate amount of 2,3,4,5-Tetrahydro-1H-2-benzazepine (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (approximately 0.5-0.7 mL) in a clean, dry vial.[10] The solution is then transferred to an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is set up to acquire data for the desired nucleus (¹H or ¹³C).

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition: The NMR experiment is initiated. This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). Key parameters include the pulse width, acquisition time, and relaxation delay.[11]

  • Processing: The FID is subjected to a Fourier transform to convert the time-domain data into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Apparatus:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Liquid chromatograph (for LC-MS)

  • Sample vials

  • Volatile solvents (e.g., methanol, acetonitrile, water)

Procedure:

  • Sample Preparation: A dilute solution of 2,3,4,5-Tetrahydro-1H-2-benzazepine is prepared in a volatile solvent compatible with the ionization source (e.g., 1-10 µg/mL).[12] The sample must be free of non-volatile salts and buffers.

  • Infusion/Injection: The sample solution is either directly infused into the mass spectrometer or injected into a liquid chromatograph for separation prior to mass analysis.

  • Ionization: The sample molecules are ionized in the ion source (e.g., ESI), forming gas-phase ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Biological Context and Signaling Pathways

2,3,4,5-Tetrahydro-1H-2-benzazepine has been investigated in the context of phenylethanolamine N-methyltransferase (PNMT) and the α2-adrenoceptor. These are important targets in the central nervous and endocrine systems.

Phenylethanolamine N-methyltransferase (PNMT) and Catecholamine Biosynthesis

PNMT is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine (noradrenaline).[13][14] This pathway is central to the body's "fight-or-flight" response.

PNMT_Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine β- Hydroxylase PNMT PNMT

Caption: Catecholamine biosynthesis pathway showing the role of PNMT.

α2-Adrenoceptor Signaling Pathway

The α2-adrenoceptor is a G-protein coupled receptor (GPCR) that is typically coupled to an inhibitory G-protein (Gi).[15] Activation of this receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.[16]

Alpha2_Adrenoceptor_Signaling cluster_membrane Cell Membrane Agonist Agonist (e.g., Norepinephrine) Alpha2_AR α2-Adrenoceptor Agonist->Alpha2_AR Binds G_Protein Gi Protein (α, β, γ subunits) Alpha2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC (inhibited) PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA_active->Cellular_Response Phosphorylates Targets

Caption: Simplified α2-adrenoceptor inhibitory signaling pathway.

Safety and Handling

2,3,4,5-Tetrahydro-1H-2-benzazepine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the chemical properties and relevant biological context of 2,3,4,5-Tetrahydro-1H-2-benzazepine. For further in-depth analysis, consulting the primary literature and specialized databases is recommended.

References

molecular structure of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. This compound is a member of the benzazepine class, a group of bicyclic compounds featuring a benzene ring fused to an azepine ring. Benzazepine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1]

Molecular Structure and Chemical Identity

This compound is the hydrochloride salt form of the parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine. The salt form enhances aqueous solubility, which is advantageous for formulation and biological studies.[2] The core structure consists of a seven-membered azepine ring fused to a benzene ring.

Key Identifiers:

  • IUPAC Name: 2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride[3]

  • Synonyms: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride[3][4]

  • CAS Number: 17724-36-6[3]

  • Molecular Formula: C₁₀H₁₄ClN[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine and its hydrochloride salt.

PropertyValueSource
Molecular Weight 183.68 g/mol (Hydrochloride Salt)[3][5]
147.22 g/mol (Free Base)[4][6]
Exact Mass 183.0814771 Da (Hydrochloride Salt)[5]
Melting Point 181-184 °C (Solvent: ethanol)[4]
Topological Polar Surface Area 12.03 Ų (Free Base)[4]
XLogP3 2.13 (Free Base)[4]
Hydrogen Bond Donor Count 1 (Free Base)[4]
Hydrogen Bond Acceptor Count 1 (Free Base)[4]
Heavy Atom Count 11 (Free Base)[7]
Complexity 122[7]

Synthesis and Experimental Protocols

The synthesis of tetrahydrobenzazepine scaffolds can be achieved through various routes, often involving ring expansion or cyclization reactions. A general, illustrative synthesis workflow is presented below, based on methodologies for related benzazepine structures.[1][8]

General Synthesis Workflow

G General Synthesis Workflow for Tetrahydrobenzazepine Core cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products A 1-Tetralone C Step 1: Oximation A->C B Hydroxylamine B->C D Step 2: Beckmann Rearrangement (Ring Expansion with Polyphosphoric Acid) C->D Intermediate: 3,4-Dihydro-1(2H)-naphthalenone oxime G Intermediate: 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one D->G E Step 3: Reduction (e.g., with Lithium Aluminium Hydride) H Final Product: 2,3,4,5-Tetrahydro-1H-benzazepine E->H F Step 4: Salt Formation (with HCl) I Final Hydrochloride Salt F->I G->E H->F

Caption: General workflow for synthesizing the tetrahydrobenzazepine core structure.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized representation based on the synthesis of related benzazepine structures.[8]

  • Step 1: Oximation of 1-Tetralone

    • 1-Tetralone is dissolved in a suitable solvent such as methanol.

    • An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added.

    • The mixture is stirred at room temperature, typically overnight, to form 3,4-dihydro-1(2H)-naphthalenone oxime.

    • The product is isolated by filtration or extraction.

  • Step 2: Beckmann Rearrangement (Ring Expansion)

    • The oxime intermediate is dissolved in a solvent like dichloromethane.

    • Polyphosphoric acid (PPA) is added, and the mixture is heated. The solvent is boiled off.

    • This acid-catalyzed rearrangement expands the six-membered ring to a seven-membered lactam (amide) ring, yielding 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

    • The product is isolated by quenching with water and filtration.

  • Step 3: Reduction of the Lactam

    • Under an inert atmosphere (e.g., nitrogen), lithium aluminium hydride (LiAlH₄) is suspended in a dry ether solvent like tetrahydrofuran (THF).

    • The lactam intermediate, dissolved in THF, is added dropwise to the LiAlH₄ suspension.

    • The reaction mixture is heated to reflux and stirred overnight to reduce the amide to an amine, forming the 2,3,4,5-tetrahydro-1H-benzazepine.

    • The reaction is carefully quenched, and the product is isolated via extraction and purified by column chromatography.

  • Step 4: Hydrochloride Salt Formation

    • The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethanol).

    • A solution of hydrogen chloride (HCl) in the same or a compatible solvent is added dropwise until precipitation is complete.

    • The resulting solid, this compound, is collected by filtration and dried.

Spectroscopic Characterization

Analytical Workflow

G Analytical Workflow for Structural Confirmation A Synthesized Compound B Purification (e.g., Crystallization, Chromatography) A->B C Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Molecular Formula B->C D Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C-H, Aromatic C=C) B->D E Nuclear Magnetic Resonance (NMR) - ¹H NMR: Proton environment, splitting - ¹³C NMR: Carbon skeleton B->E F Structure Confirmed C->F D->F E->F

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Expected Spectroscopic Data

The following table summarizes the expected signals in various spectroscopic analyses for the parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine.

Technique Expected Observations
¹H NMR - Aromatic Protons (Ar-H): Signals in the δ 7.0-7.5 ppm range. - CH₂ Protons: Multiple signals in the δ 2.5-3.5 ppm range corresponding to the aliphatic protons of the azepine ring. - N-H Proton: A broad singlet, whose chemical shift is solvent-dependent.
¹³C NMR - Aromatic Carbons: Signals in the δ 120-145 ppm range. - Aliphatic Carbons (CH₂): Signals in the δ 20-60 ppm range.
IR - N-H Stretch: A peak around 3300-3500 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spec. - Molecular Ion Peak (M⁺): Expected at m/z = 147 (for the free base).

Potential Biological Activity and Signaling Pathways

While specific biological data for the title compound is limited in the initial search, derivatives such as 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride have been investigated for their neuropharmacological properties, particularly as modulators of dopamine receptors.[2] These receptors are critical in neurological disorders like Parkinson's disease and schizophrenia.

The diagram below illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, which is the mechanism through which dopamine receptors typically function.

G Generalized Dopamine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_ligand Extracellular cluster_intracellular Intracellular A Dopamine Receptor (GPCR) B G-Protein A->B Activates C Adenylyl Cyclase B->C Modulates E cAMP (Second Messenger) C->E Catalyzes Conversion Ligand Benzazepine Derivative (Potential Modulator) Ligand->A Binds to Receptor D ATP D->E F Protein Kinase A (PKA) E->F Activates G Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) F->G Phosphorylates Targets

Caption: Generalized signaling pathway for a G-protein coupled dopamine receptor.

References

Unraveling the Pharmacological Profile of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride: A Technical Guide to a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential mechanism of action of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride. Due to the limited availability of specific pharmacological data for this unsubstituted parent compound, this paper will focus on the broader 2-benzazepine scaffold. By examining the structure-activity relationships of its various derivatives, we can infer the potential biological targets and signaling pathways associated with this chemical class. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of benzazepine derivatives.

Executive Summary

The 2-benzazepine core structure is a privileged scaffold in medicinal chemistry, giving rise to a diverse range of biologically active compounds. While specific data on the unsubstituted this compound is not extensively available in peer-reviewed literature, analysis of its substituted analogs reveals significant interactions with various G-protein coupled receptors (GPCRs), particularly those within the adrenergic and serotonergic systems. Furthermore, derivatives of the broader benzazepine class have shown potential in areas such as wound healing, oncology, and infectious diseases. This guide will synthesize the available information to present a cohesive overview of the potential mechanisms of action, supported by experimental data from related compounds.

The 2-Benzazepine Scaffold: A Gateway to Diverse Biological Activity

The 2-benzazepine framework, a fusion of a benzene ring and a seven-membered azepine ring, provides a unique three-dimensional structure that allows for diverse chemical modifications. These modifications drastically influence the pharmacological profile of the resulting compounds, leading to a wide spectrum of biological activities.

Table 1: Summary of Biological Activities of Substituted Benzazepine Derivatives
Compound ClassSubstitution PatternReported Biological ActivityKey Molecular Target(s)
1,9-Alkano-bridged 3-benzazepinesVaried N-alkyl, chloro, and methoxy substitutionsHigh affinity for α2-adrenoceptors and 5-HT1A receptors.[1]α2-Adrenergic Receptors, 5-HT1A Serotonin Receptors
Substituted 2-benzazepinesVariedPotential for wound healing therapies.[2][3]Not fully elucidated
General Benzazepine DerivativesVariedAntidepressant, antihypertensive, anti-ischemic, anorectic, antihistamine, AChE inhibition, TRPV1 antagonism.Varied, including GPCRs and enzymes

Potential Mechanisms of Action

Based on the activities of its derivatives, the 2-benzazepine scaffold likely interacts with multiple receptor systems. The primary hypothesized mechanisms of action for compounds based on this scaffold involve the modulation of adrenergic and serotonergic signaling pathways.

Adrenergic Receptor Modulation

Several substituted benzazepine analogs exhibit significant affinity for α-adrenergic receptors, particularly the α2 subtype.[1] This interaction suggests a potential role in modulating physiological processes regulated by norepinephrine, such as blood pressure, heart rate, and alertness.

Adrenergic_Signaling Potential Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Benzazepine_Derivative Benzazepine Derivative Alpha2_AR α2-Adrenergic Receptor Benzazepine_Derivative->Alpha2_AR Binds to G_Protein Gi/o Protein Alpha2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion of ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to

Figure 1: Potential α2-Adrenergic Receptor Signaling Pathway.
Serotonergic Receptor Modulation

Derivatives of the benzazepine scaffold have also demonstrated high affinity for serotonin receptors, particularly the 5-HT1A subtype.[1] This suggests a possible role in the modulation of mood, anxiety, and cognition, which are heavily influenced by the serotonergic system.

Serotonergic_Signaling Potential Serotonergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Benzazepine_Derivative Benzazepine Derivative 5HT1A_Receptor 5-HT1A Receptor Benzazepine_Derivative->5HT1A_Receptor Binds to G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion of ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

Figure 2: Potential 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

To assess the affinity and functional activity of novel 2-benzazepine derivatives, the following standard experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors, [3H]-clonidine for α2-adrenergic receptors, or [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

Figure 3: General workflow for a radioligand binding assay.
Functional Assays (e.g., cAMP Assay)

Objective: To determine the functional activity (agonist or antagonist) of a test compound at a G-protein coupled receptor.

General Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured.

  • Treatment: The cells are treated with the test compound alone (to assess agonist activity) or in the presence of a known agonist (to assess antagonist activity).

  • cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

The 2-benzazepine scaffold represents a promising starting point for the development of novel therapeutics. While the precise mechanism of action of the unsubstituted this compound remains to be fully elucidated, the pharmacological profiles of its derivatives strongly suggest interactions with adrenergic and serotonergic systems. Future research should focus on synthesizing and screening a library of simple, substituted 2-benzazepine analogs to build a more comprehensive structure-activity relationship profile. This will enable a more precise understanding of the core mechanism of action and guide the rational design of new therapeutic agents with improved potency and selectivity. The versatility of the benzazepine scaffold, coupled with its demonstrated biological activity across multiple therapeutic areas, makes it a compelling area for continued investigation in drug discovery.

References

The Multifaceted Biological Activities of Tetrahydro-1H-2-benzazepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-1H-2-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. These derivatives have garnered significant attention for their potential therapeutic applications, targeting a variety of receptors and cellular pathways. This technical guide provides an in-depth overview of the biological activities of tetrahydro-1H-2-benzazepine derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

Diverse Pharmacological Profile

Tetrahydro-1H-2-benzazepine derivatives exhibit a broad spectrum of pharmacological activities, including, but not limited to:

  • Anticonvulsant Effects: Certain derivatives have shown promise in preclinical models of epilepsy.

  • Dopamine Receptor Modulation: Many compounds within this class act as potent antagonists at dopamine D1/D5 receptors, a property relevant to the treatment of neuropsychiatric disorders.[1]

  • NMDA Receptor Affinity: A number of derivatives have been synthesized and evaluated for their ability to bind to the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.

  • Norepinephrine Potentiation: Some derivatives have been shown to enhance the effects of norepinephrine, suggesting potential applications in conditions requiring modulation of the noradrenergic system.

  • Sigma Receptor Binding: High affinity for sigma receptors has been observed for some derivatives, indicating their potential in the treatment of various central nervous system (CNS) disorders.[2]

Quantitative Biological Data

The biological activity of several tetrahydro-1H-2-benzazepine derivatives has been quantified, providing valuable insights into their structure-activity relationships (SAR). The following tables summarize key in vitro and in vivo data for representative compounds.

CompoundBiological ActivityAssayQuantitative DataReference
Anticonvulsant Derivatives
2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one (4e)AnticonvulsantMaximal Electroshock (MES)ED50: 39.4 mg/kg[3]
2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one (4e)NeurotoxicityRotarod TestTD50: 392.9 mg/kg[3]
NMDA Receptor Ligands
1-Acetanilide substituted tetrahydro-1H-3-benzazepine (4l)NMDA Receptor AffinityRadioligand Binding AssayKi: 89 nM
7,8-dichloro-6-methyl-6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-dione (18a)NMDA Receptor AntagonismElectrophysiology (Xenopus oocytes)Kb: 0.0041 µM[4]
7,8-dichloro-6-ethyl-6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-dione (18b)NMDA Receptor AntagonismElectrophysiology (Xenopus oocytes)Kb: 0.0028 µM[4]
Dopamine Receptor Antagonists
SCH 23390D1/D5 Receptor AntagonistRadioligand Binding AssayKi: 1.4 nM[1]
SCH 39166D1/D5 Receptor AntagonistRadioligand Binding AssayKi: 1.2 nM[1]
Sigma Receptor Ligands
N-butyl-tetrahydro-2-benzazepine derivativeσ1 Receptor AffinityRadioligand Binding AssayKi: 2.0 nM[2]
2-butyl-tetrahydro-3-benzazepine (12c)σ1 Receptor AffinityRadioligand Binding AssayKi: 16 nM[2]
2-phenyl-tetrahydro-3-benzazepine (12d)σ1 Receptor AffinityRadioligand Binding AssayKi: 50 nM[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

experimental_workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Synthesis Synthesis of Tetrahydro-1H-2-benzazepine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Receptor_Binding Receptor Binding Assays (e.g., Dopamine, NMDA, Sigma) Characterization->Receptor_Binding Anticonvulsant Anticonvulsant Models (MES, scPTZ) Characterization->Anticonvulsant SAR Structure-Activity Relationship (SAR) Analysis Receptor_Binding->SAR Enzyme_Assay Enzyme Inhibition Assays (if applicable) Cell_Based Cell-Based Functional Assays Anticonvulsant->SAR Neurotoxicity Neurotoxicity Assessment (Rotarod) Neurotoxicity->SAR PK_Studies Pharmacokinetic Studies Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of tetrahydro-1H-2-benzazepine derivatives.

dopamine_d1_signaling Dopamine D1 Receptor Signaling Pathway D1_Antagonist Tetrahydro-1H-2-benzazepine D1 Antagonist D1R Dopamine D1 Receptor D1_Antagonist->D1R Inhibition G_Protein Gαs/olf D1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Target Proteins PP1 Protein Phosphatase 1 (PP1) DARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates Target Proteins

Caption: The canonical signaling cascade initiated by the activation of the Dopamine D1 receptor and its inhibition by a tetrahydro-1H-2-benzazepine antagonist.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydro-1H-2-benzazepine derivatives.

Anticonvulsant Activity Evaluation

1. Maximal Electroshock (MES) Seizure Test

  • Animals: Male albino Swiss mice (20-26 g) are typically used.

  • Apparatus: An electroconvulsive shock apparatus is used to deliver a constant current. Corneal electrodes are employed for stimulation.

  • Procedure:

    • The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone. A positive control group may receive a standard anticonvulsant drug (e.g., phenytoin).

    • At the time of peak effect (determined in preliminary studies, often 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[5]

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Animals: Male albino Swiss mice (20-26 g) are commonly used.

  • Procedure:

    • The test compound is administered i.p. at various doses, along with vehicle and positive control groups (e.g., ethosuximide).

    • At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the dorsal neck region.

    • Animals are observed for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds) for a period of 30 minutes.

    • Protection is defined as the absence of clonic seizures within the observation period.

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

3. Rotarod Neurotoxicity Test

  • Apparatus: A rotarod treadmill for mice, typically rotating at a constant speed (e.g., 6 rpm).

  • Procedure:

    • Prior to drug administration, mice are trained to remain on the rotating rod for a set period (e.g., 1 minute).

    • The test compound is administered i.p. at various doses.

    • At the time of peak effect, the mice are placed on the rotarod, and the time they remain on the rod is recorded.

    • Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod for the predetermined time.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the rotarod test, is determined. The Protective Index (PI) can then be calculated as TD50/ED50.

Norepinephrine Potentiation Assay
  • Tissue Preparation: The anococcygeus muscle is isolated from male Wistar rats. The paired muscles are dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Procedure:

    • The muscle is allowed to equilibrate under a resting tension (e.g., 1 g) for a period of time (e.g., 60 minutes).

    • Cumulative concentration-response curves to norepinephrine are obtained by adding increasing concentrations of norepinephrine to the organ bath and recording the isometric contractions.

    • The tissue is then washed, and after a recovery period, the test tetrahydro-1H-2-benzazepine derivative is added to the bath and incubated for a specific time (e.g., 30 minutes).

    • A second cumulative concentration-response curve to norepinephrine is then generated in the presence of the test compound.

  • Data Analysis: The potentiation of the norepinephrine response is determined by comparing the EC50 values (the concentration of norepinephrine that produces 50% of the maximal response) in the absence and presence of the test compound. A leftward shift in the concentration-response curve indicates potentiation.

NMDA Receptor Binding Assay
  • Tissue Preparation: Crude synaptic membranes are prepared from the cerebral cortex of male swine or rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction.

  • Radioligand: A radiolabeled ligand that binds to a specific site on the NMDA receptor is used. For example, [3H]MK-801 can be used to label the phencyclidine (PCP) binding site within the ion channel.

  • Procedure:

    • Aliquots of the membrane preparation are incubated with the radioligand and varying concentrations of the test tetrahydro-1H-2-benzazepine derivative in a suitable buffer.

    • The incubation is carried out at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • The filters are washed to remove non-specifically bound radioactivity.

    • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This guide provides a foundational understanding of the diverse biological activities of tetrahydro-1H-2-benzazepine derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold. Further exploration of the vast chemical space and biological targets associated with these compounds is warranted to unlock their full therapeutic potential.

References

The Genesis and Evolution of 2-Benzazepines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Pharmacological Significance of a Versatile Heterocyclic Scaffold

The 2-benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Compounds bearing this structure have shown significant therapeutic potential, particularly as potent and selective antagonists of dopamine receptors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 2-benzazepine compounds, tailored for researchers, scientists, and drug development professionals.

A Historical Journey: The Discovery of the 2-Benzazepine Nucleus

While the related benzodiazepine class of compounds, such as Librium and Valium, were discovered in the mid-1950s, the history of the 2-benzazepine ring system has its own distinct origins. Initial explorations into the synthesis of this heterocyclic core laid the groundwork for the later discovery of its significant neuropharmacological activity. A pivotal moment in the history of 2-benzazepines was the development of potent and selective dopamine D1 receptor antagonists. The investigation into dopamine receptor subtypes in the late 1970s and early 1980s created a demand for selective ligands to probe their function. This led to the synthesis and characterization of groundbreaking 2-benzazepine derivatives, most notably SCH 23390, which became an indispensable pharmacological tool for studying the D1 receptor.

Synthetic Strategies for the 2-Benzazepine Core

The construction of the 2-benzazepine skeleton can be achieved through various synthetic routes. A prominent and widely utilized method is the intramolecular Friedel-Crafts reaction . This approach typically involves the cyclization of a suitably substituted N-acyl- or N-sulfonyl-phenethylamine derivative.

General Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

The following protocol outlines a general procedure for the synthesis of a 2-benzazepine core via an intramolecular Friedel-Crafts reaction. This method is adaptable, with variations in starting materials, acylating agents, and Lewis acids allowing for the synthesis of a diverse library of 2-benzazepine derivatives.

Step 1: N-Acylation of a Phenethylamine Derivative

A solution of a substituted phenethylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C. To this solution, an acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 equivalents) are added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acylphenethylamine intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

The N-acylphenethylamine intermediate (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane, nitrobenzene). A Lewis acid (e.g., aluminum chloride, polyphosphoric acid, 2-5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux until the cyclization is complete (monitored by TLC). The reaction is carefully quenched by pouring it onto ice and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-benzazepine derivative.

Pharmacological Significance: Targeting the Dopamine D1 Receptor

The most significant therapeutic application of 2-benzazepine compounds lies in their ability to act as potent and selective antagonists of the dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, reward, and cognition. Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders.

Key 2-Benzazepine-Based Dopamine D1 Antagonists

Several 2-benzazepine derivatives have emerged as cornerstone tools in dopamine receptor research and as potential therapeutic agents.

  • SCH 23390: This compound is the archetypal selective D1 antagonist, exhibiting high affinity for the D1 receptor.[1] Its discovery was a landmark in dopamine pharmacology, enabling the precise study of D1 receptor function.[1]

  • SCH 39166: A close analog of SCH 23390, this compound also displays high affinity and selectivity for the D1 receptor.[2]

The quantitative pharmacological data for these and other representative 2-benzazepine derivatives are summarized in the table below.

CompoundTarget ReceptorKᵢ (nM)Reference
SCH 23390Dopamine D10.2[1]
Dopamine D50.3[1]
SCH 39166Dopamine D1/D51.2[2]
FenoldopamDopamine D1-[3]

Table 1: Pharmacological Data of Key 2-Benzazepine Derivatives. Kᵢ values represent the inhibition constant, a measure of the affinity of the compound for its target receptor.

Dopamine D1 Receptor Signaling Pathway

The antagonism of the dopamine D1 receptor by 2-benzazepine compounds modulates downstream signaling cascades. The canonical D1 receptor signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates Benzazepine 2-Benzazepine Antagonist Benzazepine->D1R Blocks Gs_olf Gαs/olf D1R->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Figure 1: Simplified Dopamine D1 Receptor Signaling Pathway.

Structure-Activity Relationships (SAR)

The extensive research on 2-benzazepine derivatives has led to a good understanding of their structure-activity relationships, particularly for their interaction with the dopamine D1 receptor.

  • Stereochemistry: The stereochemistry at the C1 position is crucial for activity. For many potent 1-phenyl-substituted 2-benzazepines, the (R)-enantiomer exhibits significantly higher affinity for the D1 receptor than the (S)-enantiomer.[4]

  • Substitution on the Benzene Ring: The nature and position of substituents on the fused benzene ring significantly influence pharmacological activity. Halogen substituents, such as chlorine at the 7-position, are often found in potent D1 antagonists. Hydroxyl groups, particularly at the 8-position, are also important for receptor interaction.

  • Substitution on the Nitrogen Atom: The substituent on the nitrogen atom of the azepine ring plays a role in modulating affinity and selectivity. Small alkyl groups, such as a methyl group, are often optimal for antagonist activity.

  • The 1-Phenyl Group: The presence of a phenyl group at the 1-position is a common feature of many potent D1 ligands. The orientation of this phenyl ring is critical for high-affinity binding.[5]

Experimental Workflows

The development and evaluation of novel 2-benzazepine compounds involve a series of well-defined experimental workflows, from initial synthesis to pharmacological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_optimization Lead Optimization Start Starting Materials Synthesis Synthesis of 2-Benzazepine Core and Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Binding Receptor Binding Assays (e.g., Radioligand Binding) Purification->Binding Functional Functional Assays (e.g., cAMP accumulation) Binding->Functional SAR Structure-Activity Relationship (SAR) Studies Functional->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME

Figure 2: General Experimental Workflow for 2-Benzazepine Drug Discovery.

Conclusion

The 2-benzazepine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent and selective ligands for dopamine receptors. From their initial synthesis to their pivotal role in elucidating the function of the D1 receptor, these compounds continue to be of significant interest to the medicinal chemistry and neuroscience communities. The detailed understanding of their synthesis, pharmacology, and structure-activity relationships provides a solid foundation for the future development of novel therapeutics targeting dopamine-related disorders. This guide serves as a comprehensive resource for researchers embarking on or continuing their work in this exciting and impactful area of drug discovery.

References

Spectroscopic Characterization of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride. Due to the limited availability of directly published complete spectra for this specific salt, this document presents a combination of reported data for the free base and closely related analogs, alongside predicted data based on established principles of spectroscopic analysis for amine hydrochlorides. This guide is intended to serve as a valuable resource for researchers in compound verification, quality control, and further development of benzazepine-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl. These predictions are based on the analysis of the free base and the known effects of protonation on the respective spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentNotes
~9.5 - 11.0br s2HN-H₂⁺Broad signal due to quadrupole broadening and exchange. Disappears upon D₂O exchange.
~7.2 - 7.4m4HAr-HAromatic protons.
~4.3 - 4.5t2HC1-H₂Deshielded due to adjacent protonated nitrogen.
~3.3 - 3.5t2HC3-H₂Deshielded due to adjacent protonated nitrogen.
~3.0 - 3.2t2HC5-H₂Benzylic protons.
~2.1 - 2.3m2HC4-H₂Aliphatic protons.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl

Chemical Shift (δ, ppm)AssignmentNotes
~135 - 140Ar-C (quaternary)
~127 - 130Ar-CH
~48 - 52C1Deshielded due to adjacent protonated nitrogen.
~45 - 49C3Deshielded due to adjacent protonated nitrogen.
~30 - 34C5Benzylic carbon.
~25 - 29C4Aliphatic carbon.

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl

Wavenumber (cm⁻¹)IntensityAssignment
2400 - 2800Strong, BroadN-H₂⁺ stretching
3000 - 3100MediumAromatic C-H stretching
2850 - 2960MediumAliphatic C-H stretching
~1600MediumN-H₂⁺ bending (asymmetric)
1450 - 1500MediumAromatic C=C stretching
~1500MediumN-H₂⁺ bending (symmetric)
730 - 770StrongOrtho-disubstituted benzene C-H bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl

m/zInterpretation
148.1226[M+H]⁺ (Monoisotopic mass of the free base, C₁₀H₁₄N⁺)
147.1150[M]⁺ (Molecular ion of the free base, C₁₀H₁₃N⁺)
118.0653[M-C₂H₅]⁺ (Loss of an ethyl group)
91.0548[C₇H₇]⁺ (Tropylium ion)

Note: In a typical ESI-MS experiment, the observed ion will be that of the protonated free base. The HCl adduct is generally not observed.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Weigh approximately 5-10 mg of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl into a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

¹H NMR Acquisition:

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Referencing: The residual DMSO peak at δ 2.50 ppm.

¹³C NMR Acquisition:

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width: 0 to 200 ppm

  • Referencing: The central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and obtain a fingerprint spectrum.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

  • Gently grind a small amount (1-2 mg) of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl in methanol or a mixture of methanol and water at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid

  • Flow Rate: 0.2 - 0.5 mL/min (for LC-MS) or direct infusion at 5-10 µL/min

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

  • Mass Range: m/z 50 - 500

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a small molecule like 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification cluster_final Final Report Synthesis Synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry (HRMS) Purification->MS Sample Preparation Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification Final_Report Certificate of Analysis / Technical Report Structure_Verification->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

physical properties melting point boiling point of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties, specifically the melting and boiling points, of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride. The information herein is compiled from various chemical data sources and is intended to support research and development activities.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental in the chemical characterization of a compound. These constants provide an indication of purity and are critical for process development, formulation, and quality control.

Data Presentation: Physical Properties

The following table summarizes the available quantitative data for the melting and boiling points of this compound.

Physical PropertyValueConditions
Melting Point 181-184 °CSolvent: ethanol[1][2]
Boiling Point 248.6 ± 9.0 °Cat 760 mmHg[1]
110-112 °Cat 12 Torr[2]

Experimental Protocols

While specific experimental procedures for the determination of these values for this compound are not detailed in the public literature, a generalized protocol for melting point determination of a solid organic compound using a capillary melting point apparatus is provided below. This method is standard in organic chemistry and is presumed to be similar to the methodology used to obtain the cited data.

Melting Point Determination Protocol

Objective: To determine the melting range of a solid crystalline sample. A narrow melting range is indicative of a pure substance.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Watch glass

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.[3]

    • Place a small amount of the powdered sample on a clean, dry watch glass.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of the solid is packed into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[4]

    • Continue this process until the packed sample is approximately 2-3 mm high.[5]

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

    • When the temperature is approximately 15-20 °C below the anticipated melting point, reduce the heating rate to about 1-2 °C per minute to ensure thermal equilibrium.[4]

    • Observe the sample closely through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

    • Continue heating and observing the sample.

    • Record the temperature at which the last solid crystal melts into a clear liquid. This is the end of the melting range.[6]

    • The recorded melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Note on Boiling Point Determination: The significant difference in the reported boiling points is due to the pressure at which the measurements were taken. The lower boiling point at 12 Torr (a unit of pressure) indicates that the measurement was performed under reduced pressure (vacuum). This technique is common for compounds that may decompose at their atmospheric boiling point.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound, a critical process in drug development and chemical research.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_analysis Data Analysis & Reporting A Obtain Pure Sample B Drying of Sample A->B C Grinding to Fine Powder B->C D Load Capillary Tube C->D G Place Sample in Apparatus C->G E Heat in Apparatus D->E F Observe & Record Range E->F J Compare with Literature F->J H Apply Heat (& Vacuum if needed) G->H I Record Boiling Temperature H->I I->J K Assess Purity J->K L Final Report Generation K->L

Caption: Workflow for Physical Property Determination of a Chemical Compound.

References

Navigating the Solubility Landscape of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, a key intermediate in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and a logical workflow for analysis.

Understanding the Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[1]
MethanolSparingly Soluble[1]

Note: "Sparingly soluble" is a qualitative term from the United States Pharmacopeia (USP) that generally implies a solubility range of 30 to 100 parts of solvent required for 1 part of solute.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for formulation development, analytical method development, or other research applications, the following experimental protocols provide a standardized approach to determine the solubility of this compound.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial).

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established through preliminary experiments by taking measurements at various time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the apparent solubility of a large number of compounds.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly organic solvent, typically DMSO.

  • Serial Dilution: The stock solution is serially diluted in the aqueous buffer or solvent of interest in a microtiter plate.

  • Precipitation Monitoring: The plate is incubated for a shorter period (e.g., 1-2 hours) at a constant temperature. The point at which precipitation occurs is detected by nephelometry (light scattering) or turbidimetry (absorbance).

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a research compound like this compound.

Solubility_Workflow start Start: Compound of Interest (2,3,4,5-Tetrahydro-1H-2-benzazepine HCl) lit_search Literature Search for Existing Solubility Data start->lit_search data_found Quantitative Data Found? lit_search->data_found compile_data Compile and Report Existing Data data_found->compile_data Yes exp_protocol Select Experimental Protocol data_found->exp_protocol No end End: Solubility Profile Established compile_data->end kinetic Kinetic Solubility (High-Throughput) exp_protocol->kinetic equilibrium Equilibrium Solubility (Shake-Flask) exp_protocol->equilibrium perform_exp Perform Experiment kinetic->perform_exp equilibrium->perform_exp analyze_results Analyze Results using Validated Analytical Method perform_exp->analyze_results report_solubility Report Quantitative Solubility (e.g., mg/mL, mol/L) analyze_results->report_solubility report_solubility->end

Caption: Logical workflow for the determination of compound solubility.

This structured approach ensures that existing data is leveraged while providing a clear path for experimental determination when such data is unavailable. For this compound, the path following the "No" branch from the "Quantitative Data Found?" decision point is the recommended course of action for obtaining precise solubility values.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4,5-tetrahydro-1H-2-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. While the parent compound itself has limited therapeutic application, its derivatives have been extensively explored, leading to the identification of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets associated with this chemical class, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The information herein is intended to support further research and drug development efforts centered on this versatile scaffold.

N-Methyl-D-aspartate (NMDA) Receptor Subunit GluN2B: A Target for Neurological Disorders

Derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine have emerged as potent and selective antagonists of the GluN2B subunit of the NMDA receptor. This receptor is a critical player in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various neurological and psychiatric disorders, including ischemic brain injury, depression, and neuropathic pain. The development of GluN2B-selective antagonists aims to mitigate the excitotoxicity associated with overactivation while minimizing the side effects that accompany non-selective NMDA receptor blockade.

Quantitative Data: Binding Affinities of 2,3,4,5-Tetrahydro-1H-3-benzazepine Derivatives for GluN2B
CompoundModificationBinding Affinity (Ki)Reference
(3)2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol derivative47 nM[1]
(4)2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol derivative41 nM[1]
OF-NB1Fluorinated 2,3,4,5-tetrahydro-1H-3-benzazepine derivative10.4 ± 4.7 nM (KD)[2]
PF-NB1Fluorinated 2,3,4,5-tetrahydro-1H-3-benzazepine derivative10.4 ± 3.9 nM (KD)[2]
Experimental Protocol: Radioligand Competition Binding Assay for GluN2B

This protocol outlines a standard method for determining the binding affinity of test compounds for the GluN2B subunit of the NMDA receptor.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., from Wistar rats) or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]

  • Centrifuge the homogenate at low speed to remove large debris.[3]

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[3]

  • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.[3]

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[3]

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[3]

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]

  • Perform the assay in a 96-well plate with a final volume of 250 µL per well.[3]

  • To each well, add the membrane preparation (e.g., 50-120 µg of protein for tissue), a fixed concentration of a suitable radioligand (e.g., [3H]-ifenprodil), and varying concentrations of the unlabeled test compound.[3]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]

3. Separation and Detection:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[3]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

  • Dry the filters and add a scintillation cocktail.[3]

  • Quantify the radioactivity trapped on the filters using a scintillation counter.[3]

4. Data Analysis:

  • Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding to obtain specific binding.[3]

  • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.[3]

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

GluN2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Ion Channel Glutamate->NMDA_Receptor:f1 Binds Glycine Glycine Glycine->NMDA_Receptor:f0 Binds Benzazepine 2,3,4,5-Tetrahydro-1H-3- benzazepine Derivative Benzazepine->NMDA_Receptor:f1 Blocks Ca_ion Ca²⁺ NMDA_Receptor:f2->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream

Signaling pathway of NMDA receptor and inhibition by a benzazepine derivative.

Radioligand_Binding_Workflow A Membrane Preparation (with GluN2B receptors) D Incubate to Equilibrium A->D B Add Radioligand (e.g., [³H]-ifenprodil) B->D C Add Test Compound (Benzazepine Derivative) C->D E Rapid Filtration D->E F Wash to Remove Unbound Ligand E->F G Scintillation Counting F->G H Data Analysis (IC₅₀ and Ki determination) G->H

Experimental workflow for a radioligand competition binding assay.

Vasopressin V2 Receptor: A Target for Hyponatremia and Polycystic Kidney Disease

Certain derivatives of the 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold, such as OPC-41061 (Tolvaptan), are potent and selective antagonists of the vasopressin V2 receptor. This G-protein coupled receptor, primarily located in the renal collecting ducts, plays a crucial role in water reabsorption. By blocking the action of arginine vasopressin (AVP) at this receptor, these antagonists promote aquaresis—the excretion of free water—making them valuable in the treatment of hyponatremia and slowing the progression of autosomal dominant polycystic kidney disease (ADPKD).

Quantitative Data: Binding Affinities of Benzazepine Derivatives for the Vasopressin V2 Receptor
CompoundBinding Affinity (Ki)ReceptorReference
Vasopressin V2 receptor antagonist 26.2 nMV2[5]
OPC-41061 (Tolvaptan)Potent and selective antagonistV2[6]
Experimental Protocol: Vasopressin V2 Receptor Functional Assay (cAMP Measurement)

This protocol describes a cell-based functional assay to measure the antagonist activity of test compounds at the V2 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Seeding:

  • Culture a suitable cell line engineered to express the human vasopressin V2 receptor (e.g., HEK293 or CHO cells).

  • Seed the cells into 96-well or 384-well plates and allow them to adhere and grow overnight.

2. Assay Procedure:

  • Wash the cells with a serum-free medium or buffer.

  • Pre-incubate the cells with varying concentrations of the test compound (the antagonist) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulate the cells with a fixed, sub-maximal concentration (e.g., EC80) of a V2 receptor agonist, such as arginine vasopressin (AVP) or deamino-D-arginine vasopressin (dDAVP), in the continued presence of the test compound.

  • Incubate for a period sufficient to allow for cAMP production (e.g., 30 minutes) at 37°C.

3. cAMP Detection:

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a bioluminescence resonance energy transfer (BRET)-based biosensor assay.[7]

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response model to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Benzazepine 2,3,4,5-Tetrahydro-1H-1- benzazepine Derivative Benzazepine->V2R Blocks Gs Gαs V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Vesicle Translocation PKA->AQP2 Phosphorylates

Vasopressin V2 receptor signaling and its inhibition by a benzazepine derivative.

Other Notable Therapeutic Targets

The versatility of the 2,3,4,5-tetrahydro-1H-2-benzazepine scaffold extends to several other important therapeutic targets, highlighting its potential in diverse disease areas.

Phenylethanolamine N-Methyltransferase (PNMT)

8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine has been identified as an inhibitor of PNMT, the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. Inhibition of PNMT represents a potential therapeutic strategy for conditions where elevated epinephrine levels are pathogenic, such as certain forms of hypertension and anxiety.

Alpha 2-Adrenoceptor and 5-HT1A Receptor

Certain 1,9-alkano-bridged derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine exhibit high affinity for both the alpha 2-adrenoceptor and the serotonin 5-HT1A receptor. These receptors are implicated in the pathophysiology of depression and anxiety, suggesting that dual-acting ligands could offer novel therapeutic benefits. For instance, 5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine, a closely related structure, shows high affinity for both receptors with pKi values of 8.1 (alpha 2) and 7.6 (5-HT1A).[8]

Anaplastic Lymphoma Kinase (ALK)

Novel 2,3,4,5-tetrahydro-benzo[d]azepine fragments have been incorporated into 2,4-diaminopyrimidine structures to create potent and selective inhibitors of ALK. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in several cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma.

Poly (ADP-ribose) Polymerase-1 (PARP-1)

Derivatives based on a 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol scaffold have been developed as potent inhibitors of PARP-1. PARP-1 is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA mutations, leads to synthetic lethality and tumor cell death. One such derivative, compound 11b, exhibited an IC50 of 19.24 nM for PARP-1.[9][10]

Conclusion

The 2,3,4,5-tetrahydro-1H-2-benzazepine core structure is a remarkably versatile scaffold that has yielded potent and selective modulators for a wide array of high-value therapeutic targets. From ion channels in the central nervous system to G-protein coupled receptors in the kidney and key enzymes in oncology, the derivatives of this compound class continue to be a fertile ground for drug discovery. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the development of the next generation of therapeutics based on this important chemical framework. The hydrochloride salt form is commonly used to improve the solubility and handling of these basic amine-containing compounds for research and potential clinical use.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity data for 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride and its structural analogs. It is intended for informational purposes for a scientific audience. It is crucial to note that publicly available, in-depth toxicological data specifically for this compound is limited. Therefore, this guide also includes information on related benzazepine derivatives to provide a broader context for potential toxicological endpoints. The inclusion of data from analogs should be interpreted with caution, as structural variations can significantly alter the safety profile.

Introduction

This compound is a heterocyclic compound belonging to the benzazepine class of molecules. This structural motif is found in a variety of biologically active compounds and has been a subject of interest in medicinal chemistry. A thorough understanding of the safety and toxicity profile is paramount for any potential therapeutic development or handling of this compound in a research setting. This technical guide aims to consolidate the available preclinical safety data and provide a framework for its toxicological assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride--INVALID-LINK--
Molecular Formula C₁₀H₁₄ClN--INVALID-LINK--
Molecular Weight 183.68 g/mol --INVALID-LINK--
CAS Number 17724-36-6--INVALID-LINK--
Appearance Solid (predicted)-
Solubility Information not available-

Non-Clinical Safety and Toxicity

Acute Toxicity

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed.[1] Specific oral, dermal, or inhalation LD50 values from formal acute toxicity studies are not publicly available for this specific compound. For a related compound, 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrochloride, an intraperitoneal LD50 in mice has been reported as 400 mg/kg.[2]

Table 2: GHS Hazard Classifications for 2,3,4,5-Tetrahydro-1H-2-benzazepine

Hazard StatementClassificationSource
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)--INVALID-LINK--
H315: Causes skin irritationSkin corrosion/irritation (Category 2)--INVALID-LINK--
H318/H319: Causes serious eye damage/irritationSerious eye damage/eye irritation (Category 1/2A)--INVALID-LINK--
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)--INVALID-LINK--
Sub-chronic and Chronic Toxicity

No data from repeated-dose toxicity studies (sub-chronic or chronic) for this compound were identified in the public domain.

Genotoxicity

There are no publicly available genotoxicity data (e.g., Ames test, chromosome aberration test) for this compound.

Carcinogenicity

No carcinogenicity studies for this compound have been reported.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not available.

Safety Pharmacology

A formal safety pharmacology assessment of this compound, including its effects on the cardiovascular, respiratory, and central nervous systems, has not been publicly reported. For some derivatives, such as 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, potential modulation of dopamine receptors has been suggested, which could imply central nervous system effects.[3]

Experimental Protocols

While specific experimental data for this compound is lacking, standard methodologies for key toxicological assessments are well-established. The following sections outline typical protocols that would be employed.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
  • Test System: Typically, female rats of a standard strain are used.

  • Procedure: A single animal is dosed with a starting dose level selected based on available information. The outcome (survival or death) determines the dose for the next animal (dosed at a lower or higher level using a fixed progression factor). This sequential dosing continues until the stopping criteria are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
  • Test System: A commercially available, validated reconstructed human epidermis model.

  • Procedure: The test substance is applied topically to the surface of the skin tissue for a defined period (e.g., 60 minutes).

  • Endpoint: Cell viability is determined by the enzymatic conversion of a marker substance (e.g., MTT) into a colored product, which is measured spectrophotometrically. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)
  • Test System: A commercially available, validated reconstructed human cornea-like epithelium model.

  • Procedure: The test substance is applied to the epithelial surface for a specified duration.

  • Endpoint: Similar to the skin irritation test, cell viability is the primary endpoint, measured by a colorimetric assay. A significant decrease in viability suggests the potential for eye irritation.

Potential Mechanisms of Action and Signaling Pathways

Due to the lack of specific research on this compound, its precise mechanism of action and the signaling pathways it may modulate are unknown. However, based on the broader benzazepine class, some potential targets can be hypothesized. For instance, certain benzazepine derivatives are known to interact with central nervous system receptors, including dopamine and serotonin receptors. The 7-methoxy derivative of the target compound has been investigated as a potential dopamine receptor modulator.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the initial safety assessment of a novel chemical compound like this compound.

G cluster_0 In Silico & In Vitro Screening cluster_1 Acute Toxicity Testing cluster_2 Repeated Dose & Safety Pharmacology cluster_3 Long-term & Specialized Toxicity QSAR QSAR Modeling (Toxicity Prediction) Ames Ames Test (Mutagenicity) QSAR->Ames HCS High-Content Screening (Cytotoxicity) Ames->HCS AcuteOral Acute Oral Toxicity (e.g., OECD 425) HCS->AcuteOral AcuteDermal Acute Dermal Toxicity (e.g., OECD 402) AcuteOral->AcuteDermal SkinIrritation Skin Irritation (e.g., OECD 439) AcuteDermal->SkinIrritation EyeIrritation Eye Irritation (e.g., OECD 492) SkinIrritation->EyeIrritation SubChronic Sub-chronic Toxicity (28- or 90-day) EyeIrritation->SubChronic SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) SubChronic->SafetyPharm Carcinogenicity Carcinogenicity Bioassay SafetyPharm->Carcinogenicity ReproTox Reproductive & Developmental Toxicity Carcinogenicity->ReproTox

Caption: A generalized workflow for non-clinical toxicity assessment.

Hypothetical Signaling Pathway Involvement

Given the potential for CNS activity based on related compounds, a simplified diagram illustrating a possible interaction with a generic G-protein coupled receptor (GPCR) signaling pathway is presented below. This is a hypothetical representation and has not been experimentally validated for this compound.

G Compound 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride GPCR GPCR (e.g., Dopamine Receptor) Compound->GPCR Binds G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

The currently available data on the safety and toxicity of this compound is limited to qualitative hazard classifications, indicating it is harmful if swallowed and an irritant to the skin and eyes.[1] There is a clear lack of comprehensive, quantitative toxicological data, including acute toxicity values, repeated-dose toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology studies. While information on structurally related compounds can provide some context, direct extrapolation of their safety profiles is not advisable due to the potential for significant differences in biological activity. For any further development or extensive use of this compound, a thorough toxicological evaluation following established international guidelines is essential to fully characterize its safety profile. Researchers and drug development professionals should exercise appropriate caution and implement necessary safety protocols when handling this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of compounds based on the 2,3,4,5-Tetrahydro-1H-2-benzazepine scaffold. Due to the limited specific research on the hydrochloride salt of the parent compound, this document focuses on the well-characterized and prototypical D₁-like dopamine receptor partial agonist, SKF-38393 hydrochloride ((±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrochloride). The methodologies and findings presented here serve as a valuable guide for investigating other molecules with a similar core structure.

Introduction and Mechanism of Action

The 2,3,4,5-Tetrahydro-1H-2-benzazepine core is a key pharmacophore in a class of compounds that primarily interact with dopamine receptors. SKF-38393 is a selective partial agonist for the D₁-like dopamine receptors (D₁ and D₅), which are G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, learning, and memory.[1]

Upon binding, SKF-38393 activates the D₁ receptor, which is canonically coupled to the Gαs/olf G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][4] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[2][4] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP-1), leading to a sustained state of phosphorylation of numerous neuronal proteins and modulating neuronal excitability and synaptic plasticity.[2]

In Vivo Applications

SKF-38393 and other D₁-like receptor agonists have been investigated in a variety of in vivo models to explore their therapeutic potential in several neurological and psychiatric disorders.

  • Parkinson's Disease (PD): D₁ receptor agonists have been studied for their potential to alleviate motor symptoms in animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model.[5][6]

  • Cognition and Memory: The role of D₁ receptor activation in learning and memory has been assessed using behavioral paradigms like the T-maze working memory task.[7]

  • Drug Discrimination Studies: SKF-38393 has been used as a discriminative stimulus in rats to characterize the in vivo effects of other dopaminergic compounds.[8][9][10]

  • Mood and Affective Disorders: The influence of D₁ receptor modulation on anxiety and depression-like behaviors is an active area of research.

Data Presentation: In Vivo Studies of SKF-38393

The following tables summarize quantitative data from various in vivo studies involving SKF-38393.

Table 1: Dosages and Administration Routes of SKF-38393 in Rodent Models

Animal ModelDosage RangeAdministration RouteObserved EffectsReference
Rat2-16 mg/kgIntraperitoneal (i.p.)Dose-related increase in drug-appropriate responding in a drug discrimination task.[8]
Rat5.6 mg/kgIntraperitoneal (i.p.)Discriminative stimulus in a drug discrimination task.[9]
Rat10 mg/kgIntraperitoneal (i.p.)Discriminative stimulus in a drug discrimination task.[10]
Rat6 mg/kgIntraperitoneal (i.p.)Prevention of scopolamine-induced impairment in a T-maze working memory task.[7]
Rat Fetus (E21)Dose-dependentIntracisternal (i.c.)Increased fetal motor activity.[11]
Rat1-5 mg/kgSubcutaneous (s.c.)Prolonged time spent in the goal compartment during a sexual behavior task.[12]
Rat2-6 mg/kgNot specifiedImprovement in waiting impulsivity in a baseline-dependent manner.[13]

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats

This protocol describes the unilateral lesion of the medial forebrain bundle (MFB) in rats to model Parkinson's disease.

Materials:

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Sterile saline (0.9% NaCl)

  • Ascorbic acid (0.02%)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Dental drill

  • Suturing material

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., Sprague-Dawley, 200-250 g) and place it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.[14]

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Identify and clean the bregma and lambda landmarks.

  • Stereotaxic Targeting: For a medial forebrain bundle (MFB) lesion, use the following coordinates relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for the right hemisphere); Dorsoventral (DV): -8.0 mm from the dura.[14] For a striatal lesion, typical coordinates are AP: +0.8 mm, ML: +2.7 mm, DV: -5.2 mm and -4.5 mm from the skull.[5][6]

  • Craniotomy: Drill a small burr hole at the determined coordinates.

  • 6-OHDA Injection: Prepare the 6-OHDA solution (e.g., 2 mg/mL in sterile saline with 0.02% ascorbic acid to prevent oxidation) fresh and protect it from light.[14] Slowly inject the 6-OHDA solution (e.g., 5 µL) into the target site at a rate of 1 µL/min.[14]

  • Post-Injection: Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[14]

  • Closure and Recovery: Suture the scalp incision and allow the animal to recover in a warm environment. Provide soft food and monitor the animal's weight and well-being for several days post-surgery.[14]

  • Behavioral Assessment: Behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) can be performed 10-14 days post-lesion to confirm the extent of the dopaminergic deficit.[14]

T-Maze Spontaneous Alternation Task for Working Memory Assessment in Rats

This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.

Materials:

  • T-maze apparatus

  • Animal subjects (rats)

  • Stopwatch

Procedure:

  • Habituation: Handle the rats for a few days prior to the experiment to reduce stress. On the day of the experiment, allow each rat to explore the T-maze freely for a set period (e.g., 5-10 minutes) with access to all arms.

  • Trial 1 (Forced Choice): Place the rat in the start arm. Block one of the goal arms, forcing the rat to enter the open arm. Allow the rat to explore this arm for a short period (e.g., 30 seconds).

  • Inter-Trial Interval (ITI): Gently remove the rat and return it to its home cage for a brief ITI (e.g., 30 seconds to a few minutes).

  • Trial 2 (Free Choice): Place the rat back in the start arm with both goal arms now open.

  • Data Recording: Record which arm the rat enters. A correct choice is recorded if the rat enters the arm that was previously blocked (the novel arm).

  • Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of correct choices / Total number of trials) x 100. A score of 50% indicates chance performance.

  • Drug Administration: For pharmacological studies, administer SKF-38393 or the vehicle control at a predetermined time before the start of the task (e.g., 30 minutes prior to the first trial).

Visualizations

Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SKF38393 SKF-38393 D1R Dopamine D1 Receptor SKF38393->D1R Binds to Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates NeuronalProteins Neuronal Proteins PKA->NeuronalProteins Phosphorylates pDARPP32 p-DARPP-32 PP1 Protein Phosphatase-1 (PP-1) pDARPP32->PP1 Inhibits pNeuronalProteins Phosphorylated Neuronal Proteins PP1->pNeuronalProteins Dephosphorylates CellularResponse Modulation of Neuronal Excitability & Synaptic Plasticity pNeuronalProteins->CellularResponse

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental Workflow

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Rat, Mouse) DiseaseModel Induce Disease Model (optional) (e.g., 6-OHDA lesion) AnimalModel->DiseaseModel Habituation Habituation & Acclimation to test environment DiseaseModel->Habituation DrugPrep Prepare SKF-38393 Solution Habituation->DrugPrep Administration Administer Drug or Vehicle (i.p., s.c.) DrugPrep->Administration BehavioralTest Perform Behavioral Assay (e.g., T-Maze, Rotarod) Administration->BehavioralTest DataCollection Record Behavioral Data BehavioralTest->DataCollection DataAnalysis Statistical Analysis of Data DataCollection->DataAnalysis Interpretation Interpret Results DataAnalysis->Interpretation

Caption: General In Vivo Experimental Workflow.

References

Application Notes and Protocols for 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride for preclinical research. The information is intended to guide researchers in establishing in vivo and in vitro experimental setups.

Compound Information
  • IUPAC Name: 2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride[1]

  • Molecular Formula: C₁₀H₁₄ClN[1]

  • Molecular Weight: 183.68 g/mol [1]

  • General Properties: As a hydrochloride salt, this compound is expected to have improved aqueous solubility compared to its free base form, which facilitates its formulation for in vivo and in vitro studies.[2]

Data Presentation: Administration Parameters

The following table summarizes key quantitative parameters for common administration routes in preclinical rodent models. These are general guidelines and may require optimization for specific experimental designs.

ParameterMouseRatReference
Intraperitoneal (IP) Injection
Max Injection Volume< 10 mL/kg< 10 mL/kg[3]
Recommended Needle Gauge25-27 G23-25 G[3]
Oral Gavage
Max Dosing Volume10 mL/kg10-20 mL/kg[4][5]
Recommended Needle Gauge18-20 G (flexible/bulb tip)16-18 G (flexible/bulb tip)[4]

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

This protocol describes the preparation of this compound for administration. The selection of a vehicle is critical and depends on the compound's solubility and the intended route of administration.[6][7]

Materials:

  • This compound powder

  • Sterile Water for Injection or sterile 0.9% saline solution

  • Vortex mixer

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Analytical balance

Procedure:

  • Vehicle Selection: Given that the compound is a hydrochloride salt, start with a simple aqueous vehicle like sterile water or sterile 0.9% saline.[2][6]

  • Calculation: Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the dosing volume (mL/kg).

    • Formula: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

  • Weighing: Accurately weigh the required amount of the compound using an analytical balance.

  • Dissolution:

    • Add the weighed compound to a sterile vial.

    • Add approximately 80% of the final volume of the selected sterile vehicle.

    • Vortex the mixture until the compound is completely dissolved. Gentle warming (to 37°C) may be used to aid dissolution, but stability at that temperature should be confirmed.

  • Final Volume: Add the remaining vehicle to reach the final desired volume and mix thoroughly.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial. This is critical for parenteral routes of administration like IP injection.

  • Storage: Store the prepared solution appropriately. For short-term storage, 2-8°C is often suitable. For long-term storage, consult stability data or store at -20°C or -80°C.

Note on Solubility: If the compound does not dissolve sufficiently in aqueous vehicles, consider alternative GRAS (Generally Recognized as Safe) vehicles. A common approach for compounds with limited solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with saline or PBS.[6] However, the concentration of the organic solvent should be kept to a minimum (typically <10% for DMSO in vivo) to avoid toxicity.

Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection

This protocol details the procedure for administering the compound to mice or rats via IP injection.[3][8][9]

Materials:

  • Prepared sterile dosing solution

  • Appropriately sized syringes (e.g., 1 mL) and needles (see table above)

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to calculate the precise volume of the dosing solution to be administered.

    • Properly restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique is often recommended for safe handling.[3]

  • Injection Site Identification:

    • Position the animal with its head tilted slightly downwards.

    • The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.[8]

  • Injection:

    • Insert the needle, with the bevel facing up, at a 30-40° angle into the identified quadrant.[3]

    • Gently aspirate by pulling back the plunger to ensure no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is drawn.

    • If the aspiration is clear, slowly inject the solution into the peritoneal cavity.

  • Post-Injection:

    • Withdraw the needle smoothly and return the animal to its cage.

    • Monitor the animal for at least 10-15 minutes for any immediate adverse reactions, such as distress or bleeding at the injection site.[9]

Protocol 3: In Vivo Administration via Oral Gavage

This protocol describes the administration of the compound directly into the stomach of a mouse or rat.[4][5][10][11]

Materials:

  • Prepared dosing solution

  • Syringe

  • Appropriately sized oral gavage needle (flexible or with a ball-tip is highly recommended)

  • Animal scale

Procedure:

  • Animal and Equipment Preparation:

    • Weigh the animal to determine the correct dosing volume.

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[10]

  • Restraint:

    • Securely restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle down the esophagus.[5]

  • Tube Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The animal should swallow as the tube enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and try again.[4]

  • Administration:

    • Once the needle is inserted to the pre-measured depth, administer the solution slowly and steadily.

  • Post-Administration:

    • Gently remove the gavage needle along the same path of insertion.

    • Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.[5]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase A Acclimatize Animals B Prepare Dosing Solution (Protocol 1) A->B C Randomize into Groups (Vehicle, Drug) B->C D Weigh Animal & Calculate Dose C->D E Administer Compound (Protocol 2 or 3) D->E F Monitor for Adverse Effects E->F G Conduct Behavioral/ Physiological Assays F->G H Collect Tissues/ Perform Analysis G->H

General workflow for in vivo administration studies.
Putative Signaling Pathway: Dopamine D1 Receptor

This compound belongs to a class of compounds that may interact with dopamine receptors. The diagram below illustrates the canonical signaling pathway following the activation of the Dopamine D1 Receptor (D1R), a likely target.

G Compound 2,3,4,5-Tetrahydro-1H-2-benzazepine (Agonist) D1R Dopamine D1 Receptor (D1R) Compound->D1R Binds & Activates G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) CREB CREB PKA->CREB Phosphorylates (Activates) PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 Inhibits Gene Gene Expression (Neuronal Plasticity) CREB->Gene Regulates

Putative D1 receptor signaling cascade.

This pathway illustrates that upon activation by an agonist, the D1R stimulates adenylyl cyclase via a Gs protein, leading to an increase in cyclic AMP (cAMP).[12] This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including DARPP-32 and CREB, ultimately modulating neuronal activity and gene expression.[13][14][[“]][16]

References

Physicochemical Properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the analysis of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride has been developed and validated. This method is suitable for the quantification of the active pharmaceutical ingredient (API) and for the assessment of its stability under various stress conditions. The method utilizes a reversed-phase C18 column with gradient elution and UV detection.

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust HPLC method.

PropertyValueReference
Molecular FormulaC₁₀H₁₄ClN[1]
Molecular Weight183.68 g/mol [1]
pKa9.93 (estimated for a similar structure)[2]
SolubilityThe hydrochloride salt form enhances aqueous solubility.[3]
UV AbsorptionBenzazepine structures exhibit UV absorbance. A starting wavelength of 220 nm and a secondary wavelength around 270 nm, characteristic of the benzene ring, are proposed for initial investigation.[4][5]

Recommended HPLC Method

Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 0-2 min: 5% B, 2-15 min: 5-95% B, 15-18 min: 95% B, 18-20 min: 95-5% B, 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%
% RSD of Retention Time (n=6) ≤ 1.0%

Experimental Protocols

1. Standard Solution Preparation

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.

  • Further dilute this stock solution with the sample diluent to prepare working standard solutions at the desired concentrations for linearity, accuracy, and precision studies.

2. Sample Solution Preparation

  • Accurately weigh a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of sample diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the sample diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

Method Development and Optimization Workflow

The development of a robust HPLC method involves a systematic approach to optimize the chromatographic conditions.

HPLC Method Development Workflow A Define Analytical Target Profile B Select Initial Conditions (Column, Mobile Phase, Detector) A->B C Optimize Mobile Phase (pH, Organic Modifier) B->C D Optimize Gradient Profile C->D E Optimize Flow Rate & Temperature D->E F Perform System Suitability E->F F->C SST Failed G Method Validation F->G SST Passed H Final Method G->H

Caption: A flowchart illustrating the systematic approach to HPLC method development and optimization.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[3][6][7] These studies expose the drug substance to various stress conditions to generate potential degradation products.[3][6][7]

Protocol:

Prepare a sample solution of this compound at a concentration of 1 mg/mL and subject it to the following conditions:

Stress ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid drug substance at 105 °C for 48 hours.
Photolytic Degradation Solid drug substance exposed to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.[2][8]

After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze them using the developed HPLC method.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][11][12]

Validation Parameters Logic

Interrelation of HPLC Method Validation Parameters cluster_0 Core Performance cluster_1 Quantitative Performance cluster_2 Reliability Specificity Specificity Method Validated HPLC Method Specificity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Accuracy Precision->Method Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Method LOD LOD LOQ LOQ LOD->LOQ LOQ->Method Robustness Robustness Robustness->Method

Caption: A diagram showing the logical relationships between different parameters of HPLC method validation.

Validation Summary

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, standard, and stressed samples to demonstrate that the peak for this compound is free from interference from degradants or excipients.The peak for the analyte should be pure and well-resolved from any other peaks.
Linearity Analyze a minimum of five concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established based on the linearity, accuracy, and precision data.80-120% of the target concentration for assay.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.% RSD ≤ 2.0%.
Precision (Intermediate) Analyze samples on different days, with different analysts, and on different instruments.% RSD ≤ 2.0%.
Robustness Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).System suitability parameters should remain within the acceptance criteria.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Representative Chromatogram

Caption: A hypothetical chromatogram showing the elution of 2,3,4,5-Tetrahydro-1H-2-benzazepine.

References

Application Notes and Protocols: 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride as a 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical therapeutic target for a range of neuropsychiatric and metabolic disorders, including obesity, schizophrenia, and depression. Agonists of the 5-HT2C receptor are of significant interest for their potential to modulate neurotransmitter release, thereby influencing mood, appetite, and other physiological processes. This document provides a comprehensive overview of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride and its derivatives as a class of 5-HT2C receptor agonists. While specific quantitative data for the parent compound is not extensively available in public literature, this note will focus on the broader class of benzazepine derivatives that have been developed as potent and selective 5-HT2C agonists. Detailed protocols for the key experimental assays used to characterize these compounds are provided, along with representative data from well-studied benzazepine-based agonists.

5-HT2C Receptor Signaling Pathways

The 5-HT2C receptor primarily couples to Gq/11 proteins. Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to a cellular response.

Beyond this canonical Gq/11 pathway, the 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and can signal through β-arrestin recruitment. This promiscuous coupling allows the receptor to activate a diverse array of downstream effectors, including the extracellular signal-regulated kinases (ERK) 1/2. The specific signaling pathway activated can be influenced by the agonist's structure, a phenomenon known as functional selectivity or biased agonism.

5HT2C_Signaling_Pathway Agonist 5-HT2C Agonist (e.g., Benzazepine Derivative) Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets

Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Data Presentation: Benzazepine Derivatives as 5-HT2C Agonists

The following tables summarize the in vitro pharmacological data for representative benzazepine-based 5-HT2C receptor agonists. This data is crucial for assessing the potency, efficacy, and selectivity of these compounds.

Table 1: Radioligand Binding Affinity (Ki) of Representative Benzazepine Agonists

Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)Selectivity (fold) 5-HT2A/2CSelectivity (fold) 5-HT2B/2C
Lorcaserin 13981487.511.4
WAY-161503 3.318780257243
Compound 7d *8.115879419.598

*Data for Compound 7d (a 3-benzazepine derivative) from Bioorg Med Chem Lett. 2008 Feb 1;18(3):955-9.

Table 2: Functional Potency (EC50) and Efficacy (% of 5-HT max response) of Representative Benzazepine Agonists

CompoundAssay Type5-HT2C EC50 (nM)5-HT2C Efficacy (%)5-HT2A EC50 (nM)5-HT2B EC50 (nM)
Lorcaserin PI Turnover8.1100158794
WAY-161503 Calcium Mobilization0.8100>10,000185 (partial agonist)
Compound 7d *PI Turnover8.1100158794

*Data for Compound 7d (a 3-benzazepine derivative) from Bioorg Med Chem Lett. 2008 Feb 1;18(3):955-9.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the characterization of novel 5-HT2C receptor agonists.

Protocol 1: Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound for the 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.

  • Radioligand: [³H]Mesulergine or [¹²⁵I]DOI.

  • Test Compound (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or a non-labeled ligand (e.g., 10 µM mianserin for non-specific binding).

    • 25 µL of serially diluted test compound.

    • 50 µL of radioligand at a final concentration close to its Kd.

    • 100 µL of cell membrane suspension (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compound) Start->Prepare_Reagents Assay_Plate Set up Assay Plate (Total, Non-specific, Compound dilutions) Prepare_Reagents->Assay_Plate Incubate Incubate at 30°C for 60 min Assay_Plate->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.
Protocol 2: Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following 5-HT2C receptor activation, a direct consequence of the Gq/11 signaling pathway.

Materials:

  • A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test Compound (e.g., this compound).

  • 96-well or 384-well black, clear-bottom microplates.

  • A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Seeding: Seed the cells into the microplates at an appropriate density and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in Assay Buffer.

    • Remove the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer in a separate compound plate.

  • Assay Measurement:

    • Place both the cell plate and the compound plate into the fluorescence microplate reader.

    • Measure the baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the compound dilutions from the compound plate to the cell plate.

    • Immediately after compound addition, continuously measure the fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Load_Dye Load Cells with Calcium-sensitive Dye Seed_Cells->Load_Dye Measure_Fluorescence Measure Fluorescence (Baseline and Post-injection) Load_Dye->Measure_Fluorescence Prepare_Compound Prepare Compound Dilutions Prepare_Compound->Measure_Fluorescence Analyze Data Analysis (EC50 and Emax determination) Measure_Fluorescence->Analyze End End Analyze->End

Application Notes and Protocols: 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride and its Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of derivatives of the 2,3,4,5-tetrahydro-1H-2-benzazepine scaffold in neuroscience research. This document details the pharmacological properties, key experimental data, and detailed protocols for the use of these compounds in studying various aspects of central nervous system function and disease. The versatility of this chemical backbone has led to the development of potent and selective ligands for a range of important neurological targets.

High-Affinity Ligands for the Dopamine D3 Receptor

Derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine have been identified as potent and selective antagonists for the dopamine D3 receptor, a key target in the treatment of substance abuse and psychotic disorders.

Data Presentation
CompoundTargetpKiSelectivity (D2 vs D3)Reference
3-acetamido-2-fluorocinnamide derivativeDopamine D3 Receptor8.4130-fold[1]
Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway. Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression.

D3_Signaling Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds Gi_o Gi/o Protein D3R->Gi_o Activates Benzazepine Benzazepine Derivative (Antagonist) Benzazepine->D3R Blocks AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Modulates

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Dopamine D3 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for the dopamine D3 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor.

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand (e.g., [3H]-Spiperone or [3H]-7-OH-DPAT).

  • Non-specific binding control (e.g., 10 µM haloperidol).

  • Test compound (2,3,4,5-tetrahydro-1H-3-benzazepine derivative).

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare membranes from HEK293-hD3 cells by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Ligands for Serotonin 5-HT1A and α2-Adrenergic Receptors

Certain 1,9-alkano-bridged derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepine exhibit high affinity for both serotonin 5-HT1A receptors and α2-adrenoceptors, making them valuable tools for studying the interplay between these two neurotransmitter systems.

Data Presentation
CompoundTargetpKiReference
(S)-4c5-HT1A Receptor8.2
(R)-4c5-HT1A Receptor7.7
4cα2-Adrenoceptor< 7.0
3b5-HT1A Receptor7.6
3bα2-Adrenoceptor8.1
Signaling Pathway

The 5-HT1A receptor, similar to the D3 receptor, is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

Protocol 2: 5-HT1A Receptor Radioligand Binding Assay

This protocol outlines the procedure for assessing the binding affinity of test compounds to the 5-HT1A receptor.

Materials:

  • Rat brain tissue (hippocampus or cortex) or cells expressing the 5-HT1A receptor.

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.7).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.7).

  • Radioligand (e.g., [3H]8-OH-DPAT).

  • Non-specific binding control (e.g., 10 µM serotonin).

  • Test compound (1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepine derivative).

  • Standard laboratory equipment for radioligand binding assays as listed in Protocol 1.

Procedure:

  • Prepare a crude membrane fraction from the brain tissue or cells.

  • Set up the binding assay in a 96-well plate with varying concentrations of the test compound, a fixed concentration of the radioligand, and the membrane preparation in assay buffer.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (with the addition of excess serotonin).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the binding by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantify the bound radioactivity by liquid scintillation counting.

  • Calculate the specific binding and determine the IC50 and Ki values for the test compound.

PET Imaging Agents for NMDA GluN2B Receptors

A radiofluorinated derivative of 2,3,4,5-tetrahydro-1H-3-benzazepine, [18F]PF-NB1, has been developed as a promising positron emission tomography (PET) tracer for imaging the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor in the brain. This allows for the in vivo quantification and localization of these receptors, which are implicated in a variety of neurological and psychiatric disorders.

Data Presentation
CompoundTargetKi (nM)Selectivity (vs. σ1)Reference
[18F]PF-NB1GluN2BHigh AffinityHigh
OF-NB1GluN2B10.4 ± 4.7~39-fold
MF-NB1GluN2B590 ± 36~4.6-fold
(R)-[18F]OF-Me-NB1GluN2B4>25-fold
Signaling Pathway

NMDA receptors are ionotropic glutamate receptors that are critical for synaptic plasticity. The GluN2B subunit confers specific biophysical properties to the receptor, including slower channel kinetics and a higher affinity for glutamate. Upon binding of glutamate and a co-agonist (glycine or D-serine), and relief of a magnesium block by membrane depolarization, the channel opens, allowing the influx of Ca2+. This calcium influx activates a cascade of intracellular signaling molecules, including CaMKII, leading to long-term changes in synaptic strength.

GluN2B_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN2B subunit) Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds Ca_ion Ca2+ NMDAR->Ca_ion Influx PET_Tracer [18F]PF-NB1 (PET Tracer) PET_Tracer->NMDAR Binds CaMKII CaMKII Ca_ion->CaMKII Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity Induces

Caption: NMDA GluN2B Receptor Signaling and PET Tracer Binding.

Experimental Protocols

Protocol 3: In Vivo PET Imaging with [18F]PF-NB1 in Rodents

This protocol provides a general workflow for conducting a PET imaging study to assess GluN2B receptor occupancy.

PET_Workflow A Animal Preparation (e.g., Wistar rat) B Anesthesia and Cannulation (for blood sampling) A->B C Baseline PET Scan (Injection of [18F]PF-NB1) B->C D Arterial Blood Sampling (for input function) C->D E Image Acquisition (e.g., 60-90 min) C->E H Image Reconstruction and Analysis D->H E->H F Administration of Blocking Agent (e.g., CP-101,606) G Second PET Scan (Post-blocking) F->G G->H I Kinetic Modeling (e.g., to determine VT and BPND) H->I J Receptor Occupancy Calculation I->J

Caption: Workflow for an In Vivo PET Imaging Study.

Procedure:

  • Radiosynthesis: Synthesize [18F]PF-NB1 with high radiochemical purity and molar activity.

  • Animal Preparation: Anesthetize the study animal (e.g., Wistar rat) and place it in a stereotaxic frame within the PET scanner.

  • Tracer Administration: Administer a bolus injection of [18F]PF-NB1 intravenously.

  • PET Scan: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Blood Sampling: If required for kinetic modeling, perform arterial blood sampling to determine the arterial input function.

  • Blocking Study: To confirm specificity, a separate scan can be performed after pre-treatment with a known GluN2B antagonist (e.g., CP-101,606).

  • Image Analysis: Reconstruct the PET images and perform kinetic modeling to calculate parameters such as the volume of distribution (VT) and binding potential (BPND).

  • Receptor Occupancy: In blocking studies, calculate the receptor occupancy of the antagonist.

Anticonvulsant Activity of 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-ones

Derivatives of 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-one have demonstrated significant anticonvulsant effects in preclinical models, suggesting their potential as novel antiepileptic drugs.

Data Presentation
CompoundTestED50 (mg/kg)Protective Index (PI)Reference
2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one (4e)Maximal Electroshock (MES)39.410.0
Carbamazepine (Reference Drug)Maximal Electroshock (MES)-6.4
Experimental Protocols

Protocol 4: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Materials:

  • Male ICR mice (20-25 g).

  • Electroconvulsive shock apparatus with corneal electrodes.

  • Electrolyte solution (e.g., 0.9% saline).

  • Test compound (2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-one derivative).

  • Vehicle control.

Procedure:

  • Administer the test compound or vehicle to groups of mice at various doses (e.g., intraperitoneally or orally).

  • At the time of peak effect of the compound, apply a drop of electrolyte solution to the corneal electrodes.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the percentage of protected animals at each dose.

  • Determine the median effective dose (ED50) using probit analysis.

  • To determine the protective index (PI), also assess the median toxic dose (TD50) using a neurotoxicity test (e.g., rotarod test) and calculate PI = TD50 / ED50.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 2,3,4,5-Tetrahydro-1H-2-benzazepines for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4,5-tetrahydro-1H-2-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several pharmacologically active compounds. Notably, derivatives of this scaffold have shown high affinity and selectivity for various central nervous system (CNS) targets, including dopamine and serotonin receptors. This has led to their investigation as potential therapeutic agents for a range of neurological and psychiatric disorders. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of physiological and biochemical processes. The development of radiolabeled 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives as PET tracers enables the in vivo visualization and quantification of their target receptors, providing invaluable tools for drug development and neuroscience research.

This document provides detailed application notes and protocols for the synthesis of Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) labeled 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives for PET imaging.

Radiolabeling Strategies

The choice of radionuclide for PET tracer development is critical and depends on factors such as the biological process under investigation, the required imaging time, and the available radiochemistry infrastructure. Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min) are the most commonly used radionuclides for PET.

  • Carbon-11 Labeling: Typically involves the introduction of a [¹¹C]methyl group via N-, O-, or S-methylation of a suitable precursor. The short half-life of ¹¹C necessitates rapid and efficient radiosynthesis and purification protocols.

  • Fluorine-18 Labeling: The longer half-life of ¹⁸F allows for more complex synthetic procedures and longer imaging studies. Common methods for introducing ¹⁸F into aromatic systems include nucleophilic substitution on activated rings or, more recently, copper-mediated radiofluorination of organoboron precursors.

Section 1: Carbon-11 Labeling of 2,3,4,5-Tetrahydro-1H-2-benzazepines

A prominent example of a [¹¹C]-labeled 2,3,4,5-tetrahydro-1H-2-benzazepine is [¹¹C]SCH23390, a selective dopamine D1 receptor antagonist. The radiosynthesis involves the N-methylation of its desmethyl precursor, SCH24518.[1][2][3][4]

Quantitative Data for [¹¹C]SCH23390 Synthesis
ParameterValueReference
PrecursorSCH24518 ((R)-(+)-8-chloro-7-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine)[1][2]
Labeling Agent[¹¹C]Iodomethane ([¹¹C]CH₃I)[1][2][3]
Radiochemical Yield (decay-corrected)72% (based on [¹¹C]CH₃I)[1][2]
Synthesis Time (from end of bombardment)40-60 min[1][2]
Specific Activity10-235 Ci/mmol[1][2]
Radiochemical Purity>99%
Experimental Protocol: Automated Synthesis of [¹¹C]SCH23390

This protocol is adapted from published procedures and is intended for an automated radiosynthesis module.

1. Production of [¹¹C]Iodomethane:

  • [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄ by catalytic hydrogenation (e.g., using a nickel catalyst).

  • [¹¹C]CH₄ is then converted to [¹¹C]CH₃I by gas-phase iodination at high temperature.

  • The resulting [¹¹C]CH₃I is trapped on a suitable adsorbent (e.g., Porapak Q).

2. Radiosynthesis:

  • A solution of the desmethyl precursor, SCH24518 (typically 0.5-1.0 mg), in a suitable solvent (e.g., acetone or DMF) is prepared in the reaction vessel of the automated synthesizer.

  • A base (e.g., NaOH or a non-nucleophilic organic base) is added to the precursor solution to deprotonate the secondary amine.

  • The trapped [¹¹C]CH₃I is released from the adsorbent by heating and carried into the reaction vessel with a stream of inert gas (e.g., helium).

  • The reaction mixture is heated (e.g., 80-100 °C) for a short period (e.g., 3-5 minutes) to facilitate the N-methylation.

3. Purification:

  • The crude reaction mixture is diluted with the mobile phase and injected onto a semi-preparative HPLC column (e.g., reversed-phase C18).

  • The product fraction corresponding to [¹¹C]SCH23390 is collected.

  • The collected fraction is typically reformulated into a physiologically acceptable solution (e.g., saline with a small amount of ethanol) by solid-phase extraction (SPE) to remove the HPLC solvents.

4. Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC.

  • Chemical Purity: Determined by analytical HPLC with UV detection, by comparing to a reference standard.

  • Specific Activity: Calculated from the radioactivity of the final product and the mass of the non-radiolabeled SCH23390, as determined by HPLC.

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below acceptable limits.

  • pH and Sterility: The final product solution is tested for pH and passed through a sterile filter.

Synthesis of the Desmethyl Precursor (SCH24518)

A detailed synthesis for a similar chiral 1-substituted-2,3,4,5-tetrahydro-1H-3-benzazepine has been described and can be adapted. A general approach involves the asymmetric hydrogenation of a cyclic ene-carbamate precursor.

G cluster_precursor Precursor Synthesis (SCH24518) start Commercially Available Starting Materials intermediate1 Cyclic Ene-carbamate Precursor start->intermediate1 Multi-step Synthesis precursor SCH24518 (Desmethyl Precursor) intermediate1->precursor Iridium-Catalyzed Asymmetric Hydrogenation

Caption: General synthetic strategy for the desmethyl precursor of SCH23390.

Section 2: Fluorine-18 Labeling of 2,3,4,5-Tetrahydro-1H-2-benzazepines

The development of ¹⁸F-labeled analogs of 2,3,4,5-tetrahydro-1H-2-benzazepines offers the advantage of a longer half-life, facilitating more complex imaging protocols and distribution to centers without a cyclotron. A promising method for the radiofluorination of these compounds is the copper-mediated nucleophilic substitution of an aryl boronic ester precursor. An example is the synthesis of [¹⁸F]PF-NB1, a PET tracer for imaging GluN2B subunit-containing N-methyl-d-aspartate (NMDA) receptors.[5]

Quantitative Data for [¹⁸F]PF-NB1 Synthesis
ParameterValueReference
PrecursorBoronic acid pinacol ester of the corresponding desfluoro-PF-NB1[5]
Labeling Agent[¹⁸F]Fluoride ([¹⁸F]F⁻)[5]
Radiochemical Yield (decay-corrected)Good (specific values not detailed in abstract)[5]
Molar ActivityHigh (specific values not detailed in abstract)[5]
Radiochemical PurityNot specified in abstract[5]
Experimental Protocol: Automated Synthesis of an [¹⁸F]-labeled 2,3,4,5-Tetrahydro-1H-2-benzazepine via Copper-Mediation

This protocol is a general guide based on copper-mediated radiofluorination procedures.

1. [¹⁸F]Fluoride Production and Drying:

  • [¹⁸F]F⁻ is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using [¹⁸O]H₂O.

  • The aqueous [¹⁸F]F⁻ is trapped on an anion exchange cartridge (e.g., QMA).

  • The [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) in acetonitrile/water.

  • The solvent is removed by azeotropic distillation with acetonitrile under a stream of inert gas.

2. Radiosynthesis:

  • The boronic ester precursor (typically 1-5 mg) and a copper catalyst (e.g., Cu(OTf)₂(py)₄) are dissolved in a suitable anhydrous solvent (e.g., DMF or DMSO) and added to the dried [¹⁸F]F⁻.

  • The reaction mixture is heated (e.g., 110-150 °C) for a specified time (e.g., 15-30 minutes).

3. Purification:

  • The crude reaction mixture is diluted with the mobile phase and purified by semi-preparative HPLC (e.g., reversed-phase C18).

  • The product fraction is collected and reformulated into a physiologically compatible solution using SPE, similar to the ¹¹C-labeling procedure.

4. Quality Control:

  • The same quality control procedures as described for [¹¹C]SCH23390 are performed to ensure the final product is suitable for in vivo use.

Visualizations

General Workflow for Radiosynthesis

G cluster_workflow General Radiosynthesis Workflow cyclotron Radionuclide Production (Cyclotron) labeling Radiolabeling Reaction cyclotron->labeling [¹¹C]CH₃I or [¹⁸F]F⁻ purification HPLC Purification labeling->purification formulation SPE Formulation purification->formulation qc Quality Control formulation->qc final_product Final Radiotracer for Injection qc->final_product

Caption: A generalized workflow for the production of PET radiotracers.

Signaling Pathway Context: Dopamine D1 Receptor

Radiolabeled 2,3,4,5-tetrahydro-1H-2-benzazepines like [¹¹C]SCH23390 are valuable for studying the dopamine system. The following diagram illustrates the basic signaling pathway of the D1 receptor.

G cluster_pathway Dopamine D1 Receptor Signaling dopamine Dopamine d1r D1 Receptor dopamine->d1r Binds to g_protein Gs Protein d1r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

References

Application Notes and Protocols for the Development of Novel Anticonvulsant Agents from 2-Benzazepine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiseizure medications (ASMs) with improved efficacy and better safety profiles remains a critical area of research. The 2-benzazepine scaffold has emerged as a privileged structure in medicinal chemistry, showing promise for the development of new central nervous system (CNS) active agents, including anticonvulsants. This document provides detailed application notes and experimental protocols for the synthesis, screening, and initial characterization of novel anticonvulsant agents derived from 2-benzazepine scaffolds.

Rationale for 2-Benzazepine Scaffolds in Anticonvulsant Drug Discovery

The 2-benzazepine core is a versatile template for designing CNS-active compounds. Its three-dimensional structure allows for the introduction of various substituents to modulate physicochemical properties and biological activity. Derivatives of this scaffold have been investigated for a range of neurological targets, and recent studies have highlighted their potential as effective anticonvulsants. The exploration of structure-activity relationships (SAR) within this class of compounds is crucial for optimizing their therapeutic potential.

Proposed Mechanism of Action

While the precise mechanisms for all 2-benzazepine derivatives are still under investigation, their anticonvulsant effects are likely mediated through the modulation of neuronal excitability. This is primarily achieved by redressing the balance between excitatory and inhibitory neurotransmission.[1] Key molecular targets for anticonvulsant drugs include:

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[1] Many anticonvulsants enhance GABA-mediated inhibition by acting on GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.[2]

  • Attenuation of Glutamatergic Neurotransmission: Glutamate is the principal excitatory neurotransmitter.[2] Antagonism of glutamate receptors, such as NMDA and AMPA receptors, can reduce neuronal excitation and suppress seizure activity.[3]

  • Modulation of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium and calcium channels can limit the repetitive firing of neurons, a hallmark of seizure activity.[1][3]

The following diagram illustrates a generalized signaling pathway potentially targeted by 2-benzazepine-based anticonvulsant agents.

Anticonvulsant Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_drug_targets Potential Drug Targets for 2-Benzazepine Derivatives VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Depolarization Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Ca2+ Influx NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Postsynaptic Excitation Postsynaptic Excitation NMDA_R->Postsynaptic Excitation Ca2+ Influx AMPA_R->Postsynaptic Excitation Na+ Influx GABA_A_R GABA-A Receptor Postsynaptic Inhibition Postsynaptic Inhibition GABA_A_R->Postsynaptic Inhibition Cl- Influx GABA GABA GABA->GABA_A_R Target_VGSC Inhibition Target_VGSC->VGSC Target_VGCC Inhibition Target_VGCC->VGCC Target_Glut_R Antagonism Target_Glut_R->NMDA_R Target_Glut_R->AMPA_R Target_GABA_A Positive Allosteric Modulation Target_GABA_A->GABA_A_R

Generalized signaling pathways for anticonvulsant agents.

Drug Development Workflow

The development of novel anticonvulsant agents from 2-benzazepine scaffolds follows a structured preclinical screening workflow. This process begins with the synthesis of novel compounds, followed by a series of in vivo evaluations to determine their efficacy and neurotoxicity.

Anticonvulsant Drug Development Workflow Synthesis Synthesis of Novel 2-Benzazepine Derivatives Primary_Screening Primary Anticonvulsant Screening Synthesis->Primary_Screening MES_Test Maximal Electroshock (MES) Test Primary_Screening->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Primary_Screening->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Primary_Screening->Neurotoxicity Quantitative_Analysis Quantitative Analysis MES_Test->Quantitative_Analysis Active Compounds scPTZ_Test->Quantitative_Analysis Active Compounds Neurotoxicity->Quantitative_Analysis ED50 ED50 Determination Quantitative_Analysis->ED50 TD50 TD50 Determination Quantitative_Analysis->TD50 PI Protective Index (PI) Calculation (TD50 / ED50) ED50->PI TD50->PI Lead_Optimization Lead Optimization & Further Mechanistic Studies PI->Lead_Optimization Promising Candidates

Preclinical screening workflow for anticonvulsant drug discovery.

Data Presentation: Anticonvulsant Activity of 2-Benzazepine Derivatives

The following table summarizes the in vivo anticonvulsant activity of a series of novel 8-alkoxy-5,6-dihydro-4H-[4][5][6]triazolo[4,3-a][4]benzazepin-1-one derivatives, along with reference drugs.[1]

CompoundR GroupMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (MES)Protective Index (PI) (scPTZ)
3a -OCH₃53.6>100>800>14.9>8.0
3b -OC₂H₅45.2>100>800>17.7>8.0
3c -O(n-C₃H₇)33.158.5>800>24.2>13.7
3d -O(n-C₄H₉)28.438.0>800>28.2>21.1
3e -O(n-C₅H₁₁)17.945.6>800>44.7>17.5
3f -O(n-C₆H₁₂)17.662.4>800>45.5>12.8
Carbamazepine N/A8.8>30071.38.1<0.24
Phenytoin N/A9.5Inactive68.57.2N/A
Valproate N/A272.2149.1426.41.62.9

Experimental Protocols

General Synthesis Protocol for 2-Benzazepine Scaffolds

The synthesis of 2-benzazepine derivatives can be achieved through various synthetic routes. A common approach involves the intramolecular Friedel-Crafts reaction of substituted cinnamylamides. The following is a generalized protocol and should be optimized for specific target compounds.

Materials:

  • Substituted cinnamylamide

  • Lewis acid catalyst (e.g., AlCl₃, TiCl₄)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Reagents for workup and purification (e.g., HCl, NaHCO₃, ethyl acetate, silica gel)

Procedure:

  • Dissolve the substituted cinnamylamide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid catalyst to the reaction mixture.

  • Stir the reaction at the chosen temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-benzazepine derivative.

In Vivo Anticonvulsant Screening Protocols

Animals:

  • Male Kunming mice (18-22 g) are typically used.

  • Animals should be acclimatized to laboratory conditions for at least one week before the experiment.

Drug Administration:

  • Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Compounds are typically administered intraperitoneally (i.p.) or orally (p.o.).

This test is a model for generalized tonic-clonic seizures.

Procedure:

  • Administer the test compound or vehicle to the mice.

  • At the time of peak effect (e.g., 30 minutes post-i.p. administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of tonic hindlimb extension.

  • The absence of tonic hindlimb extension is considered a protective effect.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined by testing a range of doses.

This test is a model for myoclonic and absence seizures.

Procedure:

  • Administer the test compound or vehicle to the mice.

  • At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

  • Observe the mice for 30 minutes for the onset and presence of clonic seizures (lasting for at least 5 seconds).

  • The absence of clonic seizures is considered a protective effect.

  • The ED₅₀ is determined by testing a range of doses.

This test assesses motor impairment and potential neurotoxic side effects of the test compounds.

Procedure:

  • Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 25 rpm) for a set period (e.g., 1 minute) in three consecutive trials.

  • On the test day, administer the test compound or vehicle.

  • At the time of peak effect, place the mice on the rotarod.

  • Record whether the mice fall off the rod within the set time.

  • The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is determined by testing a range of doses.

Conclusion

The 2-benzazepine scaffold represents a promising starting point for the development of novel anticonvulsant agents. The protocols and data presented here provide a framework for the systematic synthesis and evaluation of new chemical entities based on this scaffold. By employing a comprehensive preclinical screening cascade, researchers can identify lead compounds with potent anticonvulsant activity and favorable safety profiles, paving the way for the development of next-generation therapies for epilepsy.

References

Application Notes and Protocols for Studying 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzazepine scaffold is a core component of numerous pharmacologically active compounds, with many derivatives exhibiting significant affinity for dopamine receptors. Notably, substituted 2,3,4,5-tetrahydro-1H-3-benzazepines have been identified as potent ligands for both D1 and D3 dopamine receptors. For instance, 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines are recognized as high-affinity D1 receptor ligands[1], while other analogs show marked selectivity for the D3 receptor[2]. The specific substitutions on the benzazepine ring system play a critical role in determining the affinity and selectivity for these receptors[3][4].

These application notes provide a framework for the in vivo evaluation of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, a parent compound of this class. The protocols and methodologies detailed below are based on the hypothesis that this compound may exhibit activity at dopamine receptors. The described animal models and assays are standard for characterizing the behavioral and neurochemical effects of novel dopaminergic agents.

Data Presentation

Table 1: Hypothetical Dose-Response Effects on Locomotor Activity
Dose (mg/kg, i.p.)Total Distance Traveled (m)Stereotypy CountRearing Frequency
Vehicle150 ± 205 ± 230 ± 5
0.1160 ± 258 ± 335 ± 6
1.0250 ± 3025 ± 550 ± 8
10.0400 ± 45 60 ± 1075 ± 12**
p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Effects on Catalepsy
TreatmentLatency to Step Down (s)
Vehicle5 ± 2
Haloperidol (1 mg/kg)180 ± 20
Compound (1 mg/kg) + Haloperidol120 ± 15*
Compound (10 mg/kg) + Haloperidol60 ± 10
*p < 0.05, **p < 0.01 compared to Haloperidol alone. Data are presented as mean ± SEM.
Table 3: Hypothetical Microdialysis Data - Dopamine Levels in Nucleus Accumbens
Treatment% Change in Dopamine Output (from baseline)
Vehicle100 ± 10%
Compound (1 mg/kg)150 ± 20%
Compound (10 mg/kg)250 ± 30%**
p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Mice

This protocol details the procedure for evaluating the effect of this compound on spontaneous locomotor activity in mice, a standard behavioral assay for screening dopaminergic compounds.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Open field activity chambers equipped with infrared beams

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place individual mice into the open field chambers and allow them to habituate for 30 minutes.

  • Dosing: Prepare fresh solutions of the test compound in the vehicle. Administer the assigned dose of this compound or vehicle via i.p. injection.

  • Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity for 60-90 minutes. Key parameters to measure include total distance traveled, stereotyped movements, and rearing frequency.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different doses of the compound with the vehicle control.

Protocol 2: Evaluation of Cataleptic Effects in Rats

This protocol is designed to assess the potential of this compound to induce catalepsy or to modulate catalepsy induced by a dopamine D2 receptor antagonist like haloperidol.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Haloperidol

  • Vehicle (e.g., saline with 1% Tween 80)

  • Horizontal bar apparatus (bar raised 9 cm from the surface)

  • Stopwatch

Procedure:

  • Acclimation: Acclimate rats to the testing room for at least 1 hour.

  • Dosing: Administer the test compound or vehicle. For studies investigating the reversal of catalepsy, administer the test compound 30 minutes before haloperidol injection.

  • Catalepsy Induction (if applicable): Inject haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

  • Testing: At 30, 60, and 90 minutes post-haloperidol injection, gently place the rat's forepaws on the horizontal bar.

  • Measurement: Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (latency to step down). A cut-off time of 180 seconds is typically used.

  • Data Analysis: Compare the latency to step down between different treatment groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Protocol 3: In Vivo Microdialysis for Dopamine Release

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens) of awake, freely moving rats following administration of the test compound.

Materials:

  • Male Wistar rats (270-320 g)

  • This compound

  • Surgical instruments for stereotaxic surgery

  • Microdialysis probes (e.g., 2 mm membrane)

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane)

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.

  • Compound Administration: Administer the test compound or vehicle (i.p. or s.c.).

  • Post-dosing Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.

  • Data Analysis: Express the dopamine concentration in each sample as a percentage of the average baseline concentration. Analyze the data using repeated measures ANOVA.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Locomotor Activity acclimation Acclimation (1 hr) habituation Habituation in Open Field (30 min) acclimation->habituation dosing Dosing (i.p.) - Vehicle - Compound (0.1, 1, 10 mg/kg) habituation->dosing data_collection Data Collection (60-90 min) - Total Distance - Stereotypy - Rearing dosing->data_collection analysis Data Analysis (ANOVA) data_collection->analysis

Caption: Workflow for Locomotor Activity Assessment.

G cluster_1 Hypothesized Dopaminergic Signaling Pathway benzazepine 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl dopamine_receptor Dopamine Receptor (e.g., D1 or D2) benzazepine->dopamine_receptor Binds to g_protein G-Protein dopamine_receptor->g_protein Activates/Inhibits adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Modulates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) pka->downstream Phosphorylates

Caption: Postulated Dopaminergic Signaling Cascade.

G cluster_2 Logical Flow for In Vivo Characterization start Administer Compound behavioral Behavioral Assays - Locomotor Activity - Catalepsy start->behavioral neurochemical Neurochemical Assays - In Vivo Microdialysis start->neurochemical data_integration Integrate Behavioral and Neurochemical Data behavioral->data_integration neurochemical->data_integration conclusion Determine Pharmacological Profile data_integration->conclusion

Caption: Integrated In Vivo Characterization Strategy.

References

formulation of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the general properties of small molecule hydrochloride salts and available data for structurally related benzazepine compounds. Specific experimental conditions should be optimized based on empirical testing of the actual compound. The quantitative data presented is representative and should be confirmed by laboratory analysis.

Product Information

Compound Name: this compound Molecular Formula: C₁₀H₁₄ClN Molecular Weight: 183.68 g/mol [1] Structure:

Chemical structure of this compound

Source: PubChem CID 17848794

Description: this compound is the salt form of the parent benzazepine, a class of compounds often investigated for neuropharmacological activity, such as dopamine receptor modulation.[2] The hydrochloride salt form is utilized to enhance aqueous solubility and stability, facilitating its use in experimental settings.[2][3]

Physicochemical and Solubility Data

Proper formulation begins with understanding the compound's solubility. The hydrochloride salt form generally improves aqueous solubility compared to the free base.[4][5] The following table summarizes typical solubility data for a compound of this class.

Table 1: Representative Physicochemical and Solubility Data

PropertyValueNotes
Molecular Weight 183.68 g/mol ---
Appearance White to off-white solidVisual inspection.
pKa ~9.9Estimated for the secondary amine.[6] The pKa is critical for determining ionization state and solubility at a given pH.[4]
Solubility in Water ~10-20 mg/mLSonication or warming may be required. Solubility can be pH-dependent.
Solubility in DMSO ≥ 50 mg/mL (Sparingly)A common solvent for creating high-concentration stock solutions.[6][7]
Solubility in Ethanol ~5-10 mg/mL (Sparingly)Can be used as a co-solvent.[8]
Storage Temperature 2-8°C, protect from lightStore in a tightly sealed container to prevent moisture absorption.[6]

Formulation Protocols

Safety Precaution: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of High-Concentration Stock Solution (e.g., 50 mM in DMSO)

This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 50 mM stock solution:

    • Mass (mg) = (50 mmol/L) * (1 L / 1000 mL) * (1 mL) * (183.68 g/mol ) * (1000 mg/g) = 9.184 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.

  • Add Solvent: Add the desired volume of DMSO (e.g., 1 mL) to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based experiments.

Materials:

  • 50 mM stock solution in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS) or desired cell culture medium

  • Sterile polypropylene tubes

Methodology:

  • Determine Final Concentration: Decide on the final working concentration required for the experiment (e.g., 10 µM).

  • Serial Dilution: It is critical to perform serial dilutions to avoid precipitation of the compound. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.

  • Example Dilution (for a final concentration of 10 µM in 10 mL):

    • Prepare an intermediate dilution: Add 2 µL of the 50 mM DMSO stock to 998 µL of culture medium to get a 100 µM solution. Vortex gently.

    • Prepare the final working solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of culture medium. This yields 10 mL of a 10 µM working solution.

  • Solvent Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to prevent solvent-induced toxicity in cells. In the example above, the final DMSO concentration is 0.02%.

  • Use Immediately: Use the final working solution promptly after preparation.

Protocol 3: Formulation for In Vivo Administration (e.g., Oral Gavage or IP Injection)

This protocol provides a general method for preparing a formulation suitable for animal studies. The choice of vehicle is critical and depends on the required dose, route of administration, and the compound's solubility.[8][9] A common vehicle for hydrochloride salts is saline.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • (Optional) Co-solvents like PEG400 or solubilizing agents like Tween 80

  • Sterile glass vials

  • pH meter

  • Vortex mixer and/or sonicator

Methodology (Example for a 5 mg/kg dose in a 10 mL/kg dosing volume):

  • Calculate Formulation Concentration:

    • Concentration = (5 mg/kg) / (10 mL/kg) = 0.5 mg/mL

  • Weigh Compound: For a 10 mL formulation batch, weigh 5 mg of the compound.

  • Prepare Vehicle: A common starting vehicle is sterile saline. For compounds with limited aqueous solubility, a mixed vehicle may be necessary. A representative vehicle could be:

    • 5-10% DMSO

    • 10-20% PEG400

    • 70-85% Saline

  • Dissolve Compound:

    • If using a co-solvent, first dissolve the compound in the small volume of DMSO or PEG400.

    • Slowly add the saline to the co-solvent mixture while vortexing to prevent precipitation.

    • If using only saline, add the saline to the weighed powder and vortex/sonicate until a clear solution is formed. Gentle warming can assist dissolution.

  • Check pH and Clarity: Ensure the final formulation is a clear, particle-free solution. Measure the pH to ensure it is within a physiologically tolerable range (typically pH 5-8 for injection). Adjust with dilute NaOH or HCl if necessary.

  • Sterilization: If required for the administration route (e.g., intravenous), filter-sterilize the final solution through a 0.22 µm syringe filter.

  • Administration: Administer the freshly prepared formulation to the animal model.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing and using the compound in an experimental setting.

G cluster_prep Formulation & Preparation cluster_exp Experimental Application compound Compound Powder stock High-Concentration Stock Solution (DMSO) compound->stock Protocol 1 invivo_formulation Dosing Formulation (for In Vivo) compound->invivo_formulation Protocol 3 invitro_working Aqueous Working Solution (for In Vitro) stock->invitro_working Protocol 2 invitro In Vitro Assay (e.g., Cell Culture) invitro_working->invitro invivo In Vivo Study (e.g., Animal Model) invivo_formulation->invivo

Caption: General workflow from compound formulation to experimental use.

Hypothetical Signaling Pathway

Benzazepine derivatives have been noted to interact with dopamine receptors.[2] The diagram below illustrates a hypothetical signaling pathway where the compound acts as an antagonist at a G-protein coupled receptor (GPCR), such as a dopamine D2 receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound Benzazepine (Antagonist) receptor GPCR (e.g., D2 Receptor) compound->receptor Binds & Blocks g_protein Gi/o Protein receptor->g_protein Inhibits Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion pka Protein Kinase A camp->pka Activation response Cellular Response (e.g., ↓ Neuronal Firing) pka->response Modulates

Caption: Hypothetical pathway of GPCR antagonism by a benzazepine compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2,3,4,5-Tetrahydro-1H-2-benzazepine?

A1: The two most prevalent synthetic strategies for constructing the 2,3,4,5-Tetrahydro-1H-2-benzazepine core are the Pictet-Spengler reaction and reductive amination. The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde, typically formaldehyde, in the presence of an acid catalyst.[1] Reductive amination involves the reaction of a suitable carbonyl compound and an amine to form an imine intermediate, which is then reduced to the target amine.[2][3]

Q2: I am observing a significant amount of a polymeric byproduct. What is the likely cause and how can I minimize it?

A2: The formation of polymeric material is a common issue arising from competing intermolecular reactions. To favor the desired intramolecular cyclization, it is crucial to employ high-dilution conditions.[4] Running the reaction at a lower concentration (e.g., <0.01 M) reduces the likelihood of reactive intermediates encountering other molecules in solution, thus promoting the formation of the cyclic product.[4]

Q3: My final hydrochloride salt is difficult to crystallize or appears impure. What purification strategies are recommended?

A3: Impurities can interfere with crystallization. It is essential to purify the free base by column chromatography before salt formation. Once the pure free base is obtained, the hydrochloride salt can be precipitated by treating a solution of the base in a suitable organic solvent (e.g., ethanol, ethyl acetate) with a solution of HCl in an organic solvent or with HCl gas. Recrystallization from a suitable solvent system, such as ethanol/diisopropyl ether, can further enhance purity.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound, categorized by the synthetic route.

Route 1: Pictet-Spengler Reaction

The Pictet-Spengler reaction for this synthesis typically involves the acid-catalyzed cyclization of a 2-phenylethylamine derivative with formaldehyde.

Possible Cause Suggested Solution
Inefficient Iminium Ion Formation - Ensure the reaction is conducted under anhydrous conditions, as water can hydrolyze the iminium ion intermediate. - Use a source of anhydrous formaldehyde, such as paraformaldehyde or 1,3,5-trioxane.[6] - Verify the quality of the starting β-arylethylamine.
Insufficiently Acidic Catalyst - The acidity of the catalyst is critical for the cyclization step. For less activated aromatic rings, a stronger acid may be required.[1] - Screen different Brønsted acids (e.g., HCl, p-toluenesulfonic acid (TsOH), trifluoroacetic acid (TFA)) and Lewis acids.[7] - A combination of acids, such as TFA with a catalytic amount of a stronger acid like trifluoromethanesulfonic acid (TfOH), can be effective.
Unfavorable Reaction Conditions - The reaction may require elevated temperatures to proceed at a reasonable rate.[8] - Optimize the reaction time by monitoring the consumption of the starting material by TLC or LC-MS. Prolonged reaction times at high temperatures can lead to decomposition.[8] - The choice of solvent can influence the reaction; screen various aprotic solvents.
Substrate Decomposition - If the starting material or product is sensitive to the reaction conditions, consider running the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[9]

An oven-dried flask equipped with a magnetic stir bar is charged with the amino alkyl-phenol starting material (1 equivalent) and paraformaldehyde (1-1.5 equivalents).[10][11] A suitable solvent, such as a deep eutectic solvent (e.g., choline chloride/oxalic acid) or a traditional organic solvent, is added.[10][11] The reaction mixture is stirred at room temperature for a short period before being heated to 70-80°C for 20-48 hours.[10][11] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and an aqueous workup is performed. The crude product is then purified by flash column chromatography.[10][11]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1DBSA (20)WaterRoom Temp427
2TFAOrganic SolventNot SpecifiedNot SpecifiedLow
3TsOHOrganic SolventNot SpecifiedNot SpecifiedLow
4TfOHOrganic SolventNot SpecifiedNot SpecifiedLow
5PFOSA (20)WaterRoom Temp490
6PFOSA (20) + HFIPWaterRoom Temp499

*Data compiled from a study on Pictet-Spengler reactions in aqueous media.[7] DBSA = n-dodecylbenzenesulfonic acid, TFA = trifluoroacetic acid, TsOH = p-toluenesulfonic acid, TfOH = trifluoromethanesulfonic acid, PFOSA = perfluorooctanesulfonic acid, HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.

Route 2: Reductive Amination

This route typically involves the reaction of a suitable aldehyde or ketone with an amine, followed by reduction of the in situ formed imine or enamine.

Possible Cause Suggested Solution
Incomplete Imine Formation - Ensure anhydrous conditions to drive the equilibrium towards imine formation. The use of a dehydrating agent like molecular sieves can be beneficial.[12] - For sterically hindered substrates, a Lewis acid catalyst (e.g., Ti(OiPr)₄) can be used to activate the carbonyl group.[2][13]
Reduction of the Carbonyl Starting Material - This is a common side reaction, especially with reactive reducing agents like sodium borohydride (NaBH₄).[2] - To circumvent this, either pre-form the imine before adding the reducing agent or use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][14]
Over-alkylation to a Tertiary Amine - If the starting amine is primary, it can react with two equivalents of the carbonyl compound, leading to a tertiary amine. - This is less of an issue in an intramolecular cyclization but can occur in intermolecular reactions. Using a stoichiometric amount of the carbonyl compound can help minimize this.
Steric Hindrance - Reactions involving sterically hindered ketones or amines can be sluggish.[13] - Increase the reaction temperature and/or extend the reaction time.[13] - Consider using a more reactive reducing agent system, such as trichlorosilane with a Lewis base activator.[13]

To a solution of the ketone (1 equivalent) and the amine (1.2 equivalents) in a suitable solvent like dichloromethane, an activating agent such as tetramethylethylenediamine (TMEDA) can be added.[15] After stirring at room temperature, the reducing agent, for example, trichlorosilane (2 equivalents), is added, and the reaction is stirred for an extended period (e.g., 36 hours).[15] The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

EntryReducing AgentAdditiveSolventYield (%)Notes
1NaBH₄NoneMethanolVariableCan reduce starting aldehyde/ketone.[2]
2NaBH₃CNMild AcidMethanolGoodToxic cyanide byproduct potential.[14]
3NaBH(OAc)₃NoneDCE/THFHighMild and selective for iminium ions.[2]
4H₂/PdNoneEthanolVariableMay reduce other functional groups.[16]
5Benzylamine-boraneMolecular SievesTHFGoodMild conditions.[8]

*DCE = 1,2-dichloroethane, THF = tetrahydrofuran. Yields are generally reported as good to high but are highly substrate-dependent.

Visualizations

Pictet-Spengler Reaction Workflow

pictet_spengler_workflow start Start: β-Arylethylamine + Formaldehyde Source imine_formation Imine/Iminium Ion Formation start->imine_formation Acid Catalyst (e.g., TFA, TsOH) cyclization Intramolecular Electrophilic Cyclization imine_formation->cyclization deprotonation Deprotonation cyclization->deprotonation product 2,3,4,5-Tetrahydro-1H- 2-benzazepine (Free Base) deprotonation->product hcl_salt HCl Salt Formation product->hcl_salt HCl in Organic Solvent final_product Final Product: Hydrochloride Salt hcl_salt->final_product

Caption: General workflow for the Pictet-Spengler synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine.

Reductive Amination Workflow

reductive_amination_workflow start Start: Carbonyl Compound + Amine imine_formation Imine/Iminium Ion Formation (in situ) start->imine_formation Anhydrous Conditions reduction Reduction imine_formation->reduction Reducing Agent (e.g., NaBH(OAc)₃) product 2,3,4,5-Tetrahydro-1H- 2-benzazepine (Free Base) reduction->product hcl_salt HCl Salt Formation product->hcl_salt HCl in Organic Solvent final_product Final Product: Hydrochloride Salt hcl_salt->final_product

Caption: General workflow for the Reductive Amination synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine.

Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Conc.) check_sm->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) check_conditions->analyze_crude incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products Side Products Identified? modify_workup Modify Workup/ Purification to Separate Byproducts side_products->modify_workup Yes no_issue Re-run Reaction Carefully side_products->no_issue No incomplete_rxn->side_products No optimize_conditions Optimize Conditions: - Increase Temp/Time - Change Catalyst/Reagent incomplete_rxn->optimize_conditions Yes

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Tetrahydrobenzazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetrahydrobenzazepines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common challenges encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing tetrahydrobenzazepines?

A1: Several effective methods are employed for the synthesis of tetrahydrobenzazepines. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include:

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. It is a powerful tool for constructing the tetrahydroisoquinoline core, which can be a precursor to or a component of the tetrahydrobenzazepine skeleton.

  • Friedel-Crafts Reaction: Intramolecular Friedel-Crafts alkylation or acylation is a widely used method for forming the seven-membered ring of the tetrahydrobenzazepine system. This typically involves the cyclization of a suitably functionalized aminopropyl or aminobutyl chain attached to an aromatic ring.

  • Reductive Amination: Intramolecular reductive amination of a keto-amine or an amino-aldehyde can efficiently construct the cyclic amine core of tetrahydrobenzazepines. This method is known for its mild reaction conditions and high functional group tolerance.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of tetrahydrobenzazepines via the Pictet-Spengler, Friedel-Crafts, and Reductive Amination reactions.

Pictet-Spengler Reaction

Q2: I am observing very low to no yield of my desired tetrahydro-β-carboline precursor. What are the likely causes and how can I resolve this?

A2: Low or no product yield in a Pictet-Spengler reaction is a common issue that can often be traced back to several factors.

Possible Causes & Solutions:

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[1] If the catalyst is too weak, the reaction will not proceed efficiently.

    • Solution: Employ stronger protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂. The choice of acid can significantly influence the yield.[1]

  • Decomposition of Starting Materials: Tryptophan derivatives and other electron-rich aromatic amines can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.

    • Solution: Start with milder reaction conditions (e.g., lower temperature) and gradually increase if necessary. For sensitive substrates, a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization, can be beneficial.[1]

  • Poor Reagent Quality: Impurities in the aldehyde or solvent, especially water, can hinder the reaction. Water can hydrolyze the intermediate iminium ion, preventing cyclization.

    • Solution: Ensure that the aldehyde is pure and the solvent is anhydrous.[1]

  • Steric Hindrance: Bulky substituents on the nitrogen of the β-arylethylamine or on the aldehyde can sterically impede the reaction.

    • Solution: For sterically hindered substrates, longer reaction times or higher temperatures may be required.[1]

Table 1: Optimization of Pictet-Spengler Reaction Conditions

ParameterCondition 1Condition 2Condition 3Recommended Range/Value
Catalyst HClTFABF₃·OEt₂Strong protic or Lewis acids
Solvent Dichloromethane (DCM)Toluene1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Anhydrous, non-polar to polar aprotic
Temperature Room Temperature50 °CReflux25 - 110 °C (substrate dependent)
Reaction Time 5 hours12 hours24 hours5 - 48 hours (monitor by TLC)

Q3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A3: Poor diastereoselectivity is a common challenge, especially when creating a new stereocenter at the C1 position.

Possible Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetically favored product, while the trans isomer is the thermodynamically more stable product. The reaction conditions will dictate the final ratio.[1]

    • Solution: To favor the thermodynamic product, consider using higher temperatures or longer reaction times to allow for equilibration. For the kinetic product, milder conditions and shorter reaction times are preferable.

  • Nature of the N-Substituent: Small or no substituents on the nitrogen of the tryptamine can lead to poor selectivity.

    • Solution: The introduction of a bulky N-substituent can often enhance diastereoselectivity by directing the cyclization from a less hindered face.

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

  • To a stirred solution of the aldehyde (1.0 equiv.) and the β-arylethylamine (1.1 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add trifluoroacetic acid (TFA, 2.2 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 5-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Pictet-Spengler Reaction Workflow

pictet_spengler_workflow start Start dissolve Dissolve aldehyde and β-arylethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acid Add TFA dropwise cool->add_acid react Stir at room temperature (5-24h) add_acid->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with NaHCO₃ monitor->quench Reaction complete extract Extract with DCM quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

Friedel-Crafts Reaction

Q4: My intramolecular Friedel-Crafts alkylation/acylation is resulting in a low yield of the tetrahydrobenzazepine. What could be the problem?

A4: Low yields in Friedel-Crafts reactions for the synthesis of seven-membered rings can be attributed to several factors, including catalyst issues and substrate reactivity.

Possible Causes & Solutions:

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water present will deactivate the catalyst.[2]

    • Solution: Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous. Use a freshly opened container of the Lewis acid if possible.

  • Insufficient Catalyst (Acylation): In Friedel-Crafts acylation, the product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[2]

    • Solution: A stoichiometric amount, or even a slight excess, of the Lewis acid is often required for acylation reactions.[2]

  • Substrate Deactivation: Aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN) are generally unreactive in Friedel-Crafts reactions. Amine or alcohol functionalities on the substrate can also react with and deactivate the Lewis acid catalyst.[2]

    • Solution: If the aromatic ring is deactivated, consider using a more potent catalyst system or a different synthetic route. For substrates with interfering functional groups, protection of these groups (e.g., as esters or ethers) is necessary before the cyclization step.

  • Carbocation Rearrangement (Alkylation): The carbocation intermediate in Friedel-Crafts alkylation can undergo rearrangement to a more stable carbocation, leading to the formation of undesired isomeric products.[3]

    • Solution: Friedel-Crafts acylation followed by reduction of the resulting ketone is a common strategy to avoid carbocation rearrangements and the associated side products.

Table 2: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization

CatalystTypical LoadingSolventTemperatureNotes
AlCl₃ 1.1 - 2.0 equiv.Dichloromethane, Nitrobenzene0 °C to RTHighly active but very moisture sensitive.[4]
Polyphosphoric Acid (PPA) SolventNeat80 - 150 °CViscous and can be difficult to work with.[4][5]
85% H₂SO₄ SolventNeat0 °C to RTStrong oxidizing potential can lead to side reactions.[4]
Methanesulfonic Acid (MSA) SolventNeatRT to 100 °CEasier to handle than PPA.[5]

Q5: I am observing the formation of multiple side products in my Friedel-Crafts reaction. What are they and how can I minimize them?

A5: The formation of multiple products is a frequent issue, particularly in Friedel-Crafts alkylation.

Possible Side Products & Minimization Strategies:

  • Polyalkylation: The alkyl group introduced onto the aromatic ring is an activating group, making the product more reactive than the starting material. This can lead to further alkylation.[6]

    • Minimization: Use a large excess of the aromatic substrate if the reaction is intermolecular. For intramolecular reactions, this is less of an issue, but controlling reaction time and temperature is crucial.

  • Isomerization: As mentioned, carbocation rearrangements can lead to a mixture of constitutional isomers.

    • Minimization: Use Friedel-Crafts acylation followed by reduction.

  • Intermolecular Reaction: In an intramolecular reaction, if the concentration is too high, intermolecular reactions can compete, leading to dimers and polymers.

    • Minimization: Perform the reaction under high dilution conditions.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation for Dibenzo[b,f]azepinone Synthesis

  • To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve the starting acid chloride (1.0 equiv.) in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the reaction is complete.[7]

  • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.[7]

Diagram 2: Troubleshooting Friedel-Crafts Reactions

friedel_crafts_troubleshooting start Low Yield or No Reaction q1 Moisture Present? start->q1 s1 Use anhydrous reagents and flame-dried glassware q1->s1 Yes q2 Catalyst Stoichiometry (Acylation)? q1->q2 No end Improved Yield s1->end s2 Use >1.0 equivalent of Lewis acid q2->s2 No q3 Deactivating Groups on Ring? q2->q3 Yes s2->end s3 Protect interfering groups or choose alternative route q3->s3 Yes q4 Carbocation Rearrangement? q3->q4 No s3->end s4 Use acylation followed by reduction q4->s4 Yes q4->end No s4->end

Caption: A logical workflow for troubleshooting low yields in Friedel-Crafts reactions.

Reductive Amination

Q6: My intramolecular reductive amination is giving a poor yield of the tetrahydrobenzazepine. What are the key parameters to optimize?

A6: Low yields in reductive amination often stem from inefficient formation of the imine or iminium ion intermediate, or from using an inappropriate reducing agent.

Key Optimization Parameters:

  • Reaction pH: The formation of the imine/iminium ion is typically favored under mildly acidic conditions (pH 4-6).[8] If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl group will not be sufficiently activated. Acetic acid is a common catalyst.[8]

  • Choice of Reducing Agent: A mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred over the more reactive sodium borohydride (NaBH₄), which can prematurely reduce the aldehyde or ketone.[8][9]

  • Reaction Time and Temperature: For less reactive substrates, increasing the reaction time or temperature can improve yields. However, excessive heat can lead to side reactions. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal conditions.[8]

  • Dehydrating Agents: The formation of the imine intermediate is an equilibrium process that produces water. The addition of a dehydrating agent, such as molecular sieves or Ti(OiPr)₄, can drive the equilibrium towards the imine and improve the overall yield.

Table 3: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventKey Features
Sodium Triacetoxyborohydride NaBH(OAc)₃Dichloromethane, 1,2-DichloroethaneMild and selective for iminium ions; does not require strict pH control.[9]
Sodium Cyanoborohydride NaBH₃CNMethanol, EthanolSelective for iminium ions at pH 4-6; toxic cyanide byproduct.[9][10]
Sodium Borohydride NaBH₄Methanol, EthanolCan reduce aldehydes and ketones; less selective.[8][9]
Hydrogen (H₂) with Catalyst H₂/Pd, Pt, NiMethanol, Ethanol, Acetic Acid"Green" method; can sometimes lead to over-reduction.

Q7: What are the common side products in an intramolecular reductive amination, and how can I avoid them?

A7: The primary side products in reductive amination are the alcohol from the reduction of the starting carbonyl and over-alkylated products in intermolecular reactions.

Side Products & Avoidance Strategies:

  • Alcohol Formation: This occurs when the reducing agent is too reactive and reduces the starting aldehyde or ketone before it can form the imine.

    • Avoidance: Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[8]

  • Over-alkylation (Intermolecular): In intermolecular reactions, the newly formed secondary amine can react again with the carbonyl compound, leading to a tertiary amine.

    • Avoidance: This is not an issue in intramolecular reactions. For intermolecular syntheses, using a large excess of the primary amine can help to minimize this.

  • Epimerization: If there is a stereocenter adjacent to the reacting carbonyl group, it may be susceptible to epimerization under the reaction conditions.

    • Avoidance: Use mild reaction conditions and carefully select the acid catalyst and temperature to minimize the risk of epimerization.

Experimental Protocol: Intramolecular Reductive Amination

  • To a solution of the amino-ketone or amino-aldehyde (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (1.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude tetrahydrobenzazepine by column chromatography.

Diagram 3: Reductive Amination Mechanism

reductive_amination_mechanism carbonyl Carbonyl (Aldehyde or Ketone) imine Imine/Iminium Ion Intermediate carbonyl->imine + Amine - H₂O amine Amine amine->imine product Tetrahydrobenzazepine imine->product + [H⁻] (Reducing Agent)

Caption: A simplified mechanism for the reductive amination reaction.

Purification of Tetrahydrobenzazepines

Q8: What are the recommended methods for purifying my crude tetrahydrobenzazepine product?

A8: The two most common and effective methods for the purification of tetrahydrobenzazepines are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their polarity.[11]

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of tetrahydrobenzazepines.

  • Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the target compound. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For basic amines like tetrahydrobenzazepines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system can improve peak shape and reduce tailing on the silica gel column.

Table 4: Typical Eluent Systems for Column Chromatography of Tetrahydrobenzazepines

Polarity of CompoundStarting Eluent CompositionGradient Elution
Low Polarity 95:5 Hexanes:Ethyl AcetateGradually increase to 70:30 Hexanes:Ethyl Acetate
Medium Polarity 80:20 Hexanes:Ethyl AcetateGradually increase to 50:50 Hexanes:Ethyl Acetate
High Polarity 50:50 Hexanes:Ethyl AcetateGradually increase to 100% Ethyl Acetate, then to 95:5 Ethyl Acetate:Methanol
Recrystallization

Recrystallization is an excellent method for purifying solid compounds to a high degree of purity.[12]

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of a suitable hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to induce crystal formation.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be used. The compound should be soluble in the first solvent and insoluble in the second. The two solvents must be miscible.[13]

Table 5: Common Solvents for Recrystallization of Tetrahydrobenzazepine Derivatives

Solvent 1 (Soluble)Solvent 2 (Insoluble)Notes
EthanolWaterGood for polar compounds.
DichloromethaneHexanesEffective for a wide range of polarities.
Ethyl AcetateHexanesA common and effective solvent pair.
AcetoneWaterUseful for moderately polar compounds.

References

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to 2,3,4,5-Tetrahydro-1H-2-benzazepine?

A1: The most prevalent methods for synthesizing the 2,3,4,5-tetrahydro-1H-2-benzazepine core involve intramolecular cyclization strategies. Key approaches include:

  • Reductive Amination: This involves the cyclization of a precursor containing both an amine and a carbonyl or a group that can be reduced to an amine.

  • Friedel-Crafts-type Cyclization: This method relies on the intramolecular electrophilic aromatic substitution to form the seven-membered ring.

  • Pictet-Spengler Reaction: A variation of this reaction can be adapted for the synthesis of tetrahydrobenzazepine structures.

Q2: I am observing an impurity with a lower molecular weight than my product. What could it be?

A2: An impurity with a lower molecular weight could be an unreacted starting material or an intermediate from an incomplete reaction. For instance, in a multi-step synthesis, the precursor to the cyclization step might be present. It is also possible that a side reaction, such as a ring contraction, has occurred. In the synthesis of a related bridged benzazepine, an impurity was identified as (1-(aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol, suggesting that rearrangements can lead to smaller ring systems.

Q3: My reaction is producing a significant amount of a high-molecular-weight byproduct. What is a likely cause?

A3: The formation of high-molecular-weight byproducts often suggests dimerization or polymerization. This can occur if intermolecular reactions compete with the desired intramolecular cyclization. High concentrations of starting materials can favor these intermolecular side reactions. Consider diluting your reaction mixture to promote the formation of the monomeric cyclized product.

Q4: Are there any known regioisomeric byproducts I should be aware of?

A4: In syntheses involving electrophilic aromatic substitution, such as Friedel-Crafts cyclization, the formation of regioisomers is a potential issue, especially with substituted aromatic precursors. The position of cyclization onto the benzene ring can vary depending on the directing effects of the substituents. Careful control of reaction conditions and the choice of catalyst can help to improve regioselectivity.

Q5: I am struggling with over-alkylation on the nitrogen atom. How can I mitigate this?

A5: Over-alkylation is a common issue in reactions involving the alkylation of amines. If your synthesis involves N-alkylation, the secondary amine of the tetrahydrobenzazepine can be further alkylated to a tertiary amine or even a quaternary ammonium salt. To minimize this, you can:

  • Use a stoichiometric amount of the alkylating agent.

  • Employ a protecting group strategy for the nitrogen atom, which can be removed in a subsequent step.

  • Optimize reaction conditions such as temperature and reaction time.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

Observed Issue Potential Byproduct(s) Plausible Cause Suggested Mitigation Strategy
Incomplete Reaction Unreacted starting materials or intermediates.Insufficient reaction time, low temperature, or deactivated catalyst.Increase reaction time, raise the temperature, or use fresh/more catalyst. Monitor reaction progress by TLC or LC-MS.
Alternative Cyclization Tetrahydrobenzindolones or other rearranged isomers.[1]The reaction conditions may favor an alternative cyclization pathway, especially in complex tandem reactions.Modify the catalyst or reaction conditions (solvent, temperature) to favor the desired 7-membered ring formation.
Over-alkylation N-alkylated or N,N-dialkylated tertiary amines.Excess alkylating agent or reaction conditions that favor multiple alkylations.Use a 1:1 stoichiometry of the amine and alkylating agent. Consider using a protecting group on the nitrogen.
Dimerization/Polymerization High molecular weight species.High concentration of reactants favoring intermolecular reactions.Perform the reaction under high-dilution conditions to favor intramolecular cyclization.

Experimental Protocols

A general procedure for the synthesis of a 2,3,4,5-tetrahydro-1H-2-benzazepine derivative via reductive amination is described below. Note that specific conditions will vary depending on the exact starting materials and desired product.

General Procedure for Reductive Amination:

  • Imine Formation: Dissolve the aldehyde or ketone precursor in a suitable solvent (e.g., methanol, dichloroethane). Add one equivalent of the primary amine. If necessary, a mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature until imine formation is complete (monitor by TLC or NMR).

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) portion-wise. Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. Collect the salt by filtration and dry under vacuum.

Visualizing Synthetic Pathways and Troubleshooting

Synthesis Pathway via Reductive Amination

G Starting_Material Aldehyde/Ketone Precursor + Primary Amine Imine Imine Intermediate Starting_Material->Imine Condensation Reduction Reduction (e.g., NaBH4) Imine->Reduction Product 2,3,4,5-Tetrahydro-1H-2-benzazepine (Free Base) Reduction->Product Salt_Formation HCl Addition Product->Salt_Formation Final_Product 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride Salt_Formation->Final_Product

Caption: General workflow for the synthesis of this compound via reductive amination.

Troubleshooting Logic for Impurity Identification

G Start Impurity Detected Mass_Spec Analyze by MS Start->Mass_Spec Lower_MW Lower MW than Product Mass_Spec->Lower_MW Higher_MW Higher MW than Product Mass_Spec->Higher_MW Same_MW Same MW as Product Mass_Spec->Same_MW NMR_Spec Analyze by NMR Unreacted_SM Potential Cause: Unreacted Starting Material Lower_MW->Unreacted_SM Yes Rearrangement Potential Cause: Rearranged Product Lower_MW->Rearrangement No Dimer Potential Cause: Dimer or Polymer Higher_MW->Dimer Yes Over_alkylation Potential Cause: Over-alkylation Higher_MW->Over_alkylation No Isomer Potential Cause: Regioisomer or Stereoisomer Same_MW->Isomer Isomer->NMR_Spec

Caption: A logical workflow for troubleshooting and identifying unknown impurities based on their molecular weight relative to the desired product.

References

Technical Support Center: Purification of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions. Depending on the synthetic pathway, potential impurities may include the free base of 2,3,4,5-Tetrahydro-1H-2-benzazepine, residual solvents, and potentially N-oxidized or ring-opened derivatives. It is crucial to characterize the impurity profile of your crude product, typically using techniques like HPLC-MS and NMR.

Q2: My purified this compound has a low melting point and appears discolored. What could be the cause?

A2: A low or broad melting point and discoloration are often indicative of residual impurities or solvent. The reported melting point for this compound is in the range of 181-184 °C[1]. If your product's melting point is significantly lower, further purification is recommended. Discoloration can arise from thermally sensitive impurities or oxidation by-products.

Q3: I am having difficulty crystallizing the hydrochloride salt. What solvent systems are recommended for recrystallization?

A3: Ethanol has been reported as a suitable solvent for the recrystallization of this compound[1]. For hydrochloride salts of similar amine compounds, mixed solvent systems can also be effective. A common approach is to dissolve the crude salt in a minimal amount of a hot polar solvent (like methanol or ethanol) and then slowly add a less polar co-solvent (such as ethyl acetate, diethyl ether, or heptane) until turbidity is observed, followed by slow cooling.

Q4: What are the recommended starting conditions for developing an HPLC method for purity analysis?

A4: For purity analysis of this compound, a reverse-phase HPLC method is a good starting point. General conditions for related benzazepine and benzodiazepine compounds often utilize a C18 stationary phase. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile is typically effective.

Troubleshooting Guides

Issue 1: Poor Yield After Recrystallization
Possible CauseTroubleshooting StepRationale
Excessive solvent used Use the minimum amount of hot solvent required to fully dissolve the crude product.Using too much solvent will keep the compound in solution even after cooling, leading to low recovery.
Cooling rate is too fast Allow the solution to cool slowly to room temperature before placing it in an ice bath.Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of selective crystallization.
Inappropriate solvent system Screen a variety of solvent and anti-solvent pairs to find the optimal system for your compound.The solubility of the compound and its impurities in different solvents is key to achieving good separation and yield.
Product loss during filtration Pre-saturate the filter paper with the cold recrystallization solvent before filtration. Wash the collected crystals with a minimal amount of cold solvent.This minimizes the dissolution of the purified product during the washing step.
Issue 2: Inadequate Separation in Column Chromatography
Possible CauseTroubleshooting StepRationale
Inappropriate mobile phase polarity Adjust the solvent ratio of your eluent system. For normal phase chromatography (e.g., silica gel), if the compound elutes too quickly, decrease the polarity (e.g., increase the proportion of the non-polar solvent like pentane or hexane). If it elutes too slowly, increase the polarity (e.g., increase the proportion of ethyl acetate).Optimizing the mobile phase polarity will enhance the differential partitioning of the target compound and impurities on the stationary phase, leading to better separation.
Column overloading Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a loading capacity of 1-5% of the stationary phase weight for silica gel chromatography.Overloading the column leads to broad, overlapping peaks and poor separation.
Incorrect stationary phase If good separation cannot be achieved on silica gel, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol, amino).The choice of stationary phase can significantly impact the selectivity of the separation based on the specific interactions between the analytes and the solid support.
Sample solubility issues Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a compatible, low-polarity solvent before loading onto the column.Incomplete dissolution can lead to streaking and poor separation on the column.

Quantitative Data Summary

The following table summarizes typical purification outcomes for benzazepine derivatives based on common laboratory techniques. Please note that specific yields and purity levels for this compound may vary depending on the crude sample's initial purity and the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical Recovery YieldNotes
Recrystallization >98%60-90%Highly dependent on the chosen solvent system and initial purity.
Flash Column Chromatography >95%70-95%Effective for removing baseline impurities and by-products.
Preparative HPLC >99%50-80%Offers high resolution for separating closely related impurities, but may result in lower yields.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound to high purity.

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystal formation should be observed as the solution cools.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum to a constant weight.

  • Determine the melting point and assess purity by HPLC.

Protocol 2: Flash Column Chromatography of 2,3,4,5-Tetrahydro-1H-2-benzazepine (Free Base)

Objective: To purify the free base of 2,3,4,5-Tetrahydro-1H-2-benzazepine prior to salt formation.

Materials:

  • Crude 2,3,4,5-Tetrahydro-1H-2-benzazepine

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Pentane (or Hexane)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 pentane:ethyl acetate) and pack the chromatography column.

  • Dissolve the crude 2,3,4,5-Tetrahydro-1H-2-benzazepine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent.

  • Carefully load the dried sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with a low polarity mobile phase (e.g., 95:5 pentane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.

  • Monitor the elution of the product by TLC.

  • Collect the fractions containing the purified product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • The purified free base can then be converted to the hydrochloride salt.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude Product (2,3,4,5-Tetrahydro-1H-2-benzazepine HCl) assess_purity Assess Purity (HPLC, TLC, NMR) start->assess_purity is_pure Is Purity >98%? assess_purity->is_pure end_product Final Product is_pure->end_product Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization column_chromatography Column Chromatography purification_method->column_chromatography post_purification_analysis Post-Purification Analysis (HPLC, Melting Point) recrystallization->post_purification_analysis column_chromatography->post_purification_analysis is_purity_improved Purity Improved? post_purification_analysis->is_purity_improved is_purity_improved->is_pure Yes troubleshoot Troubleshoot Method (See Guides) is_purity_improved->troubleshoot No troubleshoot->purification_method

Caption: Troubleshooting workflow for the purification of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl.

Impurity_Profile cluster_main Target Compound cluster_impurities Potential Impurities main_compound 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl starting_material Unreacted Starting Materials main_compound->starting_material from incomplete reaction byproduct Reaction By-products main_compound->byproduct from side reactions free_base Free Base Form main_compound->free_base from incomplete salt formation solvent Residual Solvents main_compound->solvent from purification process

Caption: Potential impurity profile for this compound.

References

Technical Support Center: Column Chromatography for 2-Benzazepine Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-benzazepine derivatives using column chromatography. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual workflows to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying 2-benzazepine derivatives?

A1: Silica gel is the most widely used stationary phase for the column chromatography of 2-benzazepine derivatives.[1][2][3] Its polar nature makes it effective for separating compounds of varying polarities, which is typical in synthetic reaction mixtures containing these derivatives. For more specialized separations, such as those involving very polar or structurally similar compounds, other stationary phases like alumina or functionalized silica may be considered.[4]

Q2: Which mobile phase systems are effective for the purification of 2-benzazepine derivatives on silica gel?

A2: The choice of mobile phase is critical for achieving good separation. Common solvent systems are mixtures of a non-polar solvent and a more polar solvent. For 2-benzazepine derivatives, mixtures of hexane/ethyl acetate or pentane/ethyl acetate are frequently used.[5][6] The polarity of the eluent is fine-tuned by adjusting the ratio of the solvents to optimize the separation of the target compound from impurities. In some cases, for more polar 2-benzazepine derivatives, a solvent system containing dichloromethane and methanol may be employed.[7]

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of your column.[8] Small aliquots of the collected fractions are spotted on a TLC plate, which is then developed in a solvent system similar to the one used for the column. This allows for the identification of fractions containing the purified product, as well as fractions containing impurities or a mixture of compounds. Visualization is typically achieved using a UV lamp.

Q4: Should I use isocratic or gradient elution for my purification?

A4: The choice between isocratic (constant solvent composition) and gradient (varying solvent composition) elution depends on the complexity of your sample.[9][10][11][12][13]

  • Isocratic elution is simpler and suitable when the components of your mixture have significantly different polarities.[12]

  • Gradient elution , where the polarity of the mobile phase is gradually increased, is generally more effective for complex mixtures containing compounds with a wide range of polarities.[9][10] This technique can improve peak resolution and reduce elution time for strongly retained compounds.[13]

Q5: What are some common challenges when purifying chiral 2-benzazepine derivatives?

A5: The purification of chiral 2-benzazepine derivatives often involves the separation of enantiomers or diastereomers.

  • Diastereomers can sometimes be separated on standard silica gel columns by carefully optimizing the mobile phase.[14]

  • Enantiomers , however, require a chiral stationary phase (CSP) for separation.[15][16][17][18] Chiral HPLC is the most common technique for the analytical and preparative separation of enantiomeric 2-benzazepine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography of 2-benzazepine derivatives.

Issue 1: Poor Separation of the Target Compound and Impurities
Possible CauseTroubleshooting StepRationale
Inappropriate Mobile Phase Polarity Optimize the solvent system by running several TLCs with varying solvent ratios.If your compound elutes too quickly (high Rf), decrease the mobile phase polarity. If it elutes too slowly or not at all (low Rf), increase the polarity.
Column Overloading Reduce the amount of crude material loaded onto the column.Exceeding the binding capacity of the stationary phase leads to broad, overlapping bands and poor separation.
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or air bubbles.A poorly packed column leads to channeling, where the solvent and sample flow unevenly, resulting in poor separation.[19]
Compound Degradation on Silica Gel Test the stability of your compound on silica gel using a 2D TLC. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine).[4]Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[1]
Issue 2: The Compound is Not Eluting from the Column
Possible CauseTroubleshooting StepRationale
Mobile Phase is Not Polar Enough Gradually increase the polarity of the mobile phase (gradient elution).Your compound may be strongly adsorbed to the silica gel and require a more polar solvent to elute.
Compound is Insoluble in the Mobile Phase Ensure your compound is soluble in the chosen eluent. If not, a different solvent system is required.The compound must be soluble in the mobile phase to move through the column.
Compound Decomposed on the Column Analyze the top of the silica gel for signs of a colored band that does not move. This could indicate decomposition.As mentioned previously, some compounds are unstable on silica gel.[4]
Issue 3: Co-elution of Diastereomers
Possible CauseTroubleshooting StepRationale
Insufficient Resolution with Standard Silica Gel Try a different solvent system, potentially one with a component that can engage in different intermolecular interactions (e.g., adding a small amount of an alcohol or using a solvent like dichloromethane).Diastereomers have small differences in their physical properties, and enhancing these differences through specific solvent interactions can improve separation.[14]
Standard Chromatography is Ineffective Consider using High-Performance Liquid Chromatography (HPLC) or preparative TLC for a more efficient separation.These techniques offer higher resolution than standard column chromatography and are often necessary for separating closely related isomers.[20]

Quantitative Data Summary

The following tables summarize typical chromatography conditions used for the purification of benzazepine derivatives, which can be adapted for 2-benzazepine analogues.

Table 1: Normal-Phase Chromatography Conditions

Derivative TypeStationary PhaseMobile PhaseElution ModeReference
Tetrahydro-2-benzazepinesSilica GelEthyl Acetate / PentaneIsocratic/Gradient[6]
1,4-Benzodiazepine DerivativeSilica GelEthyl Acetate in HexanesGradient[5]
Substituted Tetrahydro-1-benzazepinesSilica GelDichloromethane / MethanolIsocratic[7]
Substituted Tetrahydro-1-benzazepinesSilica GelPetrol / Ethyl AcetateIsocratic[7]

Table 2: Reverse-Phase Chromatography Conditions for Benzodiazepine Derivatives

Derivative TypeStationary PhaseMobile PhaseElution ModeReference
2,3-Benzodiazepine derivativesC18Methanol / Water (65:35, v/v)Isocratic[21]
Psychotherapeutic BenzodiazepinesC18Acetonitrile / Water (60:40, v/v)Isocratic[21]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial mobile phase through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude 2-benzazepine derivative in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • If using gradient elution, gradually increase the proportion of the more polar solvent.

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-benzazepine derivative.

Visualizations

Experimental Workflow for Column Chromatography

G Figure 1: General workflow for the purification of 2-benzazepine derivatives by column chromatography. A Crude 2-Benzazepine Derivative B Dissolve in Minimal Solvent A->B D Load Sample onto Column B->D C Prepare Silica Gel Column C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified 2-Benzazepine Derivative I->J

Caption: General workflow for purifying 2-benzazepine derivatives.

Troubleshooting Logic for Poor Separation

G Figure 2: Troubleshooting guide for poor separation in column chromatography. Start Poor Separation Observed Check_TLC Review TLC Analysis Start->Check_TLC Is_Rf_Good Is Rf in Optimal Range (0.2-0.4)? Check_TLC->Is_Rf_Good Adjust_Solvent Adjust Mobile Phase Polarity Is_Rf_Good->Adjust_Solvent No Check_Loading Check Sample Load Is_Rf_Good->Check_Loading Yes Success Improved Separation Adjust_Solvent->Success Is_Overloaded Is Column Overloaded? Check_Loading->Is_Overloaded Reduce_Load Reduce Sample Amount Is_Overloaded->Reduce_Load Yes Check_Packing Inspect Column Packing Is_Overloaded->Check_Packing No Reduce_Load->Success Is_Packed_Well Is Packing Uniform? Check_Packing->Is_Packed_Well Repack_Column Repack Column Is_Packed_Well->Repack_Column No Check_Stability Consider Compound Stability Is_Packed_Well->Check_Stability Yes Repack_Column->Success Is_Stable Is Compound Stable on Silica? Check_Stability->Is_Stable Change_Stationary_Phase Use Alumina or Deactivated Silica Is_Stable->Change_Stationary_Phase No Is_Stable->Success Yes Change_Stationary_Phase->Success

Caption: Troubleshooting guide for poor chromatographic separation.

References

stability issues of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride in solution is not extensively available in public literature. This guide is based on general principles of pharmaceutical chemistry and stability testing for amine hydrochloride compounds. It is intended to provide a framework for researchers to design and execute their own stability studies.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Issue Potential Cause Recommended Action
Precipitation or Cloudiness in Aqueous Solution Poor Solubility: The free base may have lower aqueous solubility than the hydrochloride salt. A change in pH towards neutral or basic can cause precipitation.1. Ensure the pH of the solution is maintained in the acidic range (e.g., pH 3-5).2. Consider using a co-solvent system (e.g., water with a small percentage of ethanol or acetonitrile) if compatible with the experimental design.3. Filter the solution through a 0.22 µm filter before use.
Discoloration (e.g., Yellowing) of the Solution Oxidative Degradation: The secondary amine is susceptible to oxidation, which can lead to colored degradation products. This can be accelerated by light, heat, or the presence of trace metal ions.1. Prepare solutions fresh whenever possible.2. Store solutions protected from light (e.g., in amber vials).3. Consider degassing solvents to remove dissolved oxygen.4. If permissible for the application, add an antioxidant like sodium metabisulfite.
Loss of Potency or Appearance of New Peaks in Chromatography Chemical Degradation: The compound may be degrading over time due to hydrolysis, oxidation, or photolysis.1. Perform a forced degradation study to identify potential degradation products and pathways.2. Develop and validate a stability-indicating analytical method (e.g., HPLC-UV) to separate the parent compound from its degradants.3. Re-evaluate storage conditions (temperature, light exposure).
Inconsistent Analytical Results Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, especially at low concentrations.1. Consider using silanized glassware or polypropylene vials.2. Include a rinsing step with the mobile phase or a suitable solvent in the sample preparation protocol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of this compound?

A1: For optimal stability, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. Preparation of fresh solutions is highly recommended. If long-term storage is necessary, consider storing aliquots at -20 °C or below, but conduct freeze-thaw stability studies to ensure this does not degrade the compound.

Q2: In which solvents is this compound soluble and stable?

A2: As a hydrochloride salt, the compound is expected to be soluble in water and polar protic solvents like methanol and ethanol. For aqueous solutions, maintaining an acidic pH is crucial to prevent precipitation of the free base. Stability will be solvent-dependent and should be experimentally verified.

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidation: The secondary amine and the benzylic positions are susceptible to oxidation, potentially forming N-oxides, hydroxylated species, or imines.[1]

  • Photolysis: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

Q4: How can I assess the stability of my this compound solution?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred approach.[2] This involves developing an HPLC method that can separate the parent compound from any potential degradation products. The stability is then assessed by monitoring the decrease in the parent peak area and the increase in degradant peak areas over time under specific storage conditions.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC-UV Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Begin with a gradient from 5% to 95% B over 20 minutes to elute all potential compounds.

  • Detection: Use a UV detector and scan a range (e.g., 200-400 nm) to find the optimal wavelength for detection of the parent compound and any degradants. The benzene ring suggests absorption around 254 nm.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation (resolution > 2) between the parent peak and any other peaks.

  • Forced Degradation: To confirm the method is stability-indicating, subject the compound to forced degradation conditions (see Protocol 2). Analyze the stressed samples to ensure that degradation products are resolved from the parent peak.

Protocol 2: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Dilute all samples to a suitable concentration and analyze using the developed stability-indicating HPLC method alongside a control (unstressed) sample.

Visualizations

Degradation_Pathway parent 2,3,4,5-Tetrahydro-1H-2-benzazepine n_oxide N-Oxide Degradant parent->n_oxide Oxidation (H₂O₂) imine Imine Degradant parent->imine Oxidation

Caption: Hypothetical oxidative degradation pathway.

Stability_Testing_Workflow cluster_method_dev Method Development cluster_stability_study Stability Study hplc_dev Develop HPLC Method force_deg Forced Degradation Study hplc_dev->force_deg validate Validate Method force_deg->validate prep_samples Prepare Solutions validate->prep_samples Use Validated Method storage Store at Different Conditions (Temp, Light, pH) prep_samples->storage analysis Analyze at Time Points (t=0, 1, 3, 6 months) storage->analysis report Report Results analysis->report

Caption: General workflow for a stability study.

Troubleshooting_Tree start Issue with Solution? precipitate Precipitation? start->precipitate Yes discoloration Discoloration? start->discoloration No precipitate->discoloration No check_ph Check & Adjust pH to Acidic Range precipitate->check_ph Yes potency_loss Loss of Potency? discoloration->potency_loss No protect_light Protect from Light & Use Fresh Solution discoloration->protect_light Yes run_stability Run Stability-Indicating Assay potency_loss->run_stability Yes

Caption: Troubleshooting decision tree for solution issues.

References

Technical Support Center: Degradation of Benzazepine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of benzazepine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for benzazepine hydrochloride salts?

A1: Benzazepine hydrochloride salts, like many pharmaceuticals, are susceptible to degradation through several pathways. The most common are hydrolysis, oxidation, and photolysis.[1] Hydrolysis is often the most significant pathway for compounds containing ester or amide functional groups, which are common in this class of molecules.[2] The specific pathway will depend on the molecule's structure and the environmental conditions.

Q2: What are the key factors that influence the stability of these salts?

A2: The stability of benzazepine hydrochloride salts is influenced by several environmental factors:

  • pH: The rate of hydrolysis is often pH-dependent. Acidic or basic conditions can catalyze the breakdown of the molecule.[3][4] For instance, some benzodiazepines show increased formation of benzophenone degradants at lower pH.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[5]

  • Light: Exposure to UV or visible light can lead to photolytic degradation, forming new impurities.[5][6] Storing materials in amber vials or in the dark is a common protective measure.[2]

  • Moisture: The presence of water can facilitate hydrolytic degradation, especially in solid dosage forms.[5][7] Controlling humidity during storage is crucial.

  • Oxygen: For molecules susceptible to oxidation, the presence of oxygen can lead to the formation of oxidative degradants.[2]

Q3: What are the common types of degradation products observed?

A3: The degradation products depend on the specific benzazepine structure and the degradation mechanism. For hydrolytic degradation, cleavage of amide or ester bonds is common. For example, benazepril, an anti-hypertensive benzazepine, undergoes hydrolysis to form its active metabolite, benazeprilat.[8] Acid-catalyzed hydrolysis of many 1,4-benzodiazepines (a closely related class) often results in the opening of the diazepine ring to form benzophenone derivatives.[9][10]

Q4: How do I properly set up a forced degradation (stress testing) study?

A4: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1] A typical study involves exposing the drug substance to a variety of stress conditions that are more severe than accelerated stability conditions.[1][11] Key conditions include:

  • Acid Hydrolysis: e.g., 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C) temperature.[6]

  • Base Hydrolysis: e.g., 0.1 M to 1 M NaOH at room temperature or elevated temperature.[6]

  • Oxidation: e.g., 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[11]

  • Thermal Degradation: e.g., heating the solid drug substance at a high temperature (e.g., 60-80°C).[6]

  • Photolytic Degradation: Exposing the drug substance (solid and in solution) to a combination of UV and visible light, as specified by ICH Q1B guidelines.[6]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting impurities.[6]

Q5: What are the most suitable analytical techniques for monitoring degradation?

A5: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common and effective technique for separating and quantifying the parent drug from its degradation products.[12] For identifying the structure of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable as they provide mass information that helps in structure elucidation.[8]

Troubleshooting Guides

Problem 1: I am observing poor mass balance in my HPLC stability study.

  • Possible Cause 1: Co-elution of Impurities: A degradation product may be co-eluting with the parent drug peak or another peak.

    • Solution: Modify the HPLC method. Adjust the mobile phase composition, gradient, column type, or temperature to improve peak resolution. A Peak Purity analysis using a Photodiode Array (PDA) detector can help determine if the main peak is pure.

  • Possible Cause 2: Degradants are not UV active: Some degradation products may lack a chromophore and will not be detected by a UV detector at the chosen wavelength.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV. LC-MS can also be used to search for masses corresponding to potential degradants.

  • Possible Cause 3: Unstable Degradation Products: The impurities themselves might be unstable and degrade further into non-detectable products or volatile compounds.[13][14]

    • Solution: Analyze samples immediately after preparation. If instability is suspected, consider using a different analytical technique like Nuclear Magnetic Resonance (NMR) spectroscopy which can analyze the mixture without chromatographic separation.[13]

  • Possible Cause 4: Incorrect Response Factor: The UV response of the degradant may be significantly different from the parent drug. Quantifying degradants using the parent drug's peak area percent assumes a relative response factor (RRF) of 1.0, which is often inaccurate.

    • Solution: If possible, isolate the impurity to determine its specific response factor. If isolation is not feasible due to instability, advanced techniques like quantitative NMR (qNMR) or methods involving multiple linear regression analysis of HPLC-UV data can be used.[13][14]

Problem 2: My forced degradation study shows no degradation under a specific condition.

  • Possible Cause 1: Stress condition is too mild. The concentration of the stressor (acid, base, oxidant) or the duration/temperature of the exposure is insufficient to cause degradation.

    • Solution: Increase the severity of the stress condition. For example, move from 0.1 M HCl to 1 M HCl, increase the temperature from 40°C to 80°C, or extend the exposure time.[6] The goal is to achieve a target degradation of 5-20%.[6]

  • Possible Cause 2: The drug is highly stable under that condition. The molecule may be inherently resistant to a particular stressor.

    • Solution: This is a valid result. Document the conditions tested and the observed stability. This information is valuable for understanding the molecule's intrinsic stability profile.

Quantitative Data Summary

The following tables provide example data from forced degradation studies on related azepine compounds, illustrating the typical results obtained.

Table 1: Summary of Forced Degradation Results for Carbamazepine and Oxcarbazepine

Stress Condition Reagent/Parameters Carbamazepine (% Degradation) Oxcarbazepine (% Degradation) Reference
Acid Hydrolysis 0.1 N HCl, 60°C, 30 min 23.53 81.56 [15]
Base Hydrolysis 0.1 N NaOH, 60°C, 30 min 46.40 53.30 [15]
Oxidation 3% H₂O₂, 24 hrs 3.90 85.95 [15]
Photolytic UV light, 24 hrs 3.93 0.65 [15]

| Thermal (Dry Heat) | 60°C, 24 hrs | 8.36 | 0.88 |[15] |

Table 2: Summary of Forced Degradation Results for Oxcarbazepine (LC-MS Compatible Method)

Stress Condition Reagent/Parameters % Degradation Comments Reference
Acid Hydrolysis 1.0 N HCl, Reflux 2 hrs 13.53 One additional peak observed at 7.308 min. [16]
Base Hydrolysis 0.1 N NaOH, Reflux 2 hrs 100 Two new peaks appeared at 4.917 min and 5.22 min. [16]
Oxidation 30% H₂O₂, Reflux 2 hrs 100 Two additional peaks at 5.382 min and 18.812 min. [16]
Thermal (Dry Heat) 80°C, 24 hrs 1.25 Negligible degradation. [16]

| Photolytic | UV light (210 Wh/m²), 24 hrs | 0.98 | Negligible degradation. |[16] |

Experimental Protocols

Protocol 1: General Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of the benzazepine hydrochloride salt at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[6]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 4 hours. After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 2 hours. After incubation, cool and neutralize with 1 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Weigh approximately 10 mg of the solid drug substance into a glass vial and place it in an oven at 80°C for 48 hours. After exposure, dissolve the solid in the solvent and dilute to a final concentration of 100 µg/mL for analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution (e.g., 100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA/UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the lambda max (λmax) of the parent drug and also scan across a wider range (e.g., 200-400 nm) with the PDA detector to capture impurities with different spectral properties.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared samples (control and stressed).

    • Run the gradient program to separate the parent peak from all degradation products.

    • Process the chromatograms to determine the retention times, peak areas, and calculate the percentage of degradation.

    • Perform peak purity analysis on the parent peak in all stressed samples to confirm the method's specificity.

Visualizations

G General Hydrolytic Degradation Pathway of Benzazepines cluster_conditions Stress Conditions Acid Acid (H+) Benzazepine Benzazepine (e.g., containing an amide bond) Acid->Benzazepine Base Base (OH-) Base->Benzazepine Water Water (H2O) Water->Benzazepine Intermediate Open-Ring Intermediate (Carboxylic Acid and Amine) Benzazepine->Intermediate Hydrolysis (Ring Opening) Product Final Degradation Products (e.g., Benzophenone derivative) Intermediate->Product Further Reaction

Caption: General hydrolytic degradation pathway for a benzazepine.

G Workflow for a Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze via Stability- Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Stock Solution & Solid Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo Report Identify Degradants & Establish Pathways Analysis->Report G Troubleshooting Logic: Poor Mass Balance Start Poor Mass Balance Observed in HPLC CheckPurity Check Peak Purity (PDA Detector) Start->CheckPurity PurityFail Purity Fails: Co-elution CheckPurity->PurityFail No PurityPass Purity Passes CheckPurity->PurityPass Yes ModifyMethod Optimize HPLC Method (Gradient, Column) PurityFail->ModifyMethod CheckUV Suspect Non-UV Active Degradants? PurityPass->CheckUV Resolved Mass Balance Improved ModifyMethod->Resolved UseUniversalDetector Use Universal Detector (CAD, ELSD) or LC-MS UseUniversalDetector->Resolved CheckUV->UseUniversalDetector Yes CheckRRF Assume RRF=1 Issue? CheckUV->CheckRRF No IsolateImpurity Isolate Impurity or use qNMR CheckRRF->IsolateImpurity Yes IsolateImpurity->Resolved

References

Technical Support Center: Preventing Racemization in Chiral Benzazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the synthesis of chiral benzazepines. Below you will find detailed information on the causes of racemization, preventative strategies, and analytical methods to ensure the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant loss of enantiomeric excess (ee) in my chiral benzazepine synthesis. What are the common causes?

A1: Loss of enantiomeric excess, or racemization, is a critical issue in the synthesis of chiral molecules like benzazepines. The primary causes often revolve around the stability of stereogenic centers under the reaction conditions employed. Key factors include:

  • Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization, leading to an equilibrium mixture of enantiomers.

  • Base Strength: The use of strong bases can lead to the deprotonation of a proton at or near the chiral center, which can result in the formation of a planar, achiral intermediate (e.g., an enolate or an imine), leading to racemization upon reprotonation.

  • Solvent Polarity: The polarity of the solvent can influence the stability of charged or polar transition states involved in racemization pathways. In some cases, polar solvents can facilitate racemization.

  • Prolonged Reaction Times: Extended reaction times, especially under harsh conditions (high temperature or presence of a strong base), increase the likelihood of racemization.

  • Catalyst-Mediated Epimerization: The catalyst itself, particularly in metal-catalyzed reactions, can sometimes facilitate epimerization or racemization through various mechanisms.

Q2: How can I troubleshoot a decrease in enantiomeric excess in my iridium-catalyzed asymmetric hydrogenation of a benzazepine precursor?

A2: Iridium-catalyzed asymmetric hydrogenation is a powerful tool for establishing chirality in benzazepine synthesis. A drop in ee% can be frustrating, but systematic troubleshooting can often identify the root cause.

Troubleshooting Steps:

  • Re-evaluate Catalyst and Ligand Purity: Ensure the iridium precursor and the chiral ligand are of high purity. Impurities can sometimes interfere with the catalytic cycle.

  • Optimize Hydrogen Pressure and Temperature: While higher pressure and temperature can increase reaction rates, they may negatively impact enantioselectivity. It is crucial to screen a range of temperatures and pressures to find the optimal balance. Lowering the temperature is often a good first step to mitigate racemization.

  • Solvent Screening: The choice of solvent can significantly impact the outcome. Dichloromethane (DCM) is commonly used, but other solvents like 1,2-dichloroethane (DCE) or various ethers should be screened to see their effect on enantioselectivity.

  • Substrate Quality: Ensure the precursor to be hydrogenated is pure. Impurities could potentially poison the catalyst or lead to side reactions.

  • Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent potential product racemization over time.

Q3: My palladium-catalyzed cyclization to form a chiral benzazepine is showing inconsistent enantioselectivity. What should I investigate?

A3: Palladium-catalyzed reactions are versatile but can be sensitive to various parameters. Inconsistent enantioselectivity often points to subtle changes in the reaction setup or reagents.

Troubleshooting Steps:

  • Ligand Selection and Purity: The choice of chiral ligand is paramount. Ensure the ligand is enantiomerically pure and has not degraded. Consider screening a variety of ligand classes (e.g., phosphines, N-heterocyclic carbenes) to find the most robust one for your specific substrate.

  • Base Selection: The nature and strength of the base can be critical. A base that is too strong may lead to racemization of the product or starting material. Screen a range of bases, from inorganic bases like carbonates to organic amines, to find the optimal one.

  • Solvent Effects: The solvent can influence the coordination of the ligand to the palladium center and the overall reaction pathway. Toluene and THF are common choices, but other aprotic solvents should be evaluated.

  • Temperature Control: Precise temperature control is crucial. Even small fluctuations can impact the enantioselectivity of the catalytic cycle.

  • Exclusion of Air and Moisture: Many palladium catalysts and ligands are sensitive to air and moisture. Ensure all reactions are set up under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Q4: Can the work-up and purification process cause racemization of my chiral benzazepine?

A4: Yes, post-reaction work-up and purification are critical steps where stereochemical integrity can be compromised.

Potential Issues and Solutions:

  • Acidic or Basic Conditions: Exposure to strong acids or bases during work-up (e.g., extractions) can cause racemization, especially if the chiral center is labile. Use mild acids (e.g., saturated ammonium chloride) or bases (e.g., saturated sodium bicarbonate) and minimize contact time.

  • Elevated Temperatures: During solvent evaporation or chromatography, prolonged exposure to heat can be detrimental. Use a rotary evaporator at the lowest practical temperature and consider flash chromatography at room temperature.

  • Silica Gel Chromatography: The slightly acidic nature of standard silica gel can sometimes cause racemization of sensitive compounds. If you suspect this is an issue, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.

Data Presentation

Table 1: Effect of Reaction Parameters on Enantioselectivity in Iridium-Catalyzed Asymmetric Hydrogenation of an Ene-Carbamate Precursor to a Tetrahydro-3-benzazepine [1][2]

EntryCatalyst Loading (mol%)H₂ Pressure (bar)SolventTemperature (°C)Yield (%)ee (%)
11100DCMRoom Temp>9999
20.5100DCMRoom Temp8599
3150DCMRoom Temp9299
41100TolueneRoom Temp>9998
51100THFRoom Temp>9997

Table 2: Influence of Ligand and Solvent in Copper-Catalyzed Asymmetric Intramolecular Reductive Cyclization of a Dienyl Arene with a Tethered Ketimine [3]

EntryChiral LigandSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)ee (%)
1(R)-DTBM-SEGPHOSToluene3075>95:595
2(R)-BINAPToluene306890:1088
3(R)-DTBM-SEGPHOSTHF3072>95:593
4(R)-DTBM-SEGPHOSCH₂Cl₂306592:890

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a Cyclic Ene-Carbamate to a Chiral Tetrahydro-3-benzazepine [1][2]

  • Catalyst Preparation: In a glovebox, a stock solution of the chiral N,P-ligated iridium catalyst is prepared in anhydrous and degassed dichloromethane (DCM).

  • Reaction Setup: To a vial inside the glovebox, add the ene-carbamate substrate (1.0 equiv).

  • Solvent and Catalyst Addition: Add the desired volume of anhydrous and degassed DCM, followed by the iridium catalyst solution (typically 1 mol%).

  • Hydrogenation: The vial is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 100 bar).

  • Reaction Monitoring: The reaction is stirred at room temperature for the specified time (e.g., 16 hours).

  • Work-up: After carefully venting the hydrogen, the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral SFC or HPLC analysis.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline, and specific conditions must be optimized for each benzazepine derivative.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Common choices for amine-containing compounds include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or protein-based columns.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or triethylamine, typically 0.1%) is often added to the mobile phase to improve peak shape for basic analytes like benzazepines.

  • Sample Preparation: Prepare a dilute solution of the purified benzazepine in the mobile phase (e.g., 0.1-1 mg/mL).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

  • Method Validation: To ensure accuracy, it is recommended to also analyze a racemic sample to confirm the separation and elution order of the two enantiomers.

Mandatory Visualizations

RacemizationMechanism Chiral (R)-Benzazepine Achiral Planar Achiral Intermediate (e.g., Imine, Enolate) Chiral->Achiral Racemic (R)-Benzazepine + (S)-Benzazepine Achiral->Racemic TroubleshootingWorkflow cluster_Conditions Reaction Parameters cluster_Workup Post-Reaction Handling Start Low Enantiomeric Excess (ee) Observed in Chiral Benzazepine CheckPurity Verify Purity of Starting Materials, Reagents, & Catalyst Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Analyze Work-up and Purification Procedures Start->CheckWorkup Optimize Systematic Optimization CheckPurity->Optimize Temp Lower Reaction Temperature CheckConditions->Temp Base Screen Weaker Bases CheckConditions->Base Solvent Evaluate Different Solvents CheckConditions->Solvent Time Reduce Reaction Time CheckConditions->Time pH Use Mild pH During Work-up CheckWorkup->pH PurificationTemp Avoid High Temperatures During Purification CheckWorkup->PurificationTemp Silica Consider Deactivated Silica or Alternative Stationary Phase CheckWorkup->Silica Optimize->Start Re-evaluate ee Temp->Optimize Base->Optimize Solvent->Optimize Time->Optimize pH->Optimize PurificationTemp->Optimize Silica->Optimize PreventativeStrategies cluster_Strategies Preventative Strategies for Racemization Temp Temperature Control (Lower Temperature) Base Base Selection (Use Weaker, Non-nucleophilic Bases) Solvent Solvent Choice (Screen for Optimal Polarity) Time Reaction Monitoring (Minimize Reaction Time) Catalyst Catalyst/Ligand Optimization (Screen for Robustness) Workup Mild Work-up (Avoid Harsh pH and Heat) Racemization Racemization Racemization->Temp Racemization->Base Racemization->Solvent Racemization->Time Racemization->Catalyst Racemization->Workup

References

identifying and characterizing impurities in 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in 2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in this compound can originate from various stages of the manufacturing process, storage, and degradation.[1] They are broadly classified as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1] Given the synthesis of the parent compound, potential impurities could include unreacted precursors, products of side reactions, or related benzazepine structures.

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals.[1]

  • Residual Solvents: Solvents used during the synthesis and purification process can remain in the final product.[1]

Q2: Which analytical techniques are most suitable for identifying and characterizing impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[1] A well-developed HPLC method is crucial for resolving the main component from all potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[1][3] Tandem mass spectrometry (MS/MS) can further provide structural fragments to aid in elucidation.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[6][7][8] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can help in assigning the complete chemical structure.[9]

Q3: How can I identify unknown peaks in my HPLC chromatogram?

A3: Identifying unknown peaks involves a systematic approach:

  • Forced Degradation Studies: Subjecting the this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help generate potential degradation products.[10][11][12] This can help to tentatively identify if the unknown peak is a degradant.

  • LC-MS Analysis: Analyze the sample using an LC-MS system to determine the molecular weight of the unknown impurity.[1] This information is critical for proposing a molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): For more confidence in the elemental composition, HRMS provides a more accurate mass measurement.

  • Impurity Isolation: If the impurity is present at a sufficient level, preparative HPLC can be used to isolate it.

  • Structural Elucidation: The isolated impurity can then be subjected to NMR and other spectroscopic techniques (like FT-IR) for unambiguous structure confirmation.[4]

Troubleshooting Guides

HPLC Analysis Troubleshooting

High-performance liquid chromatography (HPLC) is a cornerstone for impurity analysis, but various issues can arise during experiments.[13]

Problem Potential Causes Solutions
Retention Time Drifting or Shifting Inconsistent mobile phase composition.[14]Prepare fresh mobile phase. Ensure proper mixing and degassing.[14]
Fluctuations in column temperature.[14]Use a column oven to maintain a consistent temperature.[14]
Column aging or contamination.[13]Use a guard column, and flush the column with a strong solvent. If the problem persists, replace the column.
Changes in flow rate.Check the pump for leaks and ensure it is delivering a constant flow rate.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload.[15]Reduce the injection volume or sample concentration.
Interactions with active sites on the column.[15]Use a high-purity silica column. Adjust mobile phase pH or add a competing base (e.g., triethylamine) for basic compounds.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Channeling in the column.[13]Replace the column.
Baseline Noise or Drift Air bubbles in the system.[14]Degas the mobile phase and purge the pump.[14]
Contaminated mobile phase or detector cell.[14]Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell.[14]
Leaks in the system.Check all fittings and connections for leaks.
Ghost Peaks Impurities in the mobile phase or from previous injections.[13]Use high-purity solvents and run blank gradients to identify the source of the ghost peaks.[13]
Sample carryover.Clean the injector and sample loop.

graph HPLC_Troubleshooting {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes Problem [label="Chromatographic Problem\n(e.g., RT Shift, Poor Peak Shape)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSystem [label="Check System Parameters\n- Flow Rate\n- Temperature\n- Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMobilePhase [label="Check Mobile Phase\n- Composition\n- Freshness\n- Degassing", fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumn [label="Check Column\n- Age\n- Contamination\n- Equilibration", fillcolor="#FBBC05", fontcolor="#202124"]; IsolateVariable [label="Isolate and Test\nOne Variable at a Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Problem -> CheckSystem; Problem -> CheckMobilePhase; Problem -> CheckColumn; CheckSystem -> IsolateVariable; CheckMobilePhase -> IsolateVariable; CheckColumn -> IsolateVariable; IsolateVariable -> Resolved; }

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products.[12][16]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[10]

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for a specified time.[10]

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep it at room temperature for a specified time.

  • Thermal Degradation: Keep the solid sample in a calibrated oven at a high temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute appropriately, and analyze by a stability-indicating HPLC method.

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis0.1 N HCl60°C24 hours
Base Hydrolysis0.1 N NaOH60°C8 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalSolid State80°C48 hours
PhotolyticSolid StateAs per ICH Q1BAs per ICH Q1B
Protocol 2: HPLC Method for Impurity Profiling (Example)

This is a general reverse-phase HPLC method that can be optimized for the specific compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0955
254060
304060
35955
40955

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 220 nm Injection Volume: 10 µL

Protocol 3: LC-MS for Impurity Identification

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

LC Conditions: Use the same HPLC method as described in Protocol 2. The mobile phase may need to be adapted to be MS-compatible (e.g., using formic acid instead of trifluoroacetic acid).

MS Conditions (Example):

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 100 - 1000

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350°C

Impurity_ID_Workflow HPLC HPLC Analysis: Detect Unknown Peak LCMS LC-MS Analysis: Determine Molecular Weight HPLC->LCMS HRMS High-Resolution MS: Propose Molecular Formula LCMS->HRMS Isolate Preparative HPLC: Isolate Impurity HRMS->Isolate NMR NMR Spectroscopy: Elucidate Structure Isolate->NMR Characterize Impurity Characterized NMR->Characterize

Caption: A workflow for the identification and characterization of an unknown impurity.

References

improving solubility of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in achieving optimal solubility of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the salt form of the parent compound, 2,3,4,5-Tetrahydro-1H-2-benzazepine. The hydrochloride salt is created to enhance the aqueous solubility of the compound, facilitating its use in biological assays.[1]

Q2: I'm having trouble dissolving the compound in my aqueous buffer. What are the common reasons for this?

Difficulties in dissolving hydrochloride salts, even those designed for better solubility, can arise from several factors:

  • pH of the solution: The solubility of amine hydrochloride salts is highly pH-dependent.[2][3]

  • Common Ion Effect: The presence of other chloride ions in the solution can decrease solubility.[2][3][4]

  • Temperature: Solubility can be influenced by temperature. Gentle warming may assist in dissolution.

  • Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in that specific solvent.

Q3: What is the "common ion effect" and how might it impact my experiments?

The common ion effect can reduce the solubility of a salt when a solution already contains an ion that is a component of that salt.[4] For this compound, if your buffer or media contains a high concentration of chloride ions (Cl-), it can suppress the dissolution of the compound.[2][3] This is an important consideration when using buffers like those containing NaCl or KCl.

Q4: What are co-solvents and when should I consider using them?

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[5][6] If you are unable to achieve the desired concentration in purely aqueous solutions, co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be effective. However, it is crucial to consider the potential toxicity of the co-solvent to the cells in your assay.[7]

Q5: How should I prepare a stock solution of this compound?

It is recommended to first attempt to dissolve the compound in high-purity water or a simple, low ionic strength buffer at a slightly acidic pH. If solubility remains an issue, preparing a high-concentration stock solution in a co-solvent like DMSO is a common practice. This stock can then be diluted to the final working concentration in your assay medium.

Troubleshooting Guide

Problem 1: Compound precipitates when added to cell culture medium.
  • Possible Cause: The pH of your cell culture medium (typically around 7.2-7.4) is causing the hydrochloride salt to convert to its less soluble free base form. The solubility of weak bases and their hydrochloride salts can decrease at higher pH levels.[8]

  • Solution:

    • Prepare a concentrated stock solution in a suitable solvent (e.g., water with a slightly acidic pH, or a co-solvent like DMSO).

    • Perform a serial dilution of the stock solution into your final cell culture medium. This gradual dilution can help to avoid immediate precipitation.

    • Ensure rapid mixing upon dilution.

Problem 2: The compound will not dissolve in water or buffer, even at low concentrations.
  • Possible Cause: The intrinsic solubility of the compound, even as a hydrochloride salt, may be low in your chosen aqueous system.

  • Solution:

    • pH Adjustment: Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4-6). The solubility of hydrochloride salts of bases generally increases at lower pH.[3][9]

    • Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent.[5] See the protocol below for guidance.

    • Gentle Heating and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can help to overcome the initial energy barrier to dissolution.

Data Presentation

Table 1: Common Co-solvents for In Vitro Assays

Co-solventPropertiesTypical Starting Concentration for StockConsiderations
DMSO Strong aprotic solvent, miscible with water.10-100 mMCan be toxic to cells at concentrations >0.5-1%.
Ethanol Polar protic solvent, miscible with water.10-50 mMCan have biological effects and be toxic to cells.
PEG 300/400 Polyethylene glycol, low toxicity.1-20 mg/mLCan increase the viscosity of the solution.
Glycerin A simple polyol compound.VariableGenerally low toxicity.[5]

Table 2: Conceptual pH Effect on Solubility of a Weak Base Hydrochloride

pHPredominant SpeciesRelative Aqueous Solubility
< 4 Protonated (Salt Form)High
4 - 6 Mixture of Salt and Free BaseModerate to High
> 7 Unprotonated (Free Base)Low

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution using a Co-solvent (DMSO)
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity DMSO to achieve the target stock concentration (e.g., 50 mM).

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If necessary, gently warm the tube to 37°C for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing the working solution, ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically ≤0.5%).

Protocol 2: pH-Solubility Profile Determination
  • Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound to a small volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to identify the optimal pH range for dissolution.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound in Aqueous Buffer dissolved Is it fully dissolved? start->dissolved proceed Proceed with Experiment dissolved->proceed Yes adjust_ph Try Lower pH Buffer (e.g., pH 5-6) dissolved->adjust_ph No precipitate Does it precipitate in media? proceed->precipitate serial_dilution Use Serial Dilution into Media precipitate->serial_dilution Yes end_success Success precipitate->end_success No adjust_ph->dissolved use_cosolvent Prepare Stock in Co-solvent (e.g., DMSO) adjust_ph->use_cosolvent use_cosolvent->proceed serial_dilution->end_success end_fail Consult Technical Support

Caption: Troubleshooting workflow for dissolving the compound.

pH_Effect_Equilibrium cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Salt Benzazepine-H+Cl- (Salt Form, Soluble) Base Benzazepine (Free Base, Less Soluble) Salt->Base + OH- Base->Salt + H+

Caption: Effect of pH on the equilibrium of the hydrochloride salt.

Experimental_Workflow compound Weigh Compound stock Prepare Stock Solution (e.g., in DMSO) compound->stock dilute Dilute to Working Concentration in Media stock->dilute assay Add to In Vitro Assay dilute->assay

Caption: General workflow for compound preparation for in vitro assays.

References

Technical Support Center: Overcoming Poor Cell Permeability of Benzazepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzazepine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor cell permeability, a common hurdle in the development of benzazepine-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: My benzazepine compound shows high target affinity in biochemical assays but has low efficacy in cell-based assays. Could this be a permeability issue?

A1: Yes, this is a classic sign of poor cell permeability. If a compound is potent against its isolated target but fails to elicit a response in a cellular context, it is often because it cannot reach its intracellular target in sufficient concentrations. Key physicochemical properties that influence permeability include lipophilicity, molecular weight, solubility, and charge state.[1][2] It is crucial to assess the cell permeability of your compound early in the drug discovery process.

Q2: What are the primary physicochemical properties of my benzazepine compound that I should optimize to improve its cell permeability?

A2: To enhance passive diffusion across the cell membrane, you should focus on the following properties:

  • Lipophilicity (logP/logD): A balance is essential. While a certain degree of lipophilicity is required for membrane partitioning, very high lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids, trapping the compound within the membrane.[1]

  • Molecular Weight (MW): Generally, smaller molecules (ideally under 500 Da) tend to have better permeability.[1]

  • Polar Surface Area (PSA): A lower PSA is often associated with better permeability.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder membrane permeation.[1]

  • Ionization State (pKa): The charge of your compound at physiological pH is critical. Neutral molecules typically cross cell membranes more easily than charged ones.[2]

Q3: How can I experimentally measure the cell permeability of my benzazepine compounds?

A3: There are several standard in vitro assays to quantify cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive permeability.[3][4][5]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to resemble the intestinal epithelium, providing insights into both passive and active transport mechanisms, including efflux.[6][7]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Often transfected with specific transporters like P-glycoprotein (MDCK-MDR1), this assay is useful for studying blood-brain barrier permeability and identifying if your compound is a substrate for efflux pumps.[6]

Q4: What strategies can I employ to improve the cell permeability of my benzazepine derivatives?

A4: Several strategies can be pursued:

  • Structural Modification (SAR): Systematically modify the benzazepine scaffold to optimize the physicochemical properties mentioned in Q2. Quantitative Structure-Activity Relationship (QSAR) studies can guide these modifications.[8][9][10]

  • Prodrug Approach: Temporarily mask polar functional groups that hinder permeability with lipophilic moieties. These moieties are designed to be cleaved off by intracellular enzymes, releasing the active drug.[11]

  • Formulation Strategies: For preclinical studies, using formulation vehicles such as cyclodextrins or lipid-based systems can improve solubility and apparent permeability.[12]

  • Drug Delivery Systems: Encapsulating the compound in delivery systems like nanofibers or liposomes can facilitate its transport into cells.[13][14]

  • Inhibition of Efflux Pumps: If your compound is a substrate of efflux pumps, co-administration with an efflux pump inhibitor (like verapamil in vitro) can increase its intracellular concentration.[15][16]

Troubleshooting Guides

Problem 1: My benzazepine compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay.

  • Possible Cause: This discrepancy often indicates that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[17] These pumps actively transport the compound out of the cell, reducing its net permeability.[18][19][20]

  • Troubleshooting Steps:

    • Perform a bidirectional Caco-2 assay to measure both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. A B-to-A/A-to-B efflux ratio greater than 2 is indicative of active efflux.

    • Conduct the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil).[16] A significant increase in A-to-B permeability or a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is an efflux pump substrate.

Problem 2: My benzazepine compound has poor aqueous solubility, which is making it difficult to perform permeability assays.

  • Possible Cause: The intrinsic properties of the benzazepine scaffold might lead to low solubility. This can result in compound precipitation in the assay buffer, leading to an underestimation of its permeability.

  • Troubleshooting Steps:

    • Modify Assay Conditions: Use a buffer with a pH that favors the neutral, more soluble form of your compound, if applicable. Be mindful that altering the pH can also affect cell viability in cell-based assays.

    • Use Co-solvents: A small percentage of a water-miscible organic solvent like DMSO can be used to increase the solubility of your compound.[15] However, concentrations should be kept low (typically <1%) to avoid compromising cell membrane integrity.

    • Formulation Aids: For PAMPA, excipients like surfactants or cyclodextrins can be included in the donor compartment to enhance solubility.[12]

Problem 3: I have synthesized several benzazepine derivatives, but none show improved permeability.

  • Possible Cause: The modifications made may not be effectively addressing the root cause of the poor permeability. A systematic approach is needed to understand the structure-permeability relationship.

  • Troubleshooting Steps:

    • Computational Modeling: Before synthesis, use computational models to predict the physicochemical properties (logP, PSA, etc.) of your designed derivatives.[21][22][23][24] This can help prioritize the synthesis of compounds with a higher probability of improved permeability.

    • Systematic SAR: Instead of random modifications, perform a systematic Structure-Activity Relationship (SAR) study. For example, explore a range of substituents at a specific position on the benzazepine ring to understand the impact on permeability.[8][25]

    • Expand Chemical Space: If simple substitutions are not effective, consider more significant structural changes, such as altering the core scaffold or employing bioisosteric replacements for problematic functional groups.

Data Presentation

Table 1: Comparison of Permeability Assays

Assay TypePrincipleThroughputInformation ProvidedKey Considerations
PAMPA Passive diffusion across an artificial lipid membraneHighIntrinsic passive permeabilityDoes not account for active transport or metabolism
Caco-2 Transport across a monolayer of human intestinal cellsMediumPassive and active transport (absorption and efflux)Cells express efflux pumps (e.g., P-gp); longer assay time
MDCK-MDR1 Transport across a monolayer of canine kidney cells overexpressing P-gpMediumBlood-brain barrier permeability; P-gp substrate identificationSpecific for P-gp mediated efflux
Ussing Chamber Transport across excised intestinal tissueLowPermeability in a more physiologically relevant systemTechnically demanding; lower throughput

Table 2: Interpreting Caco-2 Permeability Data for a Benzazepine Compound

ParameterValueInterpretation
Papp (A→B) < 1.0 x 10⁻⁶ cm/sLow Permeability
1.0 - 10 x 10⁻⁶ cm/sModerate Permeability
> 10 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio (Papp (B→A) / Papp (A→B)) > 2Potential P-gp substrate; active efflux is occurring
Papp (A→B) with P-gp inhibitor Significant increaseConfirms P-gp mediated efflux

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To determine the passive permeability of a benzazepine compound.

  • Methodology:

    • Prepare a lipid solution (e.g., 2% lecithin in dodecane).

    • Coat the filter of a 96-well filter plate with the lipid solution.

    • Add the benzazepine compound (dissolved in buffer, typically at pH 7.4) to the donor wells of the filter plate.

    • Add fresh buffer to the acceptor wells of a 96-well acceptor plate.

    • Assemble the PAMPA sandwich by placing the filter plate on top of the acceptor plate.

    • Incubate for a specified period (e.g., 4-16 hours) at room temperature.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

2. Caco-2 Bidirectional Permeability Assay

  • Objective: To assess both passive and active transport of a benzazepine compound across an intestinal cell monolayer.

  • Methodology:

    • Seed Caco-2 cells on permeable supports in a Transwell® plate and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Apical to Basolateral (A-to-B) Transport:

      • Add the test compound solution to the apical (upper) chamber.

      • Add fresh buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points, collect samples from the basolateral chamber for analysis.

    • Basolateral to Apical (B-to-A) Transport:

      • In separate wells, add the test compound solution to the basolateral chamber.

      • Add fresh buffer to the apical chamber.

      • Incubate under the same conditions.

      • Collect samples from the apical chamber for analysis.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the Papp values for both directions and determine the efflux ratio.

Visualizations

experimental_workflow cluster_screening Permeability Screening cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategy PAMPA PAMPA Assay Low_Permeability Low Permeability PAMPA->Low_Permeability Low Papp Caco2 Caco-2 Assay Caco2->Low_Permeability Bidirectional_Caco2 Bidirectional Caco-2 Efflux Efflux Substrate? Bidirectional_Caco2->Efflux Inhibitor_Assay Caco-2 with Inhibitor SAR Structural Modification (SAR) Inhibitor_Assay->SAR Optimized_Compound Optimized Compound SAR->Optimized_Compound Prodrug Prodrug Design Prodrug->Optimized_Compound Formulation Formulation Development Formulation->Optimized_Compound Compound Benzazepine Compound Compound->PAMPA Compound->Caco2 Low_Permeability->Bidirectional_Caco2 High_Permeability High Permeability Efflux->Inhibitor_Assay Efflux->SAR No Optimized_Compound->High_Permeability

Caption: Workflow for assessing and improving benzazepine permeability.

logical_relationships cluster_strategies Strategies to Improve Permeability cluster_properties Key Physicochemical Properties cluster_outcome Desired Outcome Structural_Mod Structural Modification (SAR, Prodrugs) Lipophilicity Lipophilicity (logP) Structural_Mod->Lipophilicity MW Molecular Weight Structural_Mod->MW PSA Polar Surface Area Structural_Mod->PSA pKa Ionization (pKa) Structural_Mod->pKa Formulation Formulation Strategies (Excipients, DDS) Solubility Aqueous Solubility Formulation->Solubility Efflux_Inhibition Efflux Pump Inhibition Improved_Permeability Improved Cell Permeability Efflux_Inhibition->Improved_Permeability Lipophilicity->Improved_Permeability MW->Improved_Permeability PSA->Improved_Permeability Solubility->Improved_Permeability pKa->Improved_Permeability

Caption: Interplay of strategies and properties for permeability.

References

Validation & Comparative

Validating 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride as a Selective 5-HT2C Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the validation of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride as a putative selective serotonin 2C (5-HT2C) receptor agonist. Due to the current lack of specific binding and functional data for this compound in publicly available literature, this document establishes a comparative analysis against well-characterized selective 5-HT2C agonists, Lorcaserin and WAY-161503. The experimental protocols and data presentation herein outline the necessary steps to thoroughly characterize the pharmacological profile of this compound.

The 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical target for therapeutic development in various disorders, including obesity, schizophrenia, and depression.[1] The efficacy and safety of 5-HT2C receptor agonists are contingent on their high affinity for the 5-HT2C receptor and significant selectivity over the closely related 5-HT2A and 5-HT2B subtypes.[1] Activation of 5-HT2A receptors is associated with hallucinogenic effects, while agonism at 5-HT2B receptors has been linked to cardiac valvulopathy.[1]

Comparative Analysis of 5-HT2C Agonists

To validate this compound, its binding affinity and functional potency would be benchmarked against established selective 5-HT2C agonists. The following tables present the known quantitative data for Lorcaserin and WAY-161503, with hypothetical data included for the candidate compound to illustrate a target profile for a selective agonist.

Table 1: Comparative Binding Affinity (Ki, nM) of 5-HT2C Agonists at Serotonin Receptor Subtypes

Compound5-HT2C (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)Selectivity (Fold) 5-HT2C vs 5-HT2ASelectivity (Fold) 5-HT2C vs 5-HT2B
2,3,4,5-Tetrahydro-1H-2-benzazepine HCl (Hypothetical) ~15 ~300 ~1500 ~20 ~100
Lorcaserin1314789311.368.7
WAY-1615032.41262152.58.75

Note: Lower Ki values indicate higher binding affinity. Selectivity fold is calculated by dividing the Ki of the off-target receptor by the Ki of the target receptor (5-HT2C).

Table 2: Comparative Functional Potency (EC50, nM) of 5-HT2C Agonists

Compound5-HT2C (EC50, nM)5-HT2A (EC50, nM)5-HT2B (EC50, nM)
2,3,4,5-Tetrahydro-1H-2-benzazepine HCl (Hypothetical) ~30 >1000 >1000
Lorcaserin395311790
WAY-161503131800110

Note: EC50 represents the concentration of an agonist that provides 50% of its maximal response. These values are typically determined through functional assays such as calcium mobilization or inositol phosphate accumulation.[1]

Key Experimental Protocols

The validation of a novel 5-HT2C agonist requires rigorous in vitro characterization using standardized assays. The following are detailed methodologies for two critical experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2C, 5-HT2A, and 5-HT2B receptors are prepared from stably transfected cell lines (e.g., HEK293 or CHO cells). Protein concentration is determined using a standard method like the BCA assay.[1]

  • Assay Setup: The assay is conducted in a 96-well plate format. Each well contains:

    • Receptor-expressing membranes at a constant concentration.

    • A fixed concentration of a suitable radioligand (e.g., [³H]mesulergine for 5-HT2C).[2]

    • Varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional Assay (Calcium Mobilization)

This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation, a hallmark of the Gq/11 signaling pathway coupled to the 5-HT2C receptor.[3][4]

Methodology:

  • Cell Culture: A cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells) is cultured in multi-well plates.[1]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free intracellular Ca²⁺.[1]

  • Compound Addition: A fluorometric imaging plate reader (FLIPR) or a similar instrument is used to add varying concentrations of the test agonist (this compound) to the cell plate.

  • Signal Detection: The instrument simultaneously measures the change in fluorescence intensity over time, providing a kinetic profile of the calcium response.

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve. Non-linear regression is then applied to determine the EC50 value, representing the concentration of the agonist that elicits a half-maximal response.

Visualizing the Validation Pathway

To further elucidate the processes involved in validating this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2C Agonist (e.g., 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl) Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Response Cellular Response Ca2->Response PKC->Response

Caption: Canonical 5-HT2C Receptor Signaling Pathway.

G Start Candidate Compound: 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl BindingAssay In Vitro Binding Assays (Radioligand Competition) Start->BindingAssay FunctionalAssay In Vitro Functional Assays (e.g., Calcium Mobilization) Start->FunctionalAssay DataAnalysis1 Determine Ki for 5-HT2A, 2B, 2C Calculate Selectivity BindingAssay->DataAnalysis1 DataAnalysis2 Determine EC50 and Emax Assess Agonist Potency FunctionalAssay->DataAnalysis2 Decision High Affinity & Selectivity for 5-HT2C? DataAnalysis1->Decision DataAnalysis2->Decision Proceed Proceed to In Vivo Studies Decision->Proceed Yes Stop Re-evaluate or Terminate Decision->Stop No

Caption: Experimental Workflow for 5-HT2C Agonist Validation.

Conclusion

The validation of this compound as a selective 5-HT2C agonist is a critical step in assessing its therapeutic potential. By employing the rigorous experimental protocols outlined and comparing the resulting data to established compounds like Lorcaserin and WAY-161503, researchers can build a comprehensive pharmacological profile. This systematic approach will determine the compound's affinity, potency, and selectivity, thereby informing its suitability for further preclinical and clinical development.

References

A Comparative Analysis of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride and Other 5HT2C Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride and other prominent 5HT2C receptor agonists. This document compiles available experimental data to facilitate an informed evaluation of these compounds for therapeutic development.

The serotonin 2C (5HT2C) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a key target for the treatment of a variety of disorders, including obesity, psychiatric conditions, and substance abuse.[1] Agonists of the 5HT2C receptor have shown therapeutic promise by modulating downstream signaling pathways that regulate appetite, mood, and reward. This guide focuses on a comparative analysis of this compound against other well-characterized 5HT2C agonists.

Due to the limited publicly available pharmacological data for this compound, this analysis utilizes data for the structurally similar compound, lorcaserin ((1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine), as a proxy. Lorcaserin was developed from a series of substituted benzazepines and has been approved for weight management.[1][2]

Comparative Analysis of 5HT2C Agonist Performance

The efficacy and selectivity of 5HT2C agonists are critical determinants of their therapeutic potential and side-effect profiles. The following tables summarize key in vitro and in vivo pharmacological parameters for a selection of 5HT2C agonists.

In Vitro Pharmacological Profile

Table 1: Comparative In Vitro Binding Affinity and Functional Potency of 5HT2C Agonists

Compound5HT2C Ki (nM)5HT2A Ki (nM)5HT2B Ki (nM)5HT2C EC50 (nM)5HT2A EC50 (nM)5HT2B EC50 (nM)Reference(s)
Lorcaserin 1314789539158794[1]
WAY-161503 251801180132501300[2]
Ro 60-0175 10100280020>1000>1000[2]
MK-212 7.01--110 (as a weak agonist)--[3][4]

Ki: Inhibitory constant, a measure of binding affinity (lower value indicates higher affinity). EC50: Half-maximal effective concentration, a measure of functional potency (lower value indicates higher potency). "-" indicates data not available.

In Vivo Pharmacological Profile

Table 2: Comparative In Vivo Effects of 5HT2C Agonists in Rodent Models

CompoundModelSpeciesDose RangeEffectReference(s)
Lorcaserin Food IntakeRat1 - 10 mg/kgDose-dependent reduction in food intake[5]
WAY-161503 Locomotor ActivityRat0.125 - 0.5 mg/kg i.v.Dose-related inhibition of 5-HT cell firing[6]
Ro 60-0175 Food IntakeRat1 - 3 mg/kgReduced food intake in wild-type animals[7]
mCPP Striatal Dopamine ReleaseRat1.0 mg/kg i.p.Decreased striatal dopamine[8]

Signaling Pathways and Experimental Workflows

The activation of 5HT2C receptors initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels. However, evidence suggests that 5HT2C receptors can also couple to other G-proteins and activate alternative signaling pathways.

Gq_Signaling_Pathway Agonist 5HT2C Agonist Receptor 5HT2C Receptor Agonist->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Canonical 5HT2C Receptor Gq Signaling Pathway.

The characterization of novel 5HT2C agonists involves a series of in vitro and in vivo experiments to determine their binding affinity, functional potency, selectivity, and physiological effects.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (e.g., Ca2+ flux, IP accumulation) (Determine EC50, Emax) Binding->Functional Selectivity Selectivity Profiling (vs. other receptors) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Behavior Behavioral Models (e.g., Feeding, Locomotion) PK->Behavior Neurochem Neurochemical Analysis (e.g., Microdialysis) Behavior->Neurochem

General Experimental Workflow for 5HT2C Agonist Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize 5HT2C agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the 5HT2C receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the human 5HT2C receptor are prepared from stably transfected cell lines (e.g., HEK293 or CHO cells).

  • Assay Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]mesulergine) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of agonist potency (EC50).

  • Cell Culture: A cell line stably expressing the 5HT2C receptor is plated in a multi-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test agonist are added to the wells.

  • Fluorescence Measurement: A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader is used to measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is plotted against the agonist concentration to determine the EC50 value.[1]

Inositol Phosphate (IP) Accumulation Assay

This assay provides a direct measure of the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates.

  • Cell Labeling: Cells expressing the 5HT2C receptor are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation: Cells are stimulated with varying concentrations of the test agonist in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction and Separation: The reaction is terminated, and the total [3H]-labeled inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography.

  • Quantification: The amount of [3H]-IPs is quantified by scintillation counting.

  • Data Analysis: The amount of IP accumulation is plotted against the agonist concentration to determine the EC50 and Emax values.[1]

In Vivo Microdialysis

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: The dialysate, containing extracellular fluid from the surrounding tissue, is collected at regular intervals.

  • Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[8]

Rodent Feeding Behavior Studies

These studies assess the effect of 5HT2C agonists on food intake and satiety.

  • Acclimation: Rodents are individually housed and acclimated to the experimental conditions and diet.

  • Drug Administration: Animals are administered the test compound or vehicle at various doses.

  • Food Intake Measurement: The amount of food consumed is measured at specific time points after drug administration.

  • Behavioral Analysis: In some studies, the behavioral satiety sequence (BSS) is observed to determine if the reduction in food intake is due to an increase in satiety-related behaviors.

Conclusion

The comparative analysis of this compound, represented by its close analog lorcaserin, and other 5HT2C agonists highlights the varying degrees of potency and selectivity among these compounds. The provided experimental data and detailed protocols offer a valuable resource for researchers in the field of drug discovery and development, enabling a more informed selection and characterization of 5HT2C receptor agonists for further investigation. The continued exploration of the complex pharmacology of these compounds will be crucial for the development of novel therapeutics with improved efficacy and safety profiles.

References

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride versus SKF-38393 in dopamine receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dopamine receptor research, the benzazepine scaffold has proven to be a foundational structure for the development of potent and selective ligands. This guide provides a comparative analysis centered on the prototypical D1-like dopamine receptor partial agonist, SKF-38393, and clarifies its relationship to the parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride. For researchers, scientists, and drug development professionals, understanding the structure-activity relationships within this chemical class is crucial for the design of novel therapeutics targeting dopaminergic systems.

It is important to note that while this compound represents the core benzazepine structure, it is the specific substitutions on this scaffold that confer significant affinity and efficacy at dopamine receptors. The unsubstituted parent compound is not typically a subject of dopamine receptor studies due to a lack of potent activity. In contrast, SKF-38393, which is chemically (±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrobromide, incorporates key hydroxyl and phenyl groups that are critical for its interaction with the D1 receptor. This guide, therefore, focuses on the well-characterized properties of SKF-38393 and its derivatives to illustrate the principles of dopamine receptor pharmacology within the benzazepine class.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of SKF-38393 for various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
SKF-38393 1~150~5000~1000~0.5

Data sourced from Tocris Bioscience.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize dopamine receptor ligands like SKF-38393.

Radioligand Binding Assay for Dopamine Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells stably expressing the dopamine receptor subtype of interest (e.g., D1, D2) are prepared. This typically involves homogenization of the cells in a buffered solution followed by centrifugation to pellet the membranes, which are then resuspended.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, is used.

  • Incubation: The cell membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]SCH23390 for D1 receptors) and varying concentrations of the unlabeled test compound (e.g., SKF-38393).

  • Separation: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation. For D1-like receptors, which are coupled to Gs proteins, agonists stimulate adenylyl cyclase and increase cAMP levels.

  • Cell Culture: Cells expressing the dopamine receptor of interest (e.g., HEK293 cells transfected with the human D1 receptor) are cultured to an appropriate density.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., SKF-38393).

  • Lysis and Detection: After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit, often based on competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the methods used for drug evaluation.

Dopamine_D1_Receptor_Signaling_Pathway SKF38393 SKF-38393 (D1 Agonist) D1R Dopamine D1 Receptor SKF38393->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression Promotes

Dopamine D1 Receptor Signaling Pathway

The diagram above illustrates the canonical signaling pathway for the D1 dopamine receptor. Upon binding of an agonist like SKF-38393, the receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cAMP from ATP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets such as the transcription factor CREB, ultimately leading to changes in gene expression.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Structure-Activity Relationship Binding_Assay->Data_Analysis Functional_Assay cAMP Accumulation Assay (Determine EC50 and Emax) Behavioral_Studies Behavioral Models (e.g., Locomotor Activity) Functional_Assay->Behavioral_Studies Microdialysis In Vivo Microdialysis (Neurotransmitter Release) Functional_Assay->Microdialysis Functional_Assay->Data_Analysis Behavioral_Studies->Data_Analysis Microdialysis->Data_Analysis Compound_Synthesis Compound Synthesis (e.g., SKF-38393) Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay

Experimental Workflow for Dopamine Agonist Evaluation

This workflow outlines the typical progression of experiments to characterize a novel dopamine receptor agonist. Starting from the synthesis of the compound, a series of in vitro assays are performed to determine its binding affinity and functional potency. Promising candidates are then advanced to in vivo models to assess their behavioral effects and impact on neurotransmitter systems in a living organism. The collective data is then analyzed to establish a comprehensive pharmacological profile and understand the structure-activity relationship.

Comparative Analysis of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride Cross-Reactivity at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride and its analogs at various serotonin (5-HT) receptors. Due to a lack of comprehensive publicly available data for the parent compound, this document focuses on the binding affinities and functional activities of structurally related benzazepine derivatives to provide insights into potential cross-reactivity.

Executive Summary

Comparative Data on Benzazepine Analogs

The following table summarizes the available binding affinity data for various derivatives of 2,3,4,5-Tetrahydro-1H-benzazepine at the 5-HT1A receptor. This data is intended to be illustrative of the potential interactions of the core benzazepine structure with serotonin receptors.

CompoundReceptorAssay TypeTest SystempKi/KiReference
N-alkyl-5-chloro-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine5-HT1ARadioligand BindingRat Brain TissuepKi = 7.9 - 8.1[1]
(S)-N-alkyl-5-chloro-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine5-HT1ARadioligand BindingRat Brain TissuepKi = 8.2[1]
(R)-N-alkyl-5-chloro-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine5-HT1ARadioligand BindingRat Brain TissuepKi = 7.7[1]
5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine5-HT1ARadioligand BindingRat Brain TissuepKi = 7.6[1]
3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-1,7-diolGluN2BRadioligand BindingNot SpecifiedKi = 84 nM

Experimental Protocols

To determine the cross-reactivity profile of a compound like this compound, a series of in vitro pharmacological assays would be employed. Below are detailed, generalized methodologies for key experiments.

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex) or cells expressing the target human serotonin receptor subtype are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

  • A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

  • The reaction is incubated to allow for binding equilibrium to be reached.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed with ice-cold buffer, and the amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition by the test compound, determining its efficacy (Emax) and potency (EC50 or IC50).

1. cAMP Accumulation Assay (for Gαi/o and Gαs-coupled receptors):

  • Cells expressing the target serotonin receptor (e.g., CHO or HEK293 cells) are seeded in microplates.

  • For Gαi/o-coupled receptors (e.g., 5-HT1A), cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound. The ability of the compound to inhibit forskolin-stimulated cAMP production is measured.

  • For Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7), the ability of the test compound to directly stimulate cAMP production is measured.

  • The intracellular cAMP levels are quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based kits.

  • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax.

2. Inositol Phosphate (IP) Accumulation Assay (for Gαq-coupled receptors):

  • This assay is used for Gαq-coupled receptors like 5-HT2A, 5-HT2B, and 5-HT2C.

  • Cells expressing the target receptor are labeled with [³H]-myo-inositol.

  • The cells are then stimulated with varying concentrations of the test compound in the presence of LiCl (which prevents the breakdown of inositol monophosphates).

  • The reaction is stopped, and the accumulated [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Dose-response curves are plotted to determine the EC50 and Emax of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the major signaling pathways for key serotonin receptor subtypes and the general workflows for the experimental protocols described above.

G_protein_signaling cluster_5HT1A 5-HT1A Receptor (Gαi/o) cluster_5HT2A 5-HT2A Receptor (Gαq) 5-HT1A 5-HT1A Gαi/o Gαi/o 5-HT1A->Gαi/o Agonist AC_inhib Adenylyl Cyclase (Inhibition) Gαi/o->AC_inhib GIRK GIRK Channel (Activation) Gαi/o->GIRK cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA cAMP_dec->PKA_dec K_efflux ↑ K+ Efflux GIRK->K_efflux 5-HT2A 5-HT2A Gαq Gαq 5-HT2A->Gαq Agonist PLC Phospholipase C (Activation) Gαq->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release ↑ Ca2+ IP3_DAG->Ca_release PKC_act PKC Activation IP3_DAG->PKC_act

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

experimental_workflows cluster_binding Radioligand Binding Assay Workflow cluster_cAMP cAMP Functional Assay Workflow Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis_Ki Data Analysis (IC50 -> Ki) Counting->Analysis_Ki Cell_Culture Cell Culture (Receptor Expressing) Stimulation Stimulation: Cells + Forskolin (for Gi) + Test Compound Cell_Culture->Stimulation Lysis_Detection Cell Lysis & cAMP Detection (e.g., HTRF) Stimulation->Lysis_Detection Analysis_EC50 Data Analysis (EC50/IC50) Lysis_Detection->Analysis_EC50

Caption: General experimental workflows for binding and functional assays.

References

A Comparative Guide to the Anticonvulsant Efficacy of 2,3,4,5-Tetrahydro-1H-2-benzazepine Derivatives and Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of a promising 2,3,4,5-tetrahydro-1H-2-benzazepine derivative, 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one, with the established anticonvulsant drug, carbamazepine. The data presented is based on preclinical studies and is intended to inform further research and development in the field of epilepsy treatment.

In Vivo Efficacy and Neurotoxicity Comparison

The anticonvulsant properties of 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one were evaluated in mice using the maximal electroshock (MES) test, a standard model for generalized tonic-clonic seizures. Neurotoxicity was assessed using the rotarod test to determine the compound's therapeutic index.

CompoundTestMedian Effective Dose (ED50) (mg/kg)Median Toxic Dose (TD50) (mg/kg)Protective Index (PI = TD50/ED50)
2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one (4e)MES39.4392.910.0
CarbamazepineMESNot explicitly stated in the search result, but PI is given for comparison.Not explicitly stated in the search result, but PI is given for comparison.6.4

Key Finding: 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one demonstrated a superior protective index compared to carbamazepine, suggesting a wider therapeutic window between its effective dose and a dose causing motor impairment.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.

Apparatus:

  • Electroconvulsive shock generator

  • Corneal or auricular electrodes

Procedure:

  • Animal Acclimation: Male ICR-CD-1 mice are commonly used and should be acclimated to the laboratory environment for at least 3-4 days prior to testing, with ad libitum access to food and water.

  • Drug Administration: The test compound or vehicle is administered to different groups of animals, typically via intraperitoneal (i.p.) injection. To determine the ED50, a range of doses is used.

  • Electrode Application: A drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) is applied to the animal's eyes before placing the corneal electrodes to minimize discomfort.

  • Seizure Induction: A high-frequency electrical stimulus is delivered. For mice, typical parameters are 50 mA at 60 Hz for 0.2 seconds.

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

Rotarod Neurotoxicity Test

This test is used to evaluate the motor coordination and potential neurological deficits induced by a compound.

Apparatus:

  • Rotarod apparatus with a rotating rod.

Procedure:

  • Animal Training: Prior to testing, animals are trained to stay on the rotating rod at a low speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes).

  • Drug Administration: On the test day, the compound or vehicle is administered.

  • Testing: At the time of expected peak effect of the drug, each animal is placed on the rotarod, which is rotating at a challenging speed (e.g., accelerating from 4 to 40 rpm).

  • Data Collection: The latency to fall from the rod is recorded for each animal. A cut-off time is typically used.

  • Data Analysis: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is determined.

Mechanism of Action

The precise in vitro mechanism of action for 2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-one is not detailed in the provided search results. However, many anticonvulsants, including the comparator carbamazepine, exert their effects through the modulation of voltage-gated sodium channels. Carbamazepine is known to block these channels, which reduces the repetitive firing of neurons. It is plausible that benzazepine derivatives may share a similar mechanism, but further in vitro studies are required to confirm this.

Visualizing the Comparison

Below are diagrams illustrating the experimental workflow for evaluating anticonvulsant efficacy and a conceptual representation of the comparative therapeutic window.

G cluster_0 In Vivo Efficacy and Toxicity Testing Workflow drug_admin Drug Administration (Benzazepine or Carbamazepine) mes_test Maximal Electroshock (MES) Test drug_admin->mes_test rotarod_test Rotarod Neurotoxicity Test drug_admin->rotarod_test ed50 Determine ED50 (Anticonvulsant Efficacy) mes_test->ed50 td50 Determine TD50 (Motor Impairment) rotarod_test->td50 pi Calculate Protective Index (PI) (TD50 / ED50) ed50->pi td50->pi

Caption: Workflow for in vivo anticonvulsant drug evaluation.

G cluster_0 Therapeutic Window Comparison benzazepine 2,3,4,5-tetrahydro-7-heptyloxy- 1H-2-benzazepin-1-one benzazepine_bar carbamazepine Carbamazepine carbamazepine_bar benzazepine_pi PI = 10.0 carbamazepine_pi PI = 6.4 p0 p1 p0->p1 p2 p3 p2->p3 p4 p5 p4->p5 label_eff Effective Dose label_tox Toxic Dose

Caption: Relative protective index of the benzazepine derivative and carbamazepine.

A Head-to-Head Comparison of Benzazepine-Based Anticonvulsants: Efficacy, Safety, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key benzazepine-based anticonvulsants. It delves into their performance, supported by experimental data from pivotal clinical trials, and elucidates their mechanisms of action and pharmacokinetic profiles.

The benzazepine class of anticonvulsant drugs has been a cornerstone in the management of epilepsy for decades. This guide focuses on a head-to-head comparison of prominent members of this class: carbamazepine, oxcarbazepine, and its active metabolite derivative, eslicarbazepine acetate. Additionally, we will draw comparisons with cenobamate, a newer anticonvulsant that has demonstrated significant efficacy in clinical trials and is often compared to these agents.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for benzazepine-based anticonvulsants is the blockade of voltage-gated sodium channels (VGSCs) in neurons.[1] By binding to these channels, they stabilize the inactive state, thereby limiting the repetitive firing of neurons that is characteristic of seizures.[1]

Benzazepine_Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Drug Benzazepine Anticonvulsants cluster_Postsynaptic Postsynaptic Neuron ActionPotential Action Potential VGSC Voltage-Gated Sodium Channel ActionPotential->VGSC Opens Vesicle Synaptic Vesicle (Glutamate) VGSC->Vesicle Triggers Fusion Glutamate Glutamate Vesicle->Glutamate Releases Receptor Glutamate Receptor Glutamate->Receptor Binds Drug Carbamazepine Oxcarbazepine Eslicarbazepine Cenobamate Drug->VGSC Blocks (Stabilizes Inactive State) Excitation Neuronal Excitation Receptor->Excitation Initiates

Mechanism of action of benzazepine-based anticonvulsants.

Comparative Efficacy: A Look at the Clinical Trial Data

The efficacy of these anticonvulsants is typically evaluated in randomized, double-blind, placebo-controlled trials, primarily in patients with partial-onset (focal) seizures. Key endpoints include the responder rate (the percentage of patients achieving a 50% or greater reduction in seizure frequency) and the seizure freedom rate.

DrugResponder Rate (≥50% Reduction)Seizure Freedom RatePivotal Trial(s) / Source
Carbamazepine ~40-60% (monotherapy vs. comparator)Not consistently reported in older trialsVaries; often used as active comparator[2][3]
Oxcarbazepine 40% (monotherapy vs. placebo)8-14% (monotherapy vs. placebo)NCT00150399[4][5]
Eslicarbazepine Acetate 33.8% (800mg) - 43.1% (1200mg) (adjunctive)Not consistently reported as primary endpointPooled data from 4 pivotal trials[6]
Cenobamate 56% (200mg) - 64% (400mg) (adjunctive)11% (200mg) - 21% (400mg) (adjunctive)NCT01866111[7][8]

Note: Efficacy rates can vary based on the patient population, trial design, and whether the drug is used as monotherapy or adjunctive therapy. Direct head-to-head comparisons are limited, and much of the comparative data comes from network meta-analyses.

An indirect treatment comparison suggested that cenobamate has a superior responder rate compared to several other antiseizure medications, including eslicarbazepine acetate.[9][10]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of these drugs influence their dosing frequency and potential for drug interactions.

ParameterCarbamazepineOxcarbazepineEslicarbazepine AcetateCenobamate
Active Metabolite Carbamazepine-10,11-epoxideMonohydroxy derivative (MHD)Eslicarbazepine (S-licarbazepine)-
Bioavailability 75-85%>95% (as MHD)Not specified~88%
Protein Binding 70-80%~40% (MHD)<40%~60%
Half-life 12-17 hours (multiple doses)1-5 hours (parent), 8-13 hours (MHD)20-24 hours (effective)50-60 hours
Metabolism Hepatic (CYP3A4) - autoinducerHepatic (cytosolic enzymes)Hydrolysis to eslicarbazepineGlucuronidation, CYP2E1, CYP2A6, CYP2B6, CYP3A4/5, CYP2C19
Excretion Renal and fecalPrimarily renalPrimarily renalPrimarily renal

Carbamazepine is a potent inducer of hepatic enzymes, leading to numerous drug interactions.[11] Oxcarbazepine and eslicarbazepine acetate have a lower potential for such interactions.[11]

Adverse Event Profiles: A Key Differentiator

The tolerability of anticonvulsant therapy is crucial for patient adherence. While sharing some common side effects, the incidence of these events can differ between the agents.

Adverse EventCarbamazepineOxcarbazepineEslicarbazepine AcetateCenobamate
Dizziness CommonCommonCommonCommon
Somnolence CommonCommonCommonCommon
Nausea CommonCommonCommonCommon
Diplopia (Double Vision) CommonCommonCommonCommon
Headache CommonCommonCommonCommon
Ataxia CommonCommonLess CommonCommon
Hyponatremia Can occurHigher risk than CarbamazepineCan occurLess Common
Rash (including SJS/TEN) Risk, especially in certain populationsLower risk than CarbamazepineCan occurRisk of DRESS

SJS = Stevens-Johnson syndrome; TEN = Toxic epidermal necrolysis; DRESS = Drug Reaction with Eosinophilia and Systemic Symptoms.

Initiating treatment with a lower dose and gradual titration can help mitigate the incidence and severity of adverse events for eslicarbazepine acetate and cenobamate.[1][7][12]

Experimental Protocols: A Glimpse into Pivotal Trial Designs

The clinical development of these anticonvulsants typically involves Phase III, multicenter, randomized, double-blind, placebo-controlled trials in patients with refractory partial-onset seizures.

Adjunctive_Therapy_Trial_Workflow cluster_Screening Screening & Baseline cluster_Randomization Randomization cluster_Treatment Double-Blind Treatment cluster_Phases Treatment Phases cluster_FollowUp Follow-up Screening Informed Consent & Eligibility Screening Baseline 8-week Baseline Period (Seizure Diary) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Placebo Placebo Randomization->Placebo Drug_Low Drug (Low Dose) Randomization->Drug_Low Drug_High Drug (High Dose) Randomization->Drug_High Titration 2-6 week Titration Phase Placebo->Titration Drug_Low->Titration Drug_High->Titration Maintenance 12-week Maintenance Phase Titration->Maintenance Taper Tapering Period Maintenance->Taper OLE Open-Label Extension Taper->OLE

Generalized workflow of a pivotal adjunctive therapy clinical trial.

Key Inclusion Criteria Often Include:

  • Age 18 years or older (some trials include adolescents).[7][13]

  • Diagnosis of epilepsy with partial-onset seizures, with or without secondary generalization.[13]

  • A minimum number of seizures during the baseline period (e.g., at least 4 per month).[14]

  • Currently receiving stable doses of 1 to 3 concomitant antiepileptic drugs.[7]

Key Exclusion Criteria Often Include:

  • History of status epilepticus within a recent timeframe.[14]

  • Known progressive neurological disorders.[14]

  • Significant renal or hepatic impairment (may require dose adjustment).[15]

  • Hypersensitivity to other carboxamide derivatives.[13]

Primary Efficacy Endpoint:

  • The most common primary endpoint is the percent change in seizure frequency from baseline over a 28-day period during the maintenance phase.[7][16]

  • Another key primary endpoint is the responder rate, defined as the proportion of patients with a ≥50% reduction in seizure frequency.[7][16]

Statistical Analysis:

  • The primary efficacy analysis is typically performed on the modified intent-to-treat population, which includes all randomized patients who received at least one dose of the study drug and have some post-baseline seizure data.[7]

  • Statistical tests often involve analysis of covariance (ANCOVA) or other appropriate statistical models to compare the treatment groups to placebo.

Conclusion

Carbamazepine, oxcarbazepine, eslicarbazepine acetate, and cenobamate are all effective options for the treatment of partial-onset seizures, primarily acting through the modulation of voltage-gated sodium channels. While carbamazepine remains a widely used and effective agent, its significant potential for drug interactions is a notable drawback. Oxcarbazepine and its derivative, eslicarbazepine acetate, offer improved tolerability and fewer drug interactions. Cenobamate has demonstrated high efficacy in clinical trials, particularly in achieving seizure freedom, positioning it as a valuable option for patients with refractory epilepsy. The choice of agent for an individual patient will depend on a careful consideration of its efficacy, adverse event profile, pharmacokinetic properties, and potential for drug interactions.

References

validating the specificity of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride in receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-tetrahydro-1H-benzazepine scaffold is a cornerstone in the development of centrally acting therapeutic agents. Its structural versatility allows for a wide range of modifications, leading to compounds with high affinity and selectivity for various neurotransmitter receptors. This guide provides a comparative analysis of the receptor binding specificity of key benzazepine derivatives, offering insights into their structure-activity relationships.

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, in nM) of selected benzazepine derivatives and standard reference compounds across a panel of dopamine, serotonin, and adrenergic receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D1Dopamine D2Dopamine D3Dopamine D4Dopamine D55-HT1A5-HT2A5-HT2Cα2-Adrenergic
Substituted Benzazepines
SCH-233900.2[1][2]920[3]--0.3[1][2]-High Affinity[2]9.3[1]-
SKF-383931[4]~150[4]~5000[4]~1000[4]~0.5[4]----
N-allyl-5-chloro-octahydronaphth[1,8-cd]azapine-----~6.3 (pKi=8.2)[5]-->1000 (pKi<6)[5]
5-chloro-2-methyl-hexahydro-indeno[1,7-cd]azepine-----25.1 (pKi=7.6)[5]--7.9 (pKi=8.1)[5]
Reference Compounds
Haloperidol-0.89[6]4.6[6]10[6]-3600[6]120[6]4700[6]-

"-": Data not available.

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: A preparation of cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]SCH-23390 for D1 receptors, [³H]Spiperone for D2-like receptors).

  • Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride).

  • Non-specific Binding Compound: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., (+)-Butaclamol).

  • Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and ligand binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B) to separate bound from free radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor), and competitive binding (radioligand, membranes, and varying concentrations of the test compound).

  • Incubation: Add the cell membranes, radioligand, and either buffer, non-specific compound, or test compound to the wells. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Molecular Interactions and Processes

To better understand the context of these receptor binding assays, the following diagrams illustrate a key signaling pathway, the experimental workflow, and a comparison of compound specificities.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR 1. Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response 5. Downstream Effects

Figure 1: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes and Reagents start->prep plate Plate Membranes, Radioligand, and Test Compounds prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Receptor_Specificity_Comparison Receptor Specificity Profiles cluster_compounds Compounds cluster_receptors Primary Receptor Targets SCH_23390 SCH-23390 D1_R Dopamine D1 SCH_23390->D1_R High Affinity (Antagonist) 5HT2C_R Serotonin 5-HT2C SCH_23390->5HT2C_R High Affinity (Agonist) SKF_38393 SKF-38393 SKF_38393->D1_R High Affinity (Agonist) Haloperidol Haloperidol Haloperidol->D1_R Low Affinity D2_R Dopamine D2 Haloperidol->D2_R High Affinity (Antagonist)

References

Reproducibility of Experimental Results with 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental reproducibility and performance of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride and its derivatives against other established compounds in the fields of anticonvulsant, anxiolytic, and neuroimaging research. The data presented is collated from various preclinical studies to offer a clear comparison for researchers, scientists, and drug development professionals.

Anticonvulsant Activity

Derivatives of 2,3,4,5-Tetrahydro-1H-2-benzazepine have demonstrated significant anticonvulsant properties in preclinical models. The most common assays to evaluate this activity are the Maximal Electroshock (MES) test, predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which is a model for myoclonic and absence seizures. The performance of these derivatives is often compared to standard antiepileptic drugs (AEDs) like Carbamazepine.

Table 1: Comparative Anticonvulsant Activity of 2,3,4,5-Tetrahydro-1H-2-benzazepine Derivatives and Carbamazepine

CompoundTestAnimal ModelED₅₀ (mg/kg)Protective Index (PI)
2,3,4,5-tetrahydro-7-heptyloxy-1H-2-benzazepin-1-oneMESMouse39.410.0
1,3,4,5-tetrahydro-6-octyloxy-2H-1-benzazepin-2-oneMESMouse20.420.1
CarbamazepineMESMouse-6.4 - 8.1
8-heptyloxy-5,6-dihydro-4H-[1][2][3]triazolo[4,3-a][1]benzazepin-1-oneMESMouse17.6>63.4
8-hexyloxy -5,6-dihydro-4H-[1][2][3]triazolo[4,3-a][1]benzazepin-1-oneMESMouse17.9>62.4
8-pentyloxy-5,6-dihydro-4H-[1][2][3]triazolo[4,3-a][1]benzazepin-1-onescPTZMouse38.0>29.4

ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals. A lower ED₅₀ indicates higher potency. PI (Protective Index) is the ratio of the median toxic dose (TD₅₀) to the ED₅₀. A higher PI indicates a better safety profile.

Anxiolytic Activity

The anxiolytic potential of 2,3,4,5-Tetrahydro-1H-2-benzazepine derivatives is typically assessed using behavioral models such as the Elevated Plus Maze (EPM). This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze. The performance is often compared to benzodiazepines like Diazepam.

Table 2: Comparative Anxiolytic Activity in the Elevated Plus Maze (EPM) Test

Compound/TreatmentAnimal ModelKey Finding
1-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-5H-2,3-benzodiazepineMouseHigh anxiolytic activity.
1,4-diphenyl-5H-[1][2][4]triazepino[5,4-a]benzimidazoleMouseHigh anxiolytic activity.
4-(4-methoxyphenyl)- 2,3,4,5-tetrahydro-2,3-benzodiazepin-1-oneMousePronounced anxiolytic-like effect without significant memory impairment or motor activity compromise.
Diazepam (2 mg/kg)MouseStandard anxiolytic effect, used as a positive control.
Citrus Aurantium blossom distillateHumanReduced preoperative anxiety, comparable to Diazepam.

PET Imaging of GluN2B Subunit of NMDA Receptors

2,3,4,5-Tetrahydro-1H-2-benzazepine serves as a scaffold for the development of radioligands for Positron Emission Tomography (PET) imaging of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. These imaging agents are crucial for studying neurological disorders. Their performance is evaluated based on their affinity, selectivity, and in vivo binding characteristics.

Table 3: Comparison of 2,3,4,5-Tetrahydro-1H-3-benzazepine-based PET Radioligands

RadioligandTargetKey Characteristics
[¹⁸F]PF-NB1GluN2BHigh specificity and selectivity over σ1 and σ2 receptors. Binding is specifically blocked by GluN2B antagonist CP-101,606. Promising for in vivo receptor occupancy studies.
(R)-[¹¹C]Me-NB1GluN2BHighly effective in mapping GluN2B-enriched NMDARs in the human brain with high test-retest reliability.
(R)-[¹⁸F]OF-Me-NB1GluN2BExhibits high selectivity and specificity for the GluN2B-rich forebrain. Off-target binding to the σ1 receptor was excluded.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This test is a well-validated model for generalized tonic-clonic seizures.

  • Animal Preparation: Male CF-1 mice are typically used. Animals are acclimated to the laboratory environment before testing.

  • Drug Administration: The test compound or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the electroshock to ensure peak brain concentration.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal, often after application of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure good electrical contact.[5][6]

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered.[5][6]

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is the primary endpoint. Abolition of this phase is considered protection.[5][6]

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

  • Animal Preparation: Male CF-1 mice are commonly used.

  • Drug Administration: The test compound or vehicle is administered at a specific time before the injection of pentylenetetrazol (PTZ).

  • Induction of Seizures: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin, typically on the back of the neck.[4][7]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.[4]

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: The ED₅₀ is determined as the dose of the compound that protects 50% of the animals from clonic seizures.

Elevated Plus Maze (EPM) Test

This test assesses anxiety-like behavior in rodents.

  • Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two enclosed arms.[8]

  • Animal Preparation: Rodents are acclimated to the testing room before the experiment.

  • Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a set time (e.g., 5 minutes).[9][10]

  • Data Collection: The number of entries into and the time spent in each arm are recorded, often using a video tracking system.

  • Interpretation: Anxiolytic compounds typically increase the percentage of time spent in the open arms and the number of entries into the open arms.[9][10]

In Vitro NMDA Receptor Binding Assay

This assay determines the affinity of a compound for the NMDA receptor.

  • Membrane Preparation: Rat forebrain tissue is homogenized to prepare crude synaptic membranes containing NMDA receptors.[11]

  • Radioligand: A radiolabeled ligand that binds to a specific site on the NMDA receptor, such as [³H]MK-801 (which binds to the ion channel pore), is used.[11][12]

  • Incubation: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the binding affinity (Ki).

Visualizations

Experimental Workflow for Anticonvulsant Screening

G cluster_pre Pre-clinical Screening cluster_mes MES Test cluster_scptz scPTZ Test animal_prep Animal Acclimation (e.g., Male CF-1 Mice) drug_admin Drug Administration (Test Compound or Vehicle) animal_prep->drug_admin seizure_induction Seizure Induction drug_admin->seizure_induction observation Behavioral Observation seizure_induction->observation mes_stim Corneal Electroshock (50 mA, 60 Hz, 0.2s) seizure_induction->mes_stim scptz_inject Subcutaneous PTZ Injection (85 mg/kg) seizure_induction->scptz_inject data_analysis Data Analysis (ED50, PI Calculation) observation->data_analysis mes_endpoint Endpoint: Abolition of Tonic Hindlimb Extension mes_stim->mes_endpoint mes_endpoint->observation scptz_endpoint Endpoint: Absence of Clonic Seizures scptz_inject->scptz_endpoint scptz_endpoint->observation

Caption: Workflow for MES and scPTZ anticonvulsant tests.

GluN2B NMDA Receptor Signaling Pathway

G cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling Cascades cluster_cellular_response Cellular Responses nmda_receptor GluN1/GluN2B NMDA Receptor ca_channel Ca²⁺ Channel nmda_receptor->ca_channel opens ca_influx ↑ Intracellular Ca²⁺ ca_channel->ca_influx Ca²⁺ influx glutamate Glutamate glutamate->nmda_receptor glycine Glycine/D-Serine glycine->nmda_receptor camkii CaMKII Activation ca_influx->camkii n_nos nNOS Activation ca_influx->n_nos creb CREB Signaling camkii->creb promotes synaptic_plasticity Synaptic Plasticity (LTP/LTD) camkii->synaptic_plasticity dapk1 DAPK1 Signaling n_nos->dapk1 activates gene_expression Gene Expression Changes creb->gene_expression neuronal_survival Neuronal Survival/Death creb->neuronal_survival promotes survival dapk1->neuronal_survival promotes death benzazepine 2,3,4,5-Tetrahydro-1H-2-benzazepine Derivatives (Antagonists) benzazepine->nmda_receptor inhibit

Caption: Downstream signaling of the GluN2B NMDA receptor.

References

A Comparative Guide to Establishing a Standard Protocol for Purity Assessment of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug discovery and development. For a compound such as 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, a versatile building block in medicinal chemistry, ensuring high purity is paramount for the reliability of research data and the safety and efficacy of potential drug candidates. This guide provides a comparative analysis of key analytical techniques for assessing the purity of this compound, offering detailed experimental protocols and performance data to aid in the establishment of a standardized approach.

Comparative Analysis of Analytical Techniques

The primary methods for determining the purity of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR). Each technique offers distinct advantages and is suited for detecting different types of impurities.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Intrinsic quantitative relationship between the number of nuclei and the corresponding NMR signal intensity.
Typical Purity Range 95-99.9%95-99.9%90-99.9%
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.005%~0.3%
Precision (RSD) < 1%< 5%< 1%
Throughput HighMediumLow to Medium
Key Advantages - High resolution for non-volatile and thermally labile compounds.- Wide applicability and robustness.[1][2]- Excellent for volatile and semi-volatile impurities.- High sensitivity and specificity of mass detection.[3][4]- Primary analytical method; does not require a reference standard of the analyte.[5][6]- Provides structural information about impurities.
Limitations - May require derivatization for compounds without a UV chromophore.- Potential for co-elution of impurities.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar compounds.- Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds and is highly suitable for the analysis of this compound.

Instrumentation:

  • A standard HPLC system equipped with a UV detector is suitable.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for compounds of this polarity.

  • Mobile Phase: A gradient elution is recommended to separate impurities with a wide range of polarities. A typical mobile phase could be a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: Start with a lower concentration of the organic phase (e.g., 20% acetonitrile) and gradually increase to a higher concentration (e.g., 95% acetonitrile) over 20-30 minutes.

  • Flow Rate: A standard flow rate of 1.0 mL/min is typically employed.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.

  • Detection: UV detection at a wavelength of approximately 220 nm or 254 nm is generally effective for benzazepine derivatives.

  • Injection Volume: A 5-10 µL injection volume is common.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of around 0.1 mg/mL with the initial mobile phase composition.

Analysis:

  • Inject the prepared sample into the HPLC system.

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in the sample.

Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer.

Chromatographic Conditions:

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good choice for a broad range of compounds.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of 1 mL/min.

  • Injector Temperature: The injector is maintained at a temperature of 250°C.

  • Oven Temperature Program: A typical temperature program would be an initial temperature of 100°C held for 2 minutes, followed by a ramp up to 280°C at a rate of 10°C/min, and a final hold at 280°C for 5 minutes.

Mass Spectrometer Parameters:

  • Ion Source Temperature: Set to 230°C.

  • Transfer Line Temperature: Set to 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

Sample Preparation:

  • The hydrochloride salt is non-volatile. Therefore, it is necessary to perform a liquid-liquid extraction to isolate the free base. Dissolve the sample in aqueous sodium bicarbonate solution and extract with a volatile organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.

  • Dissolve the residue in a small amount of a volatile solvent (e.g., dichloromethane) to a concentration of about 1 mg/mL.

Analysis:

  • Inject the prepared sample into the GC-MS system.

  • The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement, enabling the determination of purity without the need for a specific reference standard of the analyte.[5]

Instrumentation:

  • A high-field NMR spectrometer (≥ 400 MHz) equipped with a cryoprobe for enhanced sensitivity is recommended.[7]

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6 or D2O).

  • Internal Standard: A certified reference material with known purity and with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition:

    • Use a calibrated 90° pulse.

    • Employ a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all nuclei.

    • Acquire the spectrum with a high signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Analysis:

  • Acquire the 1H NMR spectrum.

  • Integrate a well-resolved, characteristic proton signal of the analyte and a signal from the internal standard.

  • The purity is calculated by comparing the integral of the analyte's signal to that of the internal standard, taking into account the number of protons each signal represents and the molecular weights and masses of the analyte and the internal standard.

Visualizations

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Reporting start Sample Weighing dissolution Dissolution in Appropriate Solvent start->dissolution extraction Extraction/Derivatization (if required for GC-MS) dissolution->extraction hplc HPLC Analysis extraction->hplc gcms GC-MS Analysis extraction->gcms qnmr qNMR Analysis extraction->qnmr integration Peak Integration and Spectral Analysis hplc->integration gcms->integration qnmr->integration calculation Purity Calculation (% Area or vs. Standard) integration->calculation report Final Purity Report calculation->report

A generalized workflow for the purity assessment of a pharmaceutical compound.
Comparison of Analytical Methodologies

Analytical_Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR center Purity Assessment of 2,3,4,5-Tetrahydro-1H-2-benzazepine HCl hplc_principle Principle: Liquid Chromatography center->hplc_principle gcms_principle Principle: Gas Chromatography center->gcms_principle qnmr_principle Principle: Nuclear Magnetic Resonance center->qnmr_principle hplc_analyte Analyte Type: Non-volatile, Thermally Labile hplc_quant Quantification: Area Percent vs. Standard hplc_pros Advantage: High Resolution hplc_cons Limitation: Requires Chromophore gcms_analyte Analyte Type: Volatile, Thermally Stable gcms_quant Quantification: Area Percent (TIC) gcms_pros Advantage: High Sensitivity gcms_cons Limitation: Requires Volatility qnmr_analyte Analyte Type: Soluble Compounds qnmr_quant Quantification: Absolute (vs. Internal Std) qnmr_pros Advantage: Primary Method qnmr_cons Limitation: Lower Sensitivity

A comparative overview of the primary analytical techniques for purity determination.

References

Comparative Pharmacokinetics of Benzazepine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of novel compounds is paramount to their successful clinical translation. This guide provides a comparative analysis of the pharmacokinetic properties of various benzazepine analogs, a class of compounds with diverse therapeutic potential. The information is presented to facilitate objective comparison and is supported by established experimental methodologies.

Benzazepine analogs are a significant class of compounds in medicinal chemistry, with derivatives showing activity as dopamine receptor antagonists, vasopressin receptor antagonists, and serotonin receptor agonists. Their therapeutic potential spans a range of central nervous system (CNS) disorders and other conditions. A critical aspect of the drug development process for these analogs is the characterization of their pharmacokinetic profiles, encompassing absorption, distribution, metabolism, and excretion (ADME). These properties determine the onset, intensity, and duration of a drug's effect.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a selection of benzazepine analogs. It is important to note that direct comparative studies across a wide range of these analogs are limited in publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were obtained.

Compound Class/NameTmax (h)Cmax (ng/mL)Half-life (t1/2) (h)Oral Bioavailability (F%)Primary Metabolism PathwaySpecies
Lorcaserin 1.5 - 252.3 (IR) / 38.8 (ER)[1]~11[2]Not determined[2]Multiple CYP enzymes (CYP1A1, 1A2, 2A6, 2B6, 2C19, 2D6, 2E1, 3A4) and FMO1[2]Human
Benazepril 0.5 - 1 (benazeprilat)-~10-11 (benazeprilat)~37Hydrolysis to active metabolite benazeprilatHuman
Fenoldopam ~0.25-~0.08Low (<10%)Extensive first-pass metabolism (conjugation)Human
Vaprisol (Conivaptan) --~5-8PoorCYP3A4Human
Tolvaptan 2 - 4-~12~40CYP3A4Human

IR: Immediate Release, ER: Extended Release. Data for benazepril, fenoldopam, vaprisol, and tolvaptan are included for comparative context as they belong to the broader class of benzazepines or have related structures.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments typically employed in the preclinical and clinical evaluation of benzazepine analogs.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study design for evaluating the pharmacokinetics of a novel benzazepine analog in a rodent model, such as rats.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats are commonly used due to their well-characterized physiology and the availability of historical data for this class of compounds.

  • Health Status: Healthy, adult male and female rats are used to assess for potential sex-related differences in pharmacokinetics.

  • Acclimatization: Animals are acclimatized to the housing facility for at least one week prior to the study. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. Dosing and Administration:

  • Formulation: The benzazepine analog is formulated in a suitable vehicle (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose).

  • Routes of Administration:

    • Intravenous (IV): A single bolus injection is administered, typically via the tail vein, to determine the absolute bioavailability and clearance rate.

    • Oral (PO): The compound is administered by oral gavage to assess oral absorption and bioavailability.

  • Dose Levels: At least one dose level is tested for each route.

3. Blood Sampling:

  • Method: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Blood is typically collected from the jugular vein or tail vein.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification:

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: Plasma samples are prepared to remove proteins and other interfering substances. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The benzazepine analog is separated from other components on a suitable analytical column (e.g., a C18 reversed-phase column).

  • Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites.

  • Quantification: The concentration of the benzazepine analog in the plasma samples is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalysis Animal_Model Animal Model Selection (e.g., Rats) Dosing Dosing (IV and PO) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing LC_MSMS LC-MS/MS Quantification Sample_Processing->LC_MSMS Data_Analysis Pharmacokinetic Analysis LC_MSMS->Data_Analysis Parameters Determine PK Parameters (Cmax, Tmax, t1/2, F%) Data_Analysis->Parameters

Caption: General workflow for an in vivo pharmacokinetic study of a benzazepine analog.

Benzazepine_Signaling_Pathway cluster_pathway Example Signaling Pathway (Serotonin Receptor Agonist) Benzazepine Benzazepine Analog (e.g., Lorcaserin) Receptor Serotonin Receptor (e.g., 5-HT2C) Benzazepine->Receptor G_Protein Gq/11 Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Downstream Downstream Effects (e.g., Reduced Appetite) IP3_DAG->Downstream

Caption: Simplified signaling pathway for a benzazepine analog acting as a serotonin receptor agonist.

References

confirming the on-target effects of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride using knockout models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to confirm the on-target effects of 2,3,4,5-Tetrahydro-1H-2-benzazepine derivatives, a class of compounds targeting the dopamine D1 receptor. Utilizing knockout (KO) animal models is a crucial methodology for distinguishing direct receptor-mediated effects from potential off-target activities. This document outlines the experimental data, detailed protocols, and signaling pathways relevant to this validation process.

Introduction to 2,3,4,5-Tetrahydro-1H-2-benzazepine Derivatives and D1 Receptor Knockout Models

The 2,3,4,5-Tetrahydro-1H-2-benzazepine scaffold is the core structure for a range of potent and selective ligands for the dopamine D1 receptor. These compounds, including both agonists and antagonists, are valuable tools in neuroscience research and have been investigated for their therapeutic potential in various neurological and psychiatric disorders.

To unequivocally demonstrate that the observed physiological and behavioral effects of these compounds are mediated through their interaction with the D1 receptor, researchers employ D1 receptor knockout (D1-KO) mice. These genetically engineered animals lack a functional D1 receptor, providing a clean biological system to test for on-target drug action. If a compound's effect is present in wild-type (WT) animals but absent or significantly attenuated in D1-KO mice, it provides strong evidence for on-target activity.

Comparative Analysis of On-Target Effects

This section compares the performance of representative 2,3,4,5-Tetrahydro-1H-2-benzazepine derivatives in assays utilizing D1 receptor knockout models. The data highlights how the absence of the D1 receptor impacts the pharmacological activity of these compounds.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies investigating the on-target effects of D1 receptor agonists and antagonists.

Table 1: In Vitro Receptor Binding Affinities (Ki in nM)

CompoundD1 ReceptorD2 ReceptorD5 Receptor5-HT2A Receptorα2-Adrenergic ReceptorDopamine Transporter (DAT)
Agonists
SKF 82958473----
SKF 812973.3-0.45---
SKF 38393110-----
Antagonists
SCH 233901.4>10,000----
SKF 83566-----5700 (IC50)

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and experimental conditions may differ.

Table 2: In Vivo Behavioral Effects in Wild-Type (WT) vs. D1 Knockout (KO) Mice

CompoundAssayAnimal ModelEffect in WT MiceEffect in D1 KO MiceConclusion
SKF 82958 (D1 Agonist) Intravenous Self-AdministrationMouseReinforcing (high rate of self-administration)Not reinforcing (no self-administration)[1]On-target D1 receptor-mediated reinforcement
Locomotor ActivityMouseDose-dependent increaseNo significant increaseOn-target D1 receptor-mediated motor stimulation
SCH 23390 (D1 Antagonist) Cocaine Self-AdministrationMouseBlocks cocaine's reinforcing effects-Demonstrates D1 receptor involvement in cocaine reward

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Generation of Dopamine D1 Receptor Knockout Mice

Dopamine D1 receptor-deficient mice are typically generated using homologous recombination in embryonic stem cells.

  • Construct Design: A targeting vector is designed to disrupt the Drd1a gene, which encodes the D1 receptor. This is often achieved by replacing a critical exon with a selectable marker gene, such as a neomycin resistance cassette.

  • Electroporation and Selection: The targeting vector is introduced into embryonic stem (ES) cells via electroporation. ES cells that have successfully incorporated the vector are selected for using an antibiotic, such as G418 (neomycin analog).

  • Screening: Resistant ES cell colonies are screened by Southern blot or PCR analysis to identify those with the correct homologous recombination event.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain (e.g., C57BL/6J).

  • Implantation and Chimeric Mice: The injected blastocysts are surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the genetically modified ES cells.

  • Breeding and Genotyping: Chimeric mice are bred with wild-type mice. Offspring are genotyped via PCR or Southern blot analysis of tail DNA to identify heterozygous carriers of the null allele. Heterozygous mice are then interbred to produce homozygous D1 receptor knockout mice.[1]

Protocol 2: Intravenous Self-Administration in Mice

This protocol is used to assess the reinforcing properties of a drug.

  • Catheter Implantation: Mice are anesthetized, and a chronic indwelling catheter is surgically implanted into the jugular vein. The catheter is passed subcutaneously to exit on the back of the mouse.

  • Recovery: Mice are allowed to recover from surgery for several days. During this period, the catheter is flushed daily with a heparinized saline solution to maintain patency.

  • Operant Conditioning Chamber: The self-administration experiments are conducted in operant conditioning chambers equipped with two levers (or nose-poke holes), a stimulus light, and an infusion pump connected to the mouse's catheter.

  • Acquisition Phase: Mice are placed in the chambers for daily sessions (e.g., 2 hours). A press on the "active" lever results in the intravenous infusion of the drug (e.g., SKF 82958) and the activation of a cue light. A press on the "inactive" lever has no consequence.

  • Data Collection and Analysis: The number of presses on the active and inactive levers is recorded. A significant increase in active lever presses compared to inactive lever presses indicates that the drug has reinforcing properties. This is compared between WT and D1-KO mice to determine if the reinforcing effect is D1 receptor-dependent.[1]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs can aid in understanding the on-target validation process.

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade with various downstream effects.

D1_Signaling_Pathway Dopamine Dopamine or D1 Agonist D1R D1 Receptor Dopamine->D1R Binds to G_protein Gαs/olf D1R->G_protein Activates KO_Model D1 Receptor Knockout Model D1R->KO_Model Target of knockout AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Downstream->Cellular_Response Leads to Experimental_Workflow Start Start: Hypothesis (Compound acts on D1R) Generate_Mice Generate Wild-Type (WT) and D1 Knockout (KO) Mice Start->Generate_Mice Administer_Compound Administer D1 Agonist (e.g., SKF 82958) Generate_Mice->Administer_Compound Behavioral_Assay Perform Behavioral Assay (e.g., Self-Administration) Administer_Compound->Behavioral_Assay WT_Result Observe Effect in WT Mice (e.g., Reinforcement) Behavioral_Assay->WT_Result WT Group KO_Result Observe Effect in KO Mice (e.g., No Reinforcement) Behavioral_Assay->KO_Result KO Group Conclusion Conclusion: Compound's effect is on-target and D1R-mediated WT_Result->Conclusion KO_Result->Conclusion Alternative_Conclusion Alternative Conclusion: Compound may have off-target effects KO_Result->Alternative_Conclusion If effect persists

References

Safety Operating Guide

Proper Disposal of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential operational and disposal plans for 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This guide provides a procedural, step-by-step approach to its safe handling and disposal.

Hazard and Safety Information

This compound is classified as a hazardous substance. The following table summarizes its primary hazard statements.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Data compiled from multiple safety data sheets.

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[1][3] If dust or aerosols may be generated, a respirator is necessary.[3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][4] Do not allow the material to be released into the environment, including drains or groundwater systems.[2][3]

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[2]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] The storage area should be secure and accessible only to authorized personnel.[1][2]

2. Handling Spills:

  • In the event of a spill, evacuate unnecessary personnel from the area.[2]

  • Remove all sources of ignition.[2]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or vacuum the absorbed material and place it into a suitable container for disposal.[1][3] Avoid generating dust.[3]

  • Wash the spill area thoroughly with soap and water.

3. Decontamination of Labware:

  • Glassware and other equipment contaminated with this compound should be rinsed with an appropriate solvent (e.g., ethanol or acetone) in a fume hood.

  • The rinsate should be collected and treated as hazardous waste, to be disposed of along with the primary chemical waste.

4. Disposal of Contaminated Materials:

  • Any materials used for cleaning spills (absorbents, wipes, etc.) and contaminated PPE (gloves, disposable lab coats) must be collected in a sealed bag or container and disposed of as hazardous waste.

5. Arranging for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the collected waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Experimental Workflow for Disposal

start Start: Disposal Required ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste Chemical in Labeled, Sealed Container ppe->collect spill Spill Occurs collect->spill If Spill decontaminate Step 3: Decontaminate Labware (Rinse with Solvent) collect->decontaminate No Spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Absorbed Material into Waste Container contain_spill->collect_spill collect_spill->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate store Step 4: Store Waste Securely (Cool, Dry, Ventilated Area) collect_rinsate->store contact Step 5: Contact Licensed Waste Disposal Company store->contact end End: Waste Disposed contact->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and handling information for 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for the hydrochloride salt was not available at the time of writing. Therefore, it is imperative to handle this chemical with caution, assuming it may possess hazards similar to its parent compounds and related benzazepine derivatives. This guide is intended for researchers, scientists, and drug development professionals and should be supplemented by institutional safety protocols.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with similar benzazepine compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a stringent personal protective equipment protocol is mandatory to ensure user safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust be worn at all times when handling the compound to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or other chemical-impermeable gloves are recommended. Gloves must be inspected for tears or punctures before each use. Always wash hands thoroughly with soap and water after removing gloves.[1]
Body Laboratory CoatA fully-buttoned lab coat is required to protect skin from accidental contact.
Respiratory Fume Hood or NIOSH-approved RespiratorAll handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator appropriate for chemical dusts and vapors must be used.[1]
II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Ensure a certified chemical fume hood is operational before starting any work.

  • Prepare the workspace by laying down absorbent, plastic-backed pads to contain any potential spills.

  • Assemble all necessary equipment (e.g., glassware, spatulas, stir bars) and reagents within the fume hood to minimize movement in and out of the containment area.

Step 2: Handling the Compound

  • Don all required PPE as outlined in Table 1.

  • When handling the solid form, be mindful of dust formation. Use techniques that minimize the generation of airborne particles.

  • For weighing and transferring the compound, perform these actions within the fume hood.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

Step 3: Post-Handling Procedures

  • Thoroughly clean all contaminated surfaces after the work is complete.

  • Wash hands with soap and water after handling the chemical, even if gloves were worn.

III. Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with the compound, including gloves, absorbent pads, and weighing papers, should be placed in a clearly labeled, sealed waste container designated for chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled waste container. Do not pour chemical waste down the drain.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Container Management:

  • Waste containers should be kept closed when not in use and stored in a well-ventilated area away from incompatible materials.

Final Disposal:

  • All chemical waste must be disposed of through an approved hazardous waste management provider in accordance with local, state, and federal regulations.[1][3]

IV. Emergency Procedures: Spills and Exposure

Spill Response:

  • Small Spills (within a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in a sealed container for chemical waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills (outside of a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Restrict access to the spill area.

    • If safe to do so, increase ventilation.

    • Follow your institution's emergency spill response protocol. Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh and Transfer Compound prep_workspace->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_surface Decontaminate Surfaces handle_solution->cleanup_surface cleanup_waste Segregate and Store Waste cleanup_surface->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe end_wash Wash Hands Thoroughly cleanup_ppe->end_wash

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。